Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
ethyl 2-pyrrolidin-3-ylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)5-7-3-4-9-6-7;/h7,9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHHKYXWUASOJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20741084 | |
| Record name | Ethyl (pyrrolidin-3-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20741084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
726139-60-2 | |
| Record name | Ethyl (pyrrolidin-3-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20741084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Ethyl 2-(pyrrolidin-3-yl)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a key structural motif in numerous biologically active molecules, valued for its ability to impart favorable physicochemical properties such as enhanced aqueous solubility.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, offering both foundational knowledge and detailed experimental protocols for its characterization. Understanding these properties is critical for formulation development, quality control, and ensuring the stability and efficacy of potential therapeutic agents.
While specific experimental data for some physical properties of this compound are not widely published, this guide presents standardized, field-proven methodologies for their determination. This approach empowers researchers to generate reliable, in-house data essential for advancing their research and development programs.
Chemical Identity and Core Properties
A precise understanding of the chemical identity of a compound is the bedrock of all subsequent physicochemical analysis.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| Synonyms | ethyl 3-pyrrolidinylacetate hydrochloride | [2] |
| CAS Number | 726139-60-2 | [2][3][4][5][6] |
| Molecular Formula | C₈H₁₆ClNO₂ | [2] |
| Molecular Weight | 193.67 g/mol | [2] |
| Chemical Structure | See Figure 1 |
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Physical State and Appearance
The physical state of a compound at ambient temperature is a fundamental property. Commercial suppliers describe this compound ambiguously as a "Liquid or Solid or Semi-solid or lump".[2] This variability suggests that the physical state may be dependent on the purity and the specific batch. For research and development purposes, a well-defined solid form is often preferred for ease of handling, weighing, and formulation.
Thermal Properties
Melting Point
Experimental Protocol: Melting Point Determination using a Digital Melting Point Apparatus
This protocol describes a reliable method for determining the melting range of a solid compound.
Instrumentation:
-
Digital Melting Point Apparatus (e.g., Mel-Temp®)
-
Capillary tubes (one end sealed)
-
Mortar and pestle
Procedure:
-
Sample Preparation:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Load the capillary tube by tapping the open end into the sample powder to a depth of 2-3 mm.
-
Invert the tube and tap the sealed end on a hard surface to pack the sample tightly.
-
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-20 °C/min) to obtain an approximate melting range.
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Using a fresh sample, set a slower heating rate (1-2 °C/min) starting from a temperature approximately 15-20 °C below the expected melting point.
-
Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Causality Behind Experimental Choices:
-
A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate melting point determination.
-
A tightly packed sample ensures uniform heat distribution.
Caption: Workflow for Melting Point Determination.
Boiling Point
Given that the compound is a hydrochloride salt, it is likely to decompose at elevated temperatures rather than exhibit a distinct boiling point at atmospheric pressure.
Solubility Profile
Solubility is a critical determinant of a drug candidate's bioavailability. As a hydrochloride salt, this compound is expected to have enhanced aqueous solubility compared to its free base form.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Materials and Reagents:
-
This compound
-
Purified water (USP grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol, Ethanol
-
Shaking incubator
-
Centrifuge
-
Validated HPLC/UPLC method for quantification
Procedure:
-
Sample Preparation: Add an excess amount of the compound to vials containing the desired solvents (e.g., water, PBS, methanol, ethanol). The presence of undissolved solid is crucial.
-
Equilibration: Place the sealed vials in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and dilute as necessary.
-
Quantification: Analyze the concentration of the dissolved compound using a validated HPLC/UPLC method.
Causality Behind Experimental Choices:
-
Using an excess of the solid ensures that the solution reaches saturation.
-
A prolonged incubation with agitation is necessary to achieve thermodynamic equilibrium.
-
Filtration removes any undissolved microparticles that could lead to an overestimation of solubility.
Stability and Hygroscopicity
Stability
The stability of a drug substance is paramount. As an ester, this compound may be susceptible to hydrolysis, particularly at non-neutral pH.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C
-
Base Hydrolysis: 0.1 M NaOH at 60 °C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal Stress: Solid compound at 80 °C
Procedure:
-
Prepare solutions of the compound in the respective stress media.
-
Expose the samples to the specified conditions for a defined period.
-
At various time points, withdraw samples and analyze them using a stability-indicating HPLC/UPLC method capable of separating the parent compound from its degradants.
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[7] For hydrochloride salts, this can be a significant consideration.
Experimental Protocol: Hygroscopicity Assessment
This protocol is based on the classification from the European Pharmacopoeia.[1][8]
Procedure:
-
Accurately weigh a sample of the compound.
-
Place the sample in a desiccator maintained at a constant relative humidity (e.g., 80% RH using a saturated ammonium chloride solution) and temperature (25 °C) for 24 hours.[1]
-
After 24 hours, re-weigh the sample and calculate the percentage increase in weight.
Hygroscopicity Classification: [7][8]
-
Non-hygroscopic: <0.2% w/w increase
-
Slightly hygroscopic: ≥0.2% and <2% w/w increase
-
Hygroscopic: ≥2% and <15% w/w increase
-
Very hygroscopic: ≥15% w/w increase
Caption: Workflow for Hygroscopicity Classification.
Safety and Handling
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For storage, it is recommended to keep the compound in an inert atmosphere at 2-8°C.[2]
Conclusion
This technical guide provides a framework for understanding and characterizing the physical properties of this compound. While specific experimental values for this compound are not extensively documented in public literature, the detailed protocols provided herein offer a robust approach for researchers to generate the necessary data for their drug development programs. A thorough characterization of these fundamental properties is an indispensable step in advancing new chemical entities from the laboratory to clinical applications.
References
- Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
- Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics.
- Classification of Hygroscopicity. Pharma Growth Hub.
- This compound | 726139-60-2. MilliporeSigma.
Sources
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. This compound | 726139-60-2 [sigmaaldrich.com]
- 3. CAS: 726139-60-2 | CymitQuimica [cymitquimica.com]
- 4. This compound | 726139-60-2 [sigmaaldrich.com]
- 5. 726139-60-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. 726139-60-2 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
An In-depth Technical Guide to Ethyl 2-(pyrrolidin-3-yl)acetate Hydrochloride: A Key Building Block in Modern Drug Discovery
Introduction
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its ability to introduce three-dimensional complexity and favorable physicochemical properties into drug candidates.[1][2] This five-membered saturated heterocycle is a prevalent scaffold in a multitude of FDA-approved drugs and clinical candidates, underscoring its significance in the development of novel therapeutics.[1] Among the vast array of functionalized pyrrolidine building blocks, Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride has emerged as a particularly valuable intermediate. Its unique structural features, combining a secondary amine, a chiral center, and a reactive ester functional group, provide a versatile platform for the synthesis of complex molecular architectures targeting a wide range of biological pathways.
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the chemical structure, synthesis, characterization, and applications of this compound, empowering scientists to leverage this critical building block in their research and development endeavors.
Physicochemical Properties and Structural Features
This compound is a chiral molecule, typically supplied as a racemic mixture, although its individual enantiomers are also commercially available. The hydrochloride salt form enhances its stability and water solubility, facilitating its use in various synthetic transformations.
| Property | Value | Source |
| Chemical Formula | C₈H₁₆ClNO₂ | |
| Molecular Weight | 193.67 g/mol | |
| CAS Number (Racemate) | 726139-60-2 | |
| Appearance | White to off-white solid or semi-solid | |
| Solubility | Soluble in water and polar organic solvents | |
| Storage Conditions | 2-8 °C under an inert atmosphere |
The core structure features a pyrrolidine ring substituted at the 3-position with an ethyl acetate group. The secondary amine of the pyrrolidine ring provides a key nucleophilic center for further functionalization, while the ester moiety can be readily hydrolyzed or converted to other functional groups. The stereocenter at the 3-position of the pyrrolidine ring is a critical feature, allowing for the synthesis of stereochemically defined drug candidates, which is often crucial for achieving desired pharmacological activity and minimizing off-target effects.
Synthesis and Manufacturing
While a specific, detailed, step-by-step protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of substituted pyrrolidines.[3][4][5][6] A common and effective strategy involves the catalytic hydrogenation of a suitably substituted pyrrole precursor, followed by the formation of the hydrochloride salt.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of Ethyl 2-(pyrrol-3-yl)acetate
A variety of methods can be employed for the synthesis of the pyrrole precursor. The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a classic and versatile method.[7] Alternatively, modern catalytic methods can be utilized.
Step 2: Catalytic Hydrogenation of Ethyl 2-(pyrrol-3-yl)acetate
-
Rationale: Catalytic hydrogenation is a highly effective and clean method for the reduction of the aromatic pyrrole ring to the saturated pyrrolidine.[3][8] The choice of catalyst (e.g., Palladium on carbon, Rhodium on carbon) can influence the stereoselectivity of the reduction, which is a critical consideration for chiral synthesis.[3][4]
-
Procedure:
-
In a high-pressure reactor, dissolve Ethyl 2-(pyrrol-3-yl)acetate in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 5% Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C).
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully vent the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude Ethyl 2-(pyrrolidin-3-yl)acetate.
-
Step 3: Formation of the Hydrochloride Salt
-
Rationale: The formation of the hydrochloride salt is a standard procedure to convert a basic amine into a more stable, crystalline, and water-soluble solid.[9][10] This facilitates purification and handling.
-
Procedure:
-
Dissolve the crude Ethyl 2-(pyrrolidin-3-yl)acetate in a dry, aprotic solvent such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.
-
A white precipitate of this compound will form.
-
Continue stirring for a short period, then collect the solid by filtration.
-
Wash the solid with cold diethyl ether and dry it under vacuum to yield the final product.
-
Structural Elucidation and Characterization
The structural integrity and purity of this compound are paramount for its successful application in synthesis. A combination of spectroscopic techniques is employed for its comprehensive characterization.
Caption: Relationship between analytical techniques and the structural information they provide.
Predicted Spectroscopic Data:
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show characteristic signals for the protons of the ethyl group and the pyrrolidine ring.
-
Ethyl group: A triplet at approximately 1.2 ppm (3H, -CH₃) and a quartet at around 4.1 ppm (2H, -OCH₂-).
-
Pyrrolidine ring and attached methylene: A complex series of multiplets in the range of 1.5-3.5 ppm, corresponding to the protons on the pyrrolidine ring and the methylene group adjacent to the ester. The protons on the carbons adjacent to the nitrogen will be deshielded and appear further downfield. The presence of the hydrochloride salt will also influence the chemical shifts of the protons near the nitrogen atom.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
Ethyl group: Signals at approximately 14 ppm (-CH₃) and 60 ppm (-OCH₂-).[11][12][13][14]
-
Ester carbonyl: A signal around 172 ppm.
-
Pyrrolidine ring and attached methylene: Signals in the aliphatic region (approximately 25-55 ppm). The carbons bonded to the nitrogen will be in the lower field part of this range.
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the free base.
-
Molecular Ion Peak (M⁺): For the free base (C₈H₁₅NO₂), the molecular ion peak would be expected at m/z 157.11.
-
Fragmentation Pattern: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OC₂H₅, m/z 45) and the McLafferty rearrangement.[15][16][17][18]
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H stretch (secondary amine salt): A broad band in the region of 2700-3000 cm⁻¹, characteristic of a secondary ammonium salt.[19][20][21][22][23]
-
C=O stretch (ester): A strong absorption band around 1730-1740 cm⁻¹.
-
C-N stretch: An absorption in the region of 1000-1200 cm⁻¹.
Applications in Drug Discovery and Development
This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. The pyrrolidine scaffold is a common feature in compounds targeting various enzyme families and receptor classes.
Kinase Inhibitors:
The pyrrolidine ring can serve as a scaffold to orient functional groups in a specific three-dimensional arrangement, which is crucial for binding to the ATP-binding site of kinases. The secondary amine of this compound provides a convenient handle for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize binding affinity and selectivity.
G-Protein Coupled Receptor (GPCR) Modulators:
GPCRs are a major class of drug targets, and ligands that modulate their activity often contain amine functionalities. The pyrrolidine moiety in this compound can be incorporated into the core structure of GPCR modulators, where the nitrogen atom can participate in key interactions with the receptor, such as hydrogen bonding or salt bridges.
While specific examples of marketed drugs directly synthesized from this compound are not readily identifiable, numerous patents in medicinal chemistry describe the use of closely related pyrrolidine-3-acetic acid derivatives in the synthesis of novel therapeutic agents.[1][24][25][26][27] These patents cover a broad spectrum of therapeutic areas, including metabolic disorders, inflammatory diseases, and oncology, highlighting the broad utility of this structural motif.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its unique combination of a chiral pyrrolidine core, a reactive secondary amine, and an ester functional group provides a powerful platform for the synthesis of complex and stereochemically defined molecules. This in-depth technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, key characterization methods, and its broad applications in medicinal chemistry. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of key intermediates like this compound in enabling the rapid and efficient synthesis of new drug candidates is set to increase.
References
- Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.
- Kuwano, R., Sato, K., Kurokawa, T., Karube, D., & Ito, Y. (2004). Catalytic asymmetric hydrogenation of heteroaromatic compounds, indoles. Journal of the American Chemical Society, 126(49), 16142-16143.
- BenchChem. (2025). Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups. BenchChem Technical Support.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
- ACS Publications. (2018).
- Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.
- ResearchGate. (n.d.). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate.
- ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts.
- Canadian Science Publishing. (n.d.). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1.
- ResearchGate. (n.d.). Structures of pyrrole derivatives hydrogenated previously.
- ChemUniverse. (n.d.). This compound.
- Google Patents. (n.d.). US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof.
- Google Patents. (n.d.). US8476301B2 - Pyrrolidin-3-ylacetic acid derivative.
- ACS Publications. (n.d.). The Reactions of Hydrogen with Derivatives of Pyrrole.
- YouTube. (2022). Amine and HCl - salt formation reaction.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217).
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 23(19), 11158.*
- Google Patents. (n.d.). US2085786A - Process of separating lower alkylamines.
- Google Patents. (n.d.). US5096890A - Pyrrolidine derivatives.
- PubMed. (2011). Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation. Chemistry – A European Journal, 17(41), 11524-11536.*
- National Institutes of Health. (n.d.). Structural characterization of wax esters by electron ionization mass spectrometry.
- Slideshare. (n.d.). Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole.
- Whitman People. (n.d.). GCMS Section 6.14 - Fragmentation of Esters.
- National Institutes of Health. (n.d.). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization.
- Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131.*
- Wikipedia. (n.d.). Pyrrole.
- University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
- MDPI. (2021). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
- SpectraBase. (n.d.). Acetic acid ethyl ester - Optional[13C NMR] - Chemical Shifts.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- Google Patents. (n.d.). WO2010052625A1 - Pyrrolidines.
- Quora. (2017). What happens when pyrrole is treated with zinc in the presence of an acetic acid?
- Google Patents. (n.d.). US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.
- Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
- Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis.
- Doubtnut. (2020). Alkylamine dissolve in hydrochloric acid to form alkylammonium chloride. The nitrogen in the latter salt is.
- University of Calgary. (n.d.). Heterocyclic Compounds.
- Google Patents. (n.d.). US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids.
- CORE. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.
- OIST Groups. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106).
- Organic Chemistry Portal. (n.d.). Acetic acid esters.
Sources
- 1. US8476301B2 - Pyrrolidin-3-ylacetic acid derivative - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. slideshare.net [slideshare.net]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 11. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Ethyl acetate(141-78-6) 13C NMR spectrum [chemicalbook.com]
- 13. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217) [hmdb.ca]
- 14. spectrabase.com [spectrabase.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GCMS Section 6.14 [people.whitman.edu]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. cdnsciencepub.com [cdnsciencepub.com]
- 24. US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof - Google Patents [patents.google.com]
- 25. US5096890A - Pyrrolidine derivatives - Google Patents [patents.google.com]
- 26. WO2010052625A1 - Pyrrolidines - Google Patents [patents.google.com]
- 27. US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]
Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride CAS number 726139-60-2
An In-depth Technical Guide to Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride (CAS 726139-60-2)
Introduction: The Strategic Value of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents one of the most valuable and frequently employed scaffolds in modern medicinal chemistry.[1][2][3] Its prevalence in numerous FDA-approved drugs and natural alkaloids stems from its unique structural properties.[1][3][4][5] Unlike flat, aromatic systems, the sp³-hybridized, non-planar structure of the pyrrolidine ring allows for a thorough exploration of three-dimensional pharmacophore space, a critical factor in achieving high-affinity and selective interactions with biological targets.[3][6] This "pseudorotation" of the ring enables its substituents to adopt diverse spatial orientations, profoundly influencing the biological profile of drug candidates.[3][6]
This compound (CAS: 726139-60-2) is a key building block that leverages these advantages. As a disubstituted pyrrolidine, it offers two distinct points for chemical modification: the secondary amine and the ethyl ester. This duality makes it an exceptionally versatile intermediate for constructing libraries of novel compounds, particularly in the search for new therapeutics targeting infections, central nervous system disorders, and cancer.[2][7] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its practical applications and safe handling, designed to empower researchers in their drug discovery endeavors.
Part 1: Physicochemical Properties and Analytical Characterization
A precise understanding of a compound's properties is the foundation of its effective use. This compound is typically supplied as a solid or semi-solid with a purity of 97% or higher.[8] Its hydrochloride salt form enhances stability and improves solubility in aqueous media, which is often advantageous for biological screening and subsequent formulation work.
Core Physicochemical Data
The essential properties of the compound are summarized below for quick reference. This data is critical for reaction planning, dosage calculations, and analytical method development.
| Property | Value | Source(s) |
| CAS Number | 726139-60-2 | [8] |
| Molecular Formula | C₈H₁₅NO₂ · HCl | [8] |
| Linear Formula | C₈H₁₆ClNO₂ | |
| Molecular Weight | 193.67 g/mol | [8] |
| Synonyms | Ethyl 3-pyrrolidinylacetate hydrochloride | |
| Physical Form | Liquid, Solid, or Semi-solid | |
| Purity | ≥97% | |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| InChI Key | XYHHKYXWUASOJF-UHFFFAOYSA-N |
Analytical Characterization Workflow
Confirming the identity, purity, and stability of the starting material is a non-negotiable step in any research workflow. A multi-technique approach is required for comprehensive quality control (QC). Commercial suppliers of high-quality reagents will provide analytical data packages including NMR, HPLC, and LC-MS.[9][10]
Protocol: Standard QC Analysis
-
Visual Inspection: Confirm the physical state and colorlessness of the material.
-
Solubility Test: Assess solubility in relevant solvents (e.g., water, DMSO, methanol) to ensure suitability for planned reactions or assays.
-
¹H and ¹³C NMR Spectroscopy: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire spectra to confirm the structural integrity and identify any organic impurities. The proton and carbon signals should be consistent with the expected structure of ethyl 2-(pyrrolidin-3-yl)acetate.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Prepare a dilute solution (e.g., 1 mg/mL) and inject it into an LC-MS system. This confirms the correct molecular weight (m/z for the free base at ~158.1) and assesses purity by separating the main compound from impurities.[11]
-
HPLC (High-Performance Liquid Chromatography): For quantitative purity assessment, use a calibrated HPLC method with a suitable detector (e.g., UV-Vis if a chromophore is introduced via derivatization, or an Evaporative Light Scattering Detector). This provides a precise percentage purity.[12]
The following diagram illustrates a standard workflow for the analytical validation of incoming starting material.
Caption: A plausible synthetic route to the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and must be adapted and optimized under proper laboratory conditions.
Step 1: Mesylation of N-Boc-3-hydroxypyrrolidine
-
Rationale: Convert the hydroxyl group into a good leaving group (mesylate) to facilitate nucleophilic substitution.
-
Procedure: To a stirred solution of N-Boc-3-hydroxypyrrolidine (1 eq.) and triethylamine (TEA, 1.5 eq.) in dichloromethane (DCM) at 0°C, add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC. Upon completion, wash the reaction mixture with water, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step.
Step 2: Nucleophilic Substitution with Cyanide
-
Rationale: Introduce a two-carbon unit precursor via an Sₙ2 reaction. Cyanide is an effective nucleophile for this purpose.
-
Procedure: Dissolve the crude mesylate from Step 1 in dimethyl sulfoxide (DMSO). Add sodium cyanide (NaCN, 1.5 eq.) and heat the mixture to 60°C. Stir for 12-18 hours, monitoring by LC-MS. After completion, cool the mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic layers thoroughly with brine to remove DMSO. Dry over Na₂SO₄, filter, and concentrate. Purify the resulting nitrile by column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 3: Ethanolysis of the Nitrile
-
Rationale: Convert the nitrile functional group directly to the ethyl ester under acidic conditions.
-
Procedure: Dissolve the purified nitrile (1 eq.) in absolute ethanol. Cautiously add concentrated sulfuric acid (2-3 eq.) and heat the mixture to reflux for 8-12 hours. Cool to room temperature, then carefully pour onto ice and basify with a cold, concentrated solution of sodium carbonate. Extract the product with ethyl acetate. Dry the organic layer, filter, and concentrate to yield the Boc-protected ester.
Step 4: Boc Deprotection and Salt Formation
-
Rationale: Remove the Boc protecting group to liberate the free secondary amine and form the stable hydrochloride salt.
-
Procedure: Dissolve the Boc-protected ester (1 eq.) in a minimal amount of a suitable solvent like ethyl acetate or methanol at 0°C. Add a solution of HCl in 1,4-dioxane (4M, 2-3 eq.) dropwise. Stir at room temperature for 2-4 hours. The product will often precipitate. If not, concentrate the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield the final product, this compound.
Purification of Pyrrolidine Derivatives
Purity is paramount. Crude pyrrolidine-containing products can have residual starting materials or byproducts. A common issue is the presence of highly basic, low-molecular-weight amine impurities.
-
Acid Treatment and Distillation: A patented method for purifying crude pyrroles involves treatment with an acid. [13][14]This protonates the more basic pyrrolidine impurities, forming non-volatile salts. The desired, less basic product can then be separated by distillation under reduced pressure. [13][14]* Crystallization/Trituration: As the final product is a salt, crystallization from a suitable solvent system (e.g., ethanol/ether) or trituration is an effective final purification step to remove non-polar impurities and achieve high analytical purity.
Part 3: Applications in Research and Drug Development
This compound is not an active pharmaceutical ingredient (API) itself, but rather a strategic intermediate. Its value lies in its ability to serve as a starting point for a diverse array of more complex molecules. [2]
Role as a Versatile Chemical Building Block
The compound offers two primary reaction sites for diversification:
-
The Secondary Amine (NH): This site is a potent nucleophile and a base. It can be readily functionalized through N-alkylation, N-acylation, N-arylation, reductive amination, and sulfonylation to append a wide variety of substituents. This is fundamental for exploring the Structure-Activity Relationships (SAR) of a new chemical series. [6]2. The Ethyl Ester (-COOEt): This group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, it can be reduced to a primary alcohol or reacted with organometallic reagents to generate ketones or tertiary alcohols.
This dual functionality allows for the rapid synthesis of compound libraries, a cornerstone of modern hit-to-lead and lead optimization campaigns in drug discovery.
Caption: Diversification potential of the core scaffold.
Therapeutic Areas of Interest
Derivatives of the pyrrolidine scaffold have shown promise in a multitude of disease areas. [2]* Antimicrobial Activity: The pyrrolidine nucleus is a component of many compounds investigated for antibacterial and antifungal properties. [7][15]Functionalization of the core can lead to new agents effective against resistant pathogens.
-
Neuropharmacology: Due to their ability to cross the blood-brain barrier and interact with CNS targets, pyrrolidine derivatives are frequently explored for neuroprotective effects, cognitive enhancement, and as anticonvulsants. [6][7]* Oncology: Many anticancer agents incorporate the pyrrolidine ring. [1]Its 3D structure can facilitate precise interactions within the binding pockets of enzymes like kinases, which are common targets in cancer therapy.
Part 4: Safety, Handling, and Storage
As a hydrochloride salt of an amine, this compound requires careful handling. It is classified as an irritant, causing skin, eye, and respiratory irritation. Adherence to standard laboratory safety protocols is mandatory.
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of any dust or aerosols. [16]* Eye/Face Protection: Wear tight-sealing safety goggles or a face shield. [17]* Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin. [17][18]* Handling: Avoid creating dust. When transferring, use appropriate tools (spatulas, funnels). In case of contact, immediately flush the affected area with copious amounts of water. [16]
Storage and Incompatibility
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place as recommended (2-8°C). Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and reactive metals. [17][18][19]Acids should be segregated from bases during storage. [19][20]
Spill and Exposure Response
A clear and rehearsed spill response plan is essential for laboratory safety.
Protocol: Small Spill Response (<5g)
-
Evacuate & Alert: Alert personnel in the immediate area. Ensure the fume hood is operational.
-
Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain & Absorb: Cover the spill with a neutral absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.
-
Neutralize (Optional but recommended): Cautiously cover the absorbed spill with a weak base solution, such as sodium bicarbonate, to neutralize the acidic nature of the hydrochloride.
-
Collect & Dispose: Carefully sweep the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of the hazardous waste according to institutional and local regulations. [20]
Caption: Workflow for responding to a small chemical spill.
References
- Purification of crude pyrroles - US5502213A.
- Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. OSTI.GOV. [Link]
- ethyl 2-(pyrrolidin-3-yl)
- Process for the purification of crude pyrroles - EP0608688A1.
- Standard Operating Procedure for Hydrochloric Acid. Unknown Source. [Link]
- Pyrrolidine. Wikipedia. [Link]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
- Preparation of pyrrolidine. PrepChem.com. [Link]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
- Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents.
- Ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride (C8H15NO2). PubChemLite. [Link]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link]
- Pyrrolidinium Acetate (PyrrIL)
- Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central. [Link]
- SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.
- Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses.
- HCL Storage and Handling. Scribd. [Link]
- Synthesis of pyrrolidin-3-ylethanethanioate derivative.
- Safe Storage of Chemicals. University of Nebraska-Lincoln. [Link]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
- Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions. U.S. Chemical Storage. [Link]
- Comparison study of five analytical methods for the fractionation and subsequent determination of aluminium in natural w
- Determination of Sugars, Byproducts, and Degradation Products in Liquid Fraction Process Samples.
- Pyrrolidine-based marketed drugs.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unipa.it [iris.unipa.it]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. 726139-60-2 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 10. Mthis compound [synhet.com]
- 11. PubChemLite - Ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride (C8H15NO2) [pubchemlite.lcsb.uni.lu]
- 12. docs.nrel.gov [docs.nrel.gov]
- 13. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 14. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 17. meridianbioscience.com [meridianbioscience.com]
- 18. fishersci.ca [fishersci.ca]
- 19. ehs.berkeley.edu [ehs.berkeley.edu]
- 20. alliancechemical.com [alliancechemical.com]
An In-depth Technical Guide to Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride
Foreword: The Unseen Workhorse of Modern Drug Discovery
In the intricate tapestry of pharmaceutical development, the final active pharmaceutical ingredient (API) often takes center stage. However, the journey to that API is paved with a series of critical, yet often overlooked, molecular intermediates. Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride is one such pivotal building block. Its unique structural motif, featuring a chiral pyrrolidine ring and a reactive ester functional group, positions it as a highly versatile scaffold in the synthesis of complex therapeutic agents. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this compound, from its fundamental properties to its practical application, grounded in scientific integrity and field-proven insights. We will delve into the causality behind experimental choices, ensuring that the knowledge imparted is not just a set of instructions, but a robust framework for innovation.
Core Molecular Profile and Physicochemical Properties
This compound is a chiral secondary amine derivative presented as its hydrochloride salt to enhance stability and handling. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1]
Chemical Structure:
Figure 1: Chemical Structure
Table 1: Key Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂·HCl | [2] |
| Molecular Weight | 193.67 g/mol | [2][3] |
| CAS Number | 726139-60-2 | [2][3] |
| Appearance | Liquid, solid, or semi-solid | [3] |
| Purity | Typically ≥97% | [2][3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
Synthesis and Manufacturing: A Strategic Approach
The synthesis of 3-substituted pyrrolidines is a well-explored area of organic chemistry, often leveraging precursors like itaconic acid or glutamic acid. A common and efficient strategy involves the Michael addition of an amine to a suitable α,β-unsaturated ester, followed by cyclization and reduction.
Plausible Synthetic Pathway
A robust and scalable synthesis can be envisioned starting from diethyl itaconate. The key steps involve a conjugate addition of a protected amine source, followed by cyclization, and subsequent functional group manipulations.
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
Step 1: Michael Addition
-
To a solution of diethyl itaconate (1 eq.) in ethanol at 0°C, add benzylamine (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield the crude tri-ester intermediate.
Causality: The use of benzylamine serves a dual purpose: it acts as the nitrogen source for the pyrrolidine ring and as a protecting group that can be removed in a later step.
Step 2: Dieckmann Condensation and Decarboxylation
-
Dissolve the crude intermediate in dry toluene.
-
Add sodium ethoxide (1.2 eq.) portion-wise and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction and quench with dilute hydrochloric acid.
-
Separate the organic layer, wash with brine, and concentrate.
-
Reflux the resulting β-keto ester in aqueous acid (e.g., 6M HCl) to effect hydrolysis and decarboxylation, yielding the N-benzyl-pyrrolidinone intermediate.
Causality: The Dieckmann condensation is a classic and efficient method for forming five-membered rings. The subsequent acidic workup and heating drive the decarboxylation to the desired ketone.
Step 3: Reduction, Oxidation, and Esterification
-
Reduce the N-benzyl-pyrrolidinone intermediate with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in THF to reduce both the amide and any remaining ester functionalities.
-
Carefully quench the reaction and work up to isolate the N-benzyl-3-(hydroxymethyl)pyrrolidine.
-
Perform a two-step oxidation (e.g., using a Jones or Swern oxidation) to the corresponding carboxylic acid, followed by a Fischer esterification with ethanol and a catalytic amount of sulfuric acid to form Ethyl 2-(N-benzylpyrrolidin-3-yl)acetate.
Step 4: Deprotection and Salt Formation
-
Dissolve the N-benzylated ester in ethanol.
-
Add Palladium on carbon (10 mol%) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until TLC indicates complete debenzylation.
-
Filter the catalyst through Celite and treat the filtrate with a solution of HCl in ethanol or diethyl ether to precipitate the final product, this compound.
Causality: Hydrogenolysis is a clean and effective method for removing benzyl protecting groups. Formation of the hydrochloride salt improves the stability and crystallinity of the final product, aiding in purification and handling.
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is paramount to confirm the structure and purity of the final compound.
Predicted Spectroscopic Data
¹H NMR (400 MHz, D₂O) - Predicted Chemical Shifts (δ):
-
~4.20 ppm (q, 2H): The quartet corresponding to the -O-CH₂- protons of the ethyl ester.
-
~3.0-3.5 ppm (m, 4H): A complex multiplet region for the protons on the pyrrolidine ring adjacent to the nitrogen.
-
~2.60 ppm (d, 2H): The doublet for the -CH₂- group adjacent to the ester carbonyl.
-
~2.3-2.5 ppm (m, 1H): The methine proton on the pyrrolidine ring at the 3-position.
-
~1.8-2.1 ppm (m, 2H): Multiplets for the remaining pyrrolidine ring protons.
-
~1.25 ppm (t, 3H): The triplet for the -CH₃ protons of the ethyl ester.
¹³C NMR (100 MHz, D₂O) - Predicted Chemical Shifts (δ):
-
~175 ppm: Ester carbonyl carbon.
-
~62 ppm: -O-CH₂- carbon of the ethyl ester.
-
~45-55 ppm: Pyrrolidine ring carbons adjacent to the nitrogen.
-
~35-40 ppm: Pyrrolidine and acetate carbons.
-
~14 ppm: -CH₃ carbon of the ethyl ester.
Analytical Purity Assessment: Chiral HPLC
Given the chiral nature of the molecule, a chiral High-Performance Liquid Chromatography (HPLC) method is essential for determining enantiomeric purity.
Table 2: Proposed Chiral HPLC Method
| Parameter | Condition | Rationale |
| Column | Chiralcel® OD-H or similar polysaccharide-based column | These columns are well-established for separating a wide range of chiral amines and their derivatives.[4] |
| Mobile Phase | n-Hexane:Ethanol (90:10) with 0.1% Diethylamine | The non-polar/polar solvent system allows for good separation on this type of chiral stationary phase. Diethylamine is added to improve peak shape for the basic amine. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 210 nm | The ester carbonyl provides sufficient UV absorbance at lower wavelengths. |
| Temperature | 25°C | Room temperature is a good starting point; optimization may be required. |
Protocol for Purity Analysis:
-
Prepare a stock solution of the sample in the mobile phase at a concentration of 1 mg/mL.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Integrate the peak areas to determine the ratio of the enantiomers and the overall purity.
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of several modern pharmaceuticals, particularly in the areas of metabolic disorders and smoking cessation.
Case Study: Intermediate for DPP-4 Inhibitors
The dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. Several DPP-4 inhibitors feature a substituted pyrrolidine moiety. Ethyl 2-(pyrrolidin-3-yl)acetate provides the core scaffold onto which further complexity is built.
Caption: Role as a key intermediate in the synthesis of DPP-4 inhibitors.
In a typical synthetic route, the secondary amine of the pyrrolidine ring is acylated with a suitably protected and activated amino acid derivative. This amide bond formation is a key step in constructing the final drug molecule. The ethyl ester can then be hydrolyzed or otherwise modified in subsequent steps.
Case Study: Precursor for Varenicline
Varenicline, marketed as Chantix®, is a prescription medication used to treat nicotine addiction.[5] The synthesis of its complex, polycyclic structure can involve intermediates derived from 3-substituted pyrrolidines.[6] While not a direct precursor, derivatives of ethyl 2-(pyrrolidin-3-yl)acetate can be used to construct key fragments of the varenicline scaffold.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed.
Table 3: GHS Hazard Information
| Hazard Statement | Description | Pictogram |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Source:[3]
Protocol for Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store the container tightly sealed in a cool, dry place (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and dispose of it as chemical waste.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is an enabling tool for the creation of life-changing medicines. Its value lies in its combination of a chiral, drug-like scaffold with versatile functional handles that allow for its incorporation into a wide array of complex molecular targets. As drug discovery continues to move towards more intricate and three-dimensional molecules, the demand for such well-defined, high-quality building blocks will only increase. Future research will likely focus on developing even more efficient and stereoselective synthetic routes to this and related compounds, further empowering medicinal chemists to explore new frontiers in therapeutic design.
References
- ChemRxiv. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation.
- PubMed. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.
- Semantic Scholar. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- PubMed Central (PMC). (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review.
- ChemUniverse. (n.d.). This compound.
- PubMed Central (PMC). (n.d.). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold.
- PubChem. (n.d.). Ethyl 2-(2-methyl-1-phenylpyrrolidin-3-yl)acetate.
- ResearchGate. (n.d.). (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
- Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.
- PubMed Central (PMC). (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
- Google Patents. (n.d.). Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof.
- Medscape. (2007). Varenicline: The Newest Agent for Smoking Cessation.
- Semantic Scholar. (n.d.). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold.
- Google Patents. (n.d.). TABLET COMPRISING VARENICLINE AND PROCESS OF PREPARATION THEREOF.
- ResearchGate. (n.d.). (2S,4S)-1-[2-(1,1-Dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: A potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV.
- ResearchGate. (n.d.). (PDF) Chiral Separations by High‐Performance Liquid Chromatography.
- University of Calgary. (n.d.). Spectra of ethyl acetate.
- ResearchGate. (n.d.). 3-[2-((2S)-2-Cyano-pyrrolidin-1-yl)-2-oxo-ethylamino]-3-methyl-butyramide analogues as selective DPP-IV inhibitors for the treatment of type-II diabetes.
- Google Patents. (n.d.). Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- National Institutes of Health. (n.d.). Selective production of the itaconic acid-derived compounds 2-hydroxyparaconic and itatartaric acid.
- LookChem. (n.d.). Cas 808157-27-9,(S)-ethyl 2-(pyrrolidin-3-yl)acetate.
- PubMed. (2024). Selective production of the itaconic acid-derived compounds 2-hydroxyparaconic and itatartaric acid.
- YouTube. (2021). NMR spectrum of ethyl acetate.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemuniverse.com [chemuniverse.com]
- 3. This compound | 726139-60-2 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medscape.com [medscape.com]
- 6. WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Solubility of Ethyl 2-(pyrrolidin-3-yl)acetate Hydrochloride
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its therapeutic potential. Poor solubility can severely limit a drug's bioavailability, hinder the development of effective formulations, and lead to unreliable results in preclinical and clinical studies.[1][2] This guide provides a comprehensive technical overview of the solubility of Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride, a key building block in medicinal chemistry. We will delve into its physicochemical characteristics, the theoretical principles governing its solubility as a hydrochloride salt, and present detailed, field-proven protocols for its empirical determination. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of how to approach the solubility assessment of this and similar compounds.
Physicochemical Profile of this compound
A foundational understanding of a compound's physical and chemical properties is essential before undertaking any experimental solubility assessment.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₅NO₂·HCl | [3][4][5] |
| Molecular Weight | 193.67 g/mol | [3][4][5] |
| Appearance | Liquid, Solid, or Semi-solid | [3][4] |
| Purity | Typically ≥97% | [3][5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3][4] |
The pyrrolidine moiety, a saturated heterocyclic amine, generally confers good miscibility with water and other polar solvents.[6][7][8] However, the overall solubility of the molecule is a complex interplay of its various structural features and the solution conditions. As a hydrochloride salt, its solubility is expected to be significantly influenced by pH.
Theoretical Framework: Solubility of a Hydrochloride Salt
The solubility of this compound is governed by the equilibrium between its solid, crystalline form and its dissolved, ionized form in solution. As a salt of a weak base (the pyrrolidine nitrogen) and a strong acid (hydrochloric acid), its dissolution and ionization in water can be represented as:
C₈H₁₅NO₂·HCl(s) ⇌ C₈H₁₅NO₂H⁺(aq) + Cl⁻(aq)
The protonated pyrrolidine can further exist in equilibrium with its free base form:
C₈H₁₅NO₂H⁺(aq) ⇌ C₈H₁₅NO₂(aq) + H⁺(aq)
Several factors can influence these equilibria and, consequently, the measured solubility:
-
pH: The solubility of a hydrochloride salt is highly pH-dependent.[9] In acidic conditions (low pH), the equilibrium favors the protonated, generally more soluble, form. As the pH increases towards and beyond the pKa of the conjugate acid, the equilibrium shifts towards the less soluble free base, potentially leading to precipitation.
-
Common Ion Effect: The presence of chloride ions from another source in the solution can decrease the solubility of the hydrochloride salt by shifting the dissolution equilibrium to the left, according to Le Châtelier's principle.[10][11][12]
-
Temperature: While not the focus of this guide, temperature generally affects solubility, with many compounds exhibiting increased solubility at higher temperatures.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid salt must be overcome by the energy of solvation for dissolution to occur.[10] Different crystalline forms (polymorphs) of the same compound can have different lattice energies and thus different solubilities.
The following diagram illustrates the relationship between pH and the solubility of a hydrochloride salt.
Caption: pH-dependent solubility of a hydrochloride salt.
Experimental Determination of Solubility
In drug discovery and development, solubility is typically assessed using two main types of assays: kinetic and thermodynamic.[2][13]
-
Kinetic Solubility: This high-throughput method measures the solubility of a compound that has been first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[2][13][14] It reflects the solubility under conditions often encountered in initial biological screening assays but may overestimate the true equilibrium solubility as it can lead to supersaturated solutions.
-
Thermodynamic Solubility: This method measures the true equilibrium solubility of a compound.[9][15] It involves equilibrating an excess of the solid compound in an aqueous buffer over an extended period (e.g., 24 hours) until the concentration of the dissolved compound in solution reaches a constant value.[14][15] This is the gold standard for determining solubility for formulation and preclinical development.
Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol describes a robust, self-validating method to determine the equilibrium solubility of this compound.
1. Materials and Equipment:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Additional buffers (e.g., citrate for acidic pH, carbonate for basic pH)
-
High-performance liquid chromatography (HPLC) system with UV detector
-
Analytical balance
-
Glass vials with screw caps
-
Thermomixer or orbital shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
2. Step-by-Step Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards. This is a critical self-validating step; a linear calibration curve (R² > 0.99) ensures the analytical method is accurate.
-
-
Sample Preparation:
-
Accurately weigh an excess amount of solid this compound (e.g., 2 mg) into a glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.
-
Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.
-
Prepare samples in triplicate for statistical validity.
-
-
Equilibration:
-
Sample Processing:
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.
-
-
Quantification:
-
Analyze the calibration standards by HPLC-UV to generate a standard curve.
-
Analyze the filtered supernatant from the experimental samples using the same HPLC-UV method.
-
Determine the concentration of the dissolved compound in the supernatant by interpolating its response from the standard curve. This concentration represents the thermodynamic solubility.
-
The following diagram outlines the workflow for the thermodynamic solubility assay.
Caption: Thermodynamic solubility experimental workflow.
Conclusion
While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides the necessary theoretical framework and practical, detailed protocols for its determination. Understanding the principles of hydrochloride salt solubility and implementing robust experimental designs, such as the shake-flask method, are crucial for any scientist working with this compound. The methodologies described herein ensure the generation of accurate and reliable solubility data, which is fundamental for advancing drug discovery and development programs.
References
- AxisPharm. Kinetic Solubility Assays Protocol.
- protocols.io. In-vitro Thermodynamic Solubility. 2023.
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2023.
- Domainex. Thermodynamic Solubility Assay.
- BioDuro. ADME Solubility Assay.
- Singh, D., et al. (2018). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 263-271.
- Evotec. Thermodynamic Solubility Assay.
- Tsuji, A., et al. (1978). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of pharmaceutical sciences, 67(8), 1059-1066.
- Safrole. Pyrrolidine Properties, Reactions and Applications.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 101(9), 3179-3194.
- Wikipedia. Pyrrolidine.
- Parmar, V. K., et al. (2013). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(1), 221-229.
- Reddit. Factors influencing solubility of salts. 2014.
- Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4897.
- ChemUniverse. This compound.
- PubChemLite. Ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride (C8H15NO2).
- Chemsrc. (S)-ethyl 2-(pyrrolidin-3-yl)acetate.
- National Institutes of Health. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
Sources
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. This compound | 726139-60-2 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. safrole.com [safrole.com]
- 7. Pyrrolidine | 123-75-1 [chemicalbook.com]
- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 9. evotec.com [evotec.com]
- 10. rjpdft.com [rjpdft.com]
- 11. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. In-vitro Thermodynamic Solubility [protocols.io]
Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride stability profile
An In-depth Technical Guide to the Stability Profile of Ethyl 2-(pyrrolidin-3-yl)acetate Hydrochloride
This guide provides a comprehensive technical overview of the stability profile of this compound, a key intermediate in pharmaceutical synthesis.[1][2] The information herein is intended for researchers, scientists, and drug development professionals to understand and effectively manage the stability of this compound throughout the development lifecycle.
Introduction and Physicochemical Properties
This compound is a pyrrolidine derivative with the chemical formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol .[3] The hydrochloride salt form generally enhances solubility and stability compared to the free base.[4][5] Understanding its intrinsic stability is crucial for ensuring the quality, safety, and efficacy of any downstream active pharmaceutical ingredient (API).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO₂ | [3] |
| Molecular Weight | 193.67 g/mol | [3] |
| Appearance | Liquid, Solid, or Semi-solid | [6] |
| Storage Temperature | 2-8°C, under inert atmosphere | [6] |
Potential Degradation Pathways
The chemical structure of this compound contains two primary functionalities susceptible to degradation: the ethyl ester and the pyrrolidine ring.
Hydrolysis of the Ethyl Ester
The ester group is prone to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and ethanol.[7][8] This is often a primary degradation pathway for ester-containing compounds.[9][10][11] The rate of hydrolysis is dependent on pH and temperature.[7]
Degradation of the Pyrrolidine Ring
The pyrrolidine ring, a saturated cyclic amine, can be susceptible to oxidation and thermal stress.[12][13] Oxidative degradation can lead to the formation of various byproducts, including ring-opened products or N-oxides.[12] Thermal degradation of pyrrolidine-containing compounds can result in the formation of iminium species and other related products.[13][14] When heated, pyrrolidine compounds may also emit toxic fumes of nitrogen oxides.[15]
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Comprehensive Stability Testing Program
A robust stability testing program is essential to fully characterize the stability profile of this compound. This program should include forced degradation studies and long-term stability studies under ICH-recommended conditions.[16][17]
Forced Degradation (Stress) Studies
Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and establish degradation pathways.[18][19] These studies are critical for developing and validating a stability-indicating analytical method.[20] A target degradation of 5-20% is generally recommended to avoid the formation of secondary degradation products.[21]
Diagram 2: Forced Degradation Experimental Workflow
Caption: Workflow for conducting forced degradation studies.
Experimental Protocols for Forced Degradation:
-
Acid Hydrolysis:
-
Dissolve the compound in 0.1 M hydrochloric acid to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in 0.1 M sodium hydroxide to a final concentration of 1 mg/mL.
-
Maintain the solution at room temperature.
-
Withdraw aliquots at appropriate time intervals.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature.
-
Withdraw aliquots at appropriate time intervals.
-
-
Thermal Degradation:
-
Expose the solid compound and a solution (e.g., in water or a relevant solvent) to elevated temperatures (e.g., 80°C).
-
Analyze samples at various time points.
-
-
Photostability:
-
Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[22]
-
A control sample should be protected from light.
-
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are performed to predict the shelf-life of the compound under defined storage conditions.[23]
Table 2: ICH Conditions for Long-Term and Accelerated Stability Studies
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
The compound should be monitored for appearance, purity (using a stability-indicating method), and moisture content at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term studies and 0, 3, 6 months for accelerated studies).[16]
Solid-State Stability Considerations
Hygroscopicity
Hydrochloride salts can be hygroscopic, meaning they can absorb moisture from the atmosphere.[24][25] Moisture absorption can lead to physical changes such as deliquescence and can also accelerate chemical degradation, particularly hydrolysis.[26] It is essential to determine the hygroscopicity of this compound by exposing the solid material to various relative humidity (RH) conditions and monitoring for weight gain.[4][26]
Polymorphism
The solid-state form of a compound can significantly impact its stability. Different polymorphic forms can have different chemical and physical stabilities. While no specific polymorphic forms of this compound are reported in the provided search results, it is a critical parameter to investigate during pharmaceutical development.
Storage and Handling Recommendations
Based on the potential degradation pathways, the following storage and handling recommendations are advised:
-
Temperature: Store at controlled refrigerated temperatures (2-8°C) as recommended by suppliers to minimize thermal degradation and hydrolytic rates.[6]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Moisture: Protect from moisture by using well-sealed containers and potentially desiccants to mitigate hydrolysis and physical changes due to hygroscopicity.[26][]
-
Light: Protect from light to prevent photolytic degradation.
Conclusion
The stability of this compound is governed by its susceptibility to hydrolysis of the ethyl ester and degradation of the pyrrolidine ring through oxidation and thermal stress. A thorough understanding of these degradation pathways, achieved through a comprehensive stability testing program including forced degradation and long-term studies, is paramount. The implementation of appropriate storage and handling conditions is critical to maintain the purity and integrity of this important pharmaceutical intermediate.
References
- Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.
- Hydrolysis of Ethyl Acetate. Prexams.
- US8575403B2 - Hydrolysis of ethyl acetate in ethanol separation process. Google Patents.
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH.
- Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Oxford Academic.
- Understanding the hydrolysis mechanism of ethyl acetate catalyzed by an aqueous molybdocene: a computational chemistry investigation. PubMed.
- PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT. University Digital Conservancy.
- Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry. ResearchGate.
- Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH.
- The Base Hydrolysis of Ethyl Acetate. Vernier.
- Pyrrolidine. PubChem - NIH.
- Hydrolysis of Ethyl Acetate. Scribd.
- The Thermal Decomposition Of 2,3-pyrrolidinediones. Deep Blue Repositories.
- This compound. Sigma-Aldrich.
- Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC - NIH.
- Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
- Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. EconPapers.
- What makes a substance hygroscopic?. ResearchGate.
- This compound. Sigma-Aldrich (Chinese).
- Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. ideas.repec.org.
- Forced Degradation Studies. MedCrave online.
- Mthis compound. SynHet.
- Synthesis of Bicyclic Pyrrolidin-3-yl Derivatives and their Photoluminescent Properties. ResearchGate.
- A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base. Benchchem.
- Synthesis and Photophysical, Electrochemical, and DFT Studies of Piperidyl and Pyrrolidinyl Chalcones. PMC - PubMed Central.
- Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR.
- Ethyl (S)-2-(pyrrolidin-3-yl)acetate hydrochloride. BLD Pharm.
- This compound. ChemUniverse.
- (S)-ethyl 2-(pyrrolidin-3-yl)acetate. lookchem.
- Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Semantic Scholar.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Drug Stability Testing. CMC Pharma.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
- This compound. Chemrio.
- Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. NIH.
- Ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride (C8H15NO2). PubChemLite.
- This compound. Sigma-Aldrich.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
Sources
- 1. lookchem.com [lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | 726139-60-2 [sigmaaldrich.com]
- 7. cdn.prexams.com [cdn.prexams.com]
- 8. vernier.com [vernier.com]
- 9. US8575403B2 - Hydrolysis of ethyl acetate in ethanol separation process - Google Patents [patents.google.com]
- 10. Understanding the hydrolysis mechanism of ethyl acetate catalyzed by an aqueous molybdocene: a computational chemistry investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biomedres.us [biomedres.us]
- 20. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]
- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 22. ema.europa.eu [ema.europa.eu]
- 23. cmcpharm.com [cmcpharm.com]
- 24. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. jocpr.com [jocpr.com]
An In-Depth Technical Guide to (R)-ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride: A Key Chiral Building Block in Drug Discovery
This guide provides a comprehensive technical overview of (R)-ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride, a chiral pyrrolidine derivative of significant interest to researchers, scientists, and professionals in drug development. Its unique structural features make it a valuable building block in the synthesis of a variety of biologically active molecules. This document delves into its chemical and physical properties, stereoselective synthesis, analytical characterization, applications in medicinal chemistry, and essential safety and handling protocols.
Introduction: The Significance of the Chiral Pyrrolidine Scaffold
The pyrrolidine ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1] Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, which is critical for molecular recognition and biological activity. The introduction of a stereocenter, as seen in (R)-ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride, further enhances its utility, providing a scaffold for the development of enantiomerically pure therapeutic agents. This specificity is paramount in modern drug design, where the desired pharmacological activity often resides in a single enantiomer, while the other may be inactive or even contribute to undesirable side effects.
This guide will focus on the (R)-enantiomer of ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride, a versatile intermediate that has found applications in the synthesis of various active pharmaceutical ingredients (APIs).
Physicochemical Properties
A thorough understanding of the physicochemical properties of (R)-ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| Chemical Formula | C₈H₁₆ClNO₂ | [2] |
| Molecular Weight | 193.67 g/mol | [2] |
| CAS Number | 1217757-36-8 | - |
| Appearance | White to off-white solid or semi-solid | [2] |
| Purity | Typically ≥97% | |
| Storage Temperature | 2-8°C under an inert atmosphere | [2] |
| InChI Key | XYHHKYXWUASOJF-UHFFFAOYSA-N | [2] |
Stereoselective Synthesis Strategies
One common approach involves the use of chiral pool starting materials, such as amino acids, to introduce the desired stereochemistry. For instance, derivatives of glutamic acid or proline can be transformed through a series of stereocontrolled reactions to yield the target 3-substituted pyrrolidine.[3]
Another powerful strategy is the use of asymmetric catalytic reactions, such as [3+2] cycloadditions. These reactions, often catalyzed by transition metals complexed with chiral ligands, can construct the pyrrolidine ring with high diastereo- and enantioselectivity from acyclic precursors.[4]
A plausible synthetic approach could involve the asymmetric reduction of a suitable precursor or the use of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming step. The final step would typically involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Caption: Generalized synthetic pathway for (R)-ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride.
Analytical Characterization
The unambiguous identification and purity assessment of (R)-ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride are critical for its use in pharmaceutical development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the molecule. Although a publicly available, fully assigned spectrum for this specific compound is not available, the expected chemical shifts can be predicted based on the analysis of similar structures.
-
¹H NMR: The spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), multiplets for the pyrrolidine ring protons, and a signal for the proton at the chiral center (C3). The protons adjacent to the nitrogen atom would likely appear as multiplets in the downfield region.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the pyrrolidine ring. The chemical shifts of the pyrrolidine carbons would be influenced by the presence of the nitrogen atom and the acetate substituent.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis. Under electrospray ionization (ESI) conditions, the compound is expected to show a prominent ion corresponding to the protonated free base [M+H]⁺. The fragmentation pattern would likely involve the loss of the ethyl group, the ethoxycarbonyl group, and fragmentation of the pyrrolidine ring.[5][6]
Chromatographic Purity
High-performance liquid chromatography (HPLC), particularly with a chiral stationary phase, is the method of choice for determining the chemical and enantiomeric purity of (R)-ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride.
Applications in Drug Discovery and Development
The primary value of (R)-ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride lies in its role as a chiral building block for the synthesis of more complex molecules with therapeutic potential. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.[7][8]
A Key Intermediate for DPP-IV Inhibitors
One of the most notable applications of chiral pyrrolidine derivatives is in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of oral anti-diabetic drugs. While not a direct precursor, the structural motif of (R)-ethyl 2-(pyrrolidin-3-yl)acetate is closely related to key intermediates used in the synthesis of drugs like Vildagliptin. The stereochemistry of the pyrrolidine ring is crucial for the potent and selective inhibition of the DPP-IV enzyme.
Caption: Role as a building block in the synthesis of DPP-IV inhibitors.
Scaffold for Novel Therapeutic Agents
Beyond DPP-IV inhibitors, the 3-substituted pyrrolidine scaffold is being explored for a multitude of other therapeutic targets. The ability to introduce diverse functionality at the 3-position, while maintaining a defined stereochemistry, makes it an attractive starting point for the synthesis of libraries of compounds for screening against various biological targets. Research has shown that pyrrolidine derivatives exhibit a wide range of biological activities, including antiviral, anticancer, and neuroprotective effects.[9][10]
Stability and Degradation
Understanding the stability of (R)-ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride is crucial for its storage, handling, and use in multi-step syntheses. As an ester, it is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the corresponding carboxylic acid. The pyrrolidine ring itself is generally stable, but can be susceptible to oxidation, particularly at the nitrogen atom.[11]
Forced degradation studies, where the compound is exposed to harsh conditions (e.g., high temperature, strong acid/base, oxidizing agents, and light), are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[12]
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions must be observed when handling (R)-ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride.
Hazard Identification
Based on available information for similar compounds, (R)-ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride is classified with the following hazard statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
The GHS pictogram associated with these hazards is the exclamation mark (GHS07).
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13] Recommended storage is at 2-8°C under an inert atmosphere.[2]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[14]
Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[13]
Conclusion
(R)-ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride is a valuable chiral building block with significant potential in the field of drug discovery and development. Its well-defined stereochemistry and versatile pyrrolidine scaffold make it an attractive starting material for the synthesis of a wide range of biologically active compounds, most notably as a key structural element in the design of DPP-IV inhibitors. A thorough understanding of its synthesis, characterization, and handling is essential for its effective and safe utilization in the laboratory. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral intermediates like (R)-ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride is set to increase, making it a compound of continued interest for synthetic and medicinal chemists.
References
Sources
- 1. Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 726139-60-2 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. meridianbioscience.com [meridianbioscience.com]
- 14. fishersci.com [fishersci.com]
An In-Depth Technical Guide to (S)-ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride: Properties, Synthesis, and Applications
Introduction: The Significance of a Chiral Building Block
In the landscape of modern drug discovery, the demand for stereochemically pure, functionalized heterocyclic scaffolds is insatiable. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a quintessential example of a "privileged scaffold"[1]. Its non-planar, three-dimensional structure allows for a nuanced exploration of chemical space, offering distinct vectors for substitution that can profoundly influence binding affinity and pharmacokinetic properties[2].
This guide focuses on a specific, high-value derivative: (S)-ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride. As a chiral, 3-substituted pyrrolidine, this molecule serves as a critical intermediate in the synthesis of complex pharmaceutical agents. The presence of a defined stereocenter at the C3 position is paramount, as biological systems are exquisitely sensitive to stereochemistry; often, only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to off-target toxicity[2]. The hydrochloride salt form enhances stability and improves handling characteristics, making it amenable to a variety of synthetic transformations.
This document provides a comprehensive overview for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, outlining a robust synthetic and analytical framework, and exploring its applications in medicinal chemistry.
Section 1: Physicochemical and Handling Properties
Precise knowledge of a compound's properties is the foundation of its effective use in research and development. The key characteristics of (S)-ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride are summarized below.
| Property | Value | Source(s) |
| Chemical Name | (S)-ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride | N/A |
| Synonyms | ethyl (S)-(+)-3-pyrrolidineacetate hydrochloride; ethyl 3-pyrrolidinylacetate hydrochloride | |
| CAS Number | 726139-60-2 (for hydrochloride salt) | |
| 808157-27-9 (for free base) | [3] | |
| Molecular Formula | C₈H₁₅NO₂ · HCl (or C₈H₁₆ClNO₂) | |
| Molecular Weight | 193.67 g/mol | |
| Physical Form | Liquid, solid, or semi-solid | |
| Predicted Boiling Point | 210.9 ± 13.0 °C (for free base) | [3] |
| Predicted Density | 0.989 ± 0.06 g/cm³ (for free base) | [3] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | |
| Purity | Typically ≥97% |
Section 2: Synthesis and Purification Strategy
The stereoselective synthesis of 3-substituted pyrrolidines is a non-trivial challenge in organic chemistry. While numerous methods exist for derivatizing the more common proline (pyrrolidine-2-carboxylic acid) scaffold, creating a defined stereocenter at the C3 position requires a deliberate and precise synthetic strategy. A plausible and efficient approach begins with a chiral pool starting material, such as (S)-1,2,4-butanetriol, to set the required stereochemistry from the outset. This methodology avoids costly chiral resolution or separation steps later in the synthesis.
A representative synthetic workflow is detailed below.
Caption: Proposed synthetic workflow for (S)-ethyl 2-(pyrrolidin-3-yl)acetate HCl.
Rationale and Experimental Protocol
This synthetic route is grounded in established chemical transformations for creating chiral pyrrolidines from acyclic precursors[1].
Step-by-Step Methodology:
-
Trimesylation of (S)-1,2,4-Butanetriol:
-
Causality: The three hydroxyl groups of the starting triol are converted to mesylates, which are excellent leaving groups. This activation is necessary for the subsequent double nucleophilic substitution that forms the pyrrolidine ring.
-
Protocol: Dissolve (S)-1,2,4-butanetriol (1.0 eq) and triethylamine (3.3 eq) in ethyl acetate at 0-5°C. Add methanesulfonyl chloride (3.1 eq) dropwise, maintaining the temperature. Stir for 2-4 hours, then filter the suspension. The filtrate is washed sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to yield the crude trimesylate[1].
-
-
Cyclization with Benzylamine:
-
Causality: Benzylamine acts as the nitrogen source. It performs a double intramolecular Sₙ2 reaction, displacing the primary and secondary mesylates to form the pyrrolidine ring. The benzyl group serves as a robust protecting group for the nitrogen, which can be easily removed in a later step.
-
Protocol: Add benzylamine (1.1 eq) to a solution of the crude trimesylate (1.0 eq) in tetrahydrofuran (THF). Heat the mixture to reflux for 24 hours. Cool the reaction, filter off the precipitated salts, and concentrate the filtrate. The resulting crude (S)-1-benzylpyrrolidin-3-ol is purified by column chromatography[1].
-
-
Introduction of the Acetic Acid Side Chain:
-
Causality: This is a two-step process to build the side chain. The hydroxyl group is first converted to a better leaving group (tosylate), which is then displaced by a cyanide nucleophile. Cyanide is a versatile C1 synthon that can be readily hydrolyzed to a carboxylic acid.
-
Protocol: Convert the alcohol to a tosylate using p-toluenesulfonyl chloride in pyridine. Purify the tosylate and then react it with sodium cyanide in dimethyl sulfoxide (DMSO) at elevated temperature (e.g., 60-80°C) to yield (S)-1-benzyl-3-(cyanomethyl)pyrrolidine.
-
-
Nitrile Hydrolysis, Esterification, and Deprotection:
-
Causality: The nitrile is hydrolyzed under acidic conditions to the carboxylic acid. Subsequent Fischer esterification in the presence of ethanol and a catalytic amount of strong acid yields the ethyl ester. The final steps involve removing the N-benzyl protecting group via catalytic hydrogenation and forming the hydrochloride salt.
-
Protocol:
-
Hydrolysis: Reflux the nitrile in aqueous HCl (e.g., 6M) until TLC or LC-MS indicates complete conversion to the carboxylic acid.
-
Esterification: Neutralize the acid and perform a standard Fischer esterification by refluxing in ethanol with a catalytic amount of sulfuric acid.
-
Deprotection: Dissolve the N-benzyl ester in methanol and subject it to hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Salt Formation: After filtering off the catalyst, treat the resulting free base with a solution of HCl in diethyl ether or isopropanol to precipitate the final hydrochloride salt, which can be collected by filtration and dried.
-
-
Section 3: Analytical Characterization and Quality Control
Ensuring the identity, purity, and stereochemical integrity of the final product is paramount. A multi-pronged analytical approach is required.
Summary of Analytical Techniques
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation & Purity | Signals corresponding to the ethyl ester (triplet and quartet), pyrrolidine ring protons, and the CH₂ group of the acetate side chain. Integral ratios should match the structure. |
| ¹³C NMR | Structural Confirmation | Resonances for all 8 unique carbon atoms, including the carbonyl carbon of the ester (~170-175 ppm). |
| Mass Spectrometry (MS) | Molecular Weight Verification | Detection of the molecular ion for the free base (C₈H₁₅NO₂) at m/z ≈ 158.12 [M+H]⁺. |
| Chiral HPLC | Enantiomeric Purity Assessment | Separation of the (S) and (R) enantiomers on a chiral stationary phase, allowing for quantification of enantiomeric excess (e.e.). |
| FT-IR | Functional Group Identification | Characteristic stretches for N-H (of the hydrochloride salt), C=O (ester), and C-O bonds. |
Workflow for Quality Control
Caption: A typical analytical workflow for quality control and release.
Protocol: Chiral HPLC for Enantiomeric Purity
-
Trustworthiness: This protocol is a self-validating system. A racemic standard (a 50:50 mixture of the S and R enantiomers) must first be injected to confirm that the method can baseline-separate the two peaks and to establish their retention times. Only then can the analysis of the target (S)-enantiomer provide a trustworthy measure of its enantiomeric excess.
-
Step-by-Step Methodology:
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for separating chiral amines and esters. Polysaccharide-based columns (e.g., Chiralpak IA, IB, or IC) are excellent starting points.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine, 0.1%) is often required to reduce peak tailing by masking active sites on the silica support. A starting condition could be 90:10 Heptane:Isopropanol + 0.1% DEA.
-
System Setup: Set the column temperature (e.g., 25°C) and flow rate (e.g., 1.0 mL/min). Use UV detection at a wavelength where the compound absorbs (e.g., 210 nm).
-
Validation with Racemic Standard: Prepare and inject a solution of the racemic compound to determine the retention times of the (S) and (R) enantiomers and to ensure adequate resolution (>1.5).
-
Sample Analysis: Prepare a solution of the synthesized (S)-enantiomer at a known concentration (e.g., 1 mg/mL). Inject the sample.
-
Data Interpretation: Integrate the peak areas. The enantiomeric excess (% e.e.) is calculated as: [Area(S) - Area(R)] / [Area(S) + Area(R)] * 100. A successful synthesis should yield a % e.e. of ≥98%.
-
Section 4: Applications in Drug Discovery
(S)-ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the combination of its stereocenter and the two orthogonal functional handles: the secondary amine and the ethyl ester.
-
The Secondary Amine: This nucleophilic center is a prime site for elaboration. It can be alkylated, acylated, or used in reductive amination reactions to append larger, more complex molecular fragments. This is crucial for building out the pharmacophore to interact with specific biological targets.
-
The Ethyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, which can then form amide bonds with other amines (a cornerstone of peptide and small molecule synthesis). Alternatively, the ester can be reduced to a primary alcohol, providing another point for diversification.
Caption: The role of the pyrrolidine scaffold in diverse therapeutic areas.
The pyrrolidine scaffold, for which this compound is a precursor, is found in numerous FDA-approved drugs. Its incorporation can improve solubility, modulate pKa, and provide a rigid conformational constraint that locks a molecule into a bioactive conformation, thereby enhancing potency and selectivity[1][2].
Section 5: Safety, Handling, and Storage
As a laboratory chemical, (S)-ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride must be handled with appropriate care. The following information is derived from its GHS classification.
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage Best Practices:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
-
Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
-
Refrigerate at 2-8°C for long-term stability.
Conclusion
(S)-ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride is a quintessential modern building block for pharmaceutical research. Its value lies not in its own biological activity, but in the potential it unlocks. The defined stereochemistry, coupled with versatile functional groups, provides chemists with a reliable and powerful tool for constructing novel, complex, and stereochemically pure drug candidates. A thorough understanding of its properties, synthesis, and handling is essential for any research program aiming to leverage this important intermediate.
References
- (S)-ethyl 2-(pyrrolidin-3-yl)acetate. (2025). Chemsrc.
- (S)-ethyl 2-(pyrrolidin-3-yl)acetate. (n.d.). LookChem.
- Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride. (n.d.). ChemUniverse.
- (S)-ethyl 2-(pyrrolidin-3-yl)acetate. (n.d.). LookChem.
- Mthis compound. (2025). PubChem.
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals.
- Abram, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Journal of Medicinal Chemistry.
- Gazizov, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules.
- Process for the preparation of 3-amino-pyrrolidine derivatives. (1999). European Patent Office. EP 0928787 B1.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry.
Sources
An In-Depth Technical Guide to Ethyl 2-(pyrrolidin-3-yl)acetate Hydrochloride: A Key Intermediate in Modern Drug Discovery
Abstract
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, celebrated for its prevalence in natural products and its integral role in a significant number of FDA-approved pharmaceuticals.[1][2] Its non-planar, sp³-rich structure provides an ideal framework for exploring three-dimensional chemical space, a critical advantage in designing highly specific and potent therapeutic agents.[3][4] Within this class, C3-substituted pyrrolidines serve as versatile building blocks for creating complex molecular architectures. This guide provides a comprehensive technical overview of Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride, a key intermediate for researchers and scientists in drug development. We will explore its physicochemical properties, plausible synthetic routes with mechanistic considerations, a self-validating analytical workflow for characterization, and its strategic applications in the synthesis of advanced pharmaceutical candidates.
The Strategic Importance of the Pyrrolidine Scaffold
The five-membered saturated nitrogen heterocycle, pyrrolidine, is one of the most ubiquitous motifs in pharmaceutical science.[4] Its significance stems from several key attributes:
-
Stereochemical Richness: The pyrrolidine ring can possess multiple stereogenic centers, allowing for the generation of diverse stereoisomers that can exhibit profoundly different biological activities and binding affinities.[3]
-
Improved Physicochemical Properties: The incorporation of a pyrrolidine moiety can enhance the aqueous solubility and other pharmacokinetic properties of a drug molecule, which is often a challenge for flat, aromatic systems.
-
3D Pharmacophore Exploration: Unlike aromatic rings, the puckered conformation of the pyrrolidine ring allows substituents to project into three-dimensional space, enabling more precise and complex interactions with biological targets like enzymes and receptors.[3][4]
This compound emerges as a particularly valuable synthon. The secondary amine provides a reactive handle for derivatization, while the ethyl acetate group at the C3 position offers a distinct vector for molecular elaboration, making it a bifunctional building block for combinatorial library synthesis and lead optimization campaigns.[1]
Physicochemical Properties and Specifications
A thorough understanding of a chemical intermediate's properties is fundamental for its effective use in synthesis and for ensuring laboratory safety. The key characteristics of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 726139-60-2 | [5][6] |
| Molecular Formula | C₈H₁₅NO₂·HCl | [5][6] |
| Linear Formula | C₈H₁₆ClNO₂ | [5][6] |
| Molecular Weight | 193.67 g/mol | [5][6] |
| Physical Form | Liquid, Solid, or Semi-solid | [5][6] |
| Purity | Typically ≥97% | [5][6] |
| Storage Conditions | 2-8°C under an inert atmosphere | [5][6] |
| Topological Polar Surface Area | 38.3 Ų (Computed for analogous methyl ester) | [7] |
| Hydrogen Bond Donor Count | 2 (Computed for analogous methyl ester) | [7] |
| Hydrogen Bond Acceptor Count | 3 (Computed for analogous methyl ester) | [7] |
Safety and Handling
Based on GHS classifications, this compound is associated with the following hazards:
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Caption: GHS Pictogram for this compound.
Synthesis and Mechanistic Insights
While numerous methods exist for the synthesis of substituted pyrrolidines, a common and robust strategy involves the construction of the core ring system followed by functionalization. A plausible and efficient pathway to this compound begins with a protected maleimide derivative, leveraging a key Michael addition reaction.
Proposed Synthetic Protocol
Step 1: Michael Addition to N-Benzylmaleimide A Grignard reagent, such as ethyl(magnesiumbromo)acetate, is prepared and reacted with N-benzylmaleimide. This 1,4-conjugate addition (Michael addition) is a classic carbon-carbon bond-forming reaction that establishes the carboxymethyl substituent at the 3-position of the succinimide ring. The N-benzyl group serves as a robust protecting group for the nitrogen atom throughout the initial steps.
Step 2: Diimide Reduction The resulting succinimide derivative is then subjected to a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄). This step is non-trivial as it reduces both carbonyl groups of the succinimide ring to methylenes, thereby forming the saturated N-benzylpyrrolidine ring. The ester group is also reduced to a primary alcohol during this process.
Step 3: Re-oxidation to Carboxylic Acid The primary alcohol is selectively re-oxidized to the carboxylic acid using a suitable oxidizing agent like Jones reagent (CrO₃ in sulfuric acid) or a milder, more modern alternative such as TEMPO-mediated oxidation. This step restores the acetic acid side chain.
Step 4: Esterification The resulting carboxylic acid is esterified to form the ethyl ester. This is typically achieved by reacting the acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or gaseous HCl, under Fischer esterification conditions.
Step 5: Deprotection and Salt Formation The final step is the removal of the N-benzyl protecting group. This is most effectively accomplished via catalytic hydrogenation. The reaction is run under a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst. The inclusion of hydrochloric acid in the reaction medium ensures that upon deprotection, the resulting secondary amine is immediately protonated to form the stable hydrochloride salt, which facilitates isolation and improves the compound's shelf-life.
Caption: Proposed synthetic workflow for the target compound.
Comprehensive Analytical Characterization
To ensure structural integrity and purity, a multi-technique analytical approach is mandatory. This protocol forms a self-validating system where each analysis provides complementary information. Commercial suppliers of this compound typically use a combination of these methods to generate a Certificate of Analysis (COA).[5][8]
Step-by-Step Analytical Workflow
-
Visual Inspection: Assess the physical form, color, and homogeneity of the sample.
-
Solubility Test: Determine solubility in common laboratory solvents (e.g., water, methanol, DMSO) to aid in sample preparation for subsequent analyses.
-
Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI) in positive mode is ideal.
-
Rationale: This "soft" ionization technique will protonate the secondary amine, yielding the [M+H]⁺ ion of the free base.
-
Expected Result: For C₈H₁₅NO₂, the monoisotopic mass is 157.11. The primary observed peak should be at m/z ≈ 158.12, corresponding to the protonated free base.
-
-
NMR Spectroscopy (¹H and ¹³C):
-
Solvent: D₂O or DMSO-d₆.
-
Rationale: Provides unambiguous structural confirmation by mapping the carbon-hydrogen framework.
-
Expected ¹H NMR Signals: Protons of the ethyl group (triplet and quartet), diastereotopic protons of the acetate CH₂, protons on the pyrrolidine ring, and a broad signal for the N-H protons.
-
Expected ¹³C NMR Signals: Signals for the ester carbonyl, the ethyl group carbons, and the distinct carbons of the pyrrolidine ring.
-
-
Infrared (IR) Spectroscopy:
-
Method: Attenuated Total Reflectance (ATR) for solids or semi-solids.
-
Rationale: Confirms the presence of key functional groups.
-
Expected Absorptions: A strong C=O stretch for the ester (approx. 1730 cm⁻¹), N-H stretching vibrations (broad, approx. 3200-3400 cm⁻¹), and C-H stretching for sp³ carbons (approx. 2850-3000 cm⁻¹).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Method: Reversed-phase column (e.g., C18) with a mobile phase of water/acetonitrile containing a modifier like TFA or formic acid. Detection by UV (at low wavelength, ~210 nm) or an Evaporative Light Scattering Detector (ELSD).
-
Rationale: The primary technique for quantifying purity. The retention time is characteristic of the compound under specific conditions, and the peak area percentage is used to calculate purity.
-
Caption: A self-validating workflow for analytical characterization.
Applications in Drug Development
This compound is not an active pharmaceutical ingredient (API) itself but rather a strategic building block used in the discovery and synthesis of new chemical entities. Its utility lies in its bifunctional nature, offering two distinct points for chemical modification.
Key Synthetic Transformations
-
N-Acylation/Alkylation: The secondary amine is a nucleophile that readily reacts with a wide array of electrophiles. This allows for the introduction of diverse substituents, a cornerstone of structure-activity relationship (SAR) studies. Common reactions include:
-
Amide Bond Formation: Coupling with carboxylic acids (using reagents like EDC/HOBt) to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling to attach aryl or heteroaryl groups.
-
-
Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in further coupling reactions. Alternatively, it can be reduced to the primary alcohol or reacted with organometallic reagents to generate more complex side chains.
The pyrrolidine ring itself is a privileged scaffold found in drugs targeting a wide range of diseases, including hypertension (e.g., ACE inhibitors like Captopril), central nervous system disorders, and viral infections.[1][9][10] The stereochemistry at the C3 position is often critical for biological activity, and this building block can serve as a precursor to either racemic or enantiomerically pure drug candidates.[3]
Caption: Logical flow from building block to potential drug candidate.
Conclusion
This compound is a high-value chemical intermediate whose utility is firmly grounded in the proven success of the pyrrolidine scaffold in medicine. Its defined structure, bifunctional reactivity, and stereochemical potential make it an indispensable tool for medicinal chemists. This guide has outlined its core properties, a robust synthetic strategy, a comprehensive analytical protocol for quality control, and its strategic application in the drug discovery pipeline. By leveraging such well-characterized building blocks, research organizations can accelerate the development of novel therapeutics to address unmet medical needs.
References
- D'yakonov, V. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7384. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67230738, Methyl (R)-pyrrolidine-3-acetate hydrochloride.
- Journal of Pharmaceutical Negative Results. (2022).
- Sigma-Aldrich. (n.d.). This compound (Chinese).
- ResearchGate. (2025). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Request PDF. [Link].
- Tumminello, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link].
- Słoczyńska, K., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11614-11632. [Link].
- Tumminello, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link].
- Al-Hussain, S. A., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega, 8(35), 32220-32225. [Link].
- Liu, G., et al. (1998). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). Journal of Medicinal Chemistry, 41(18), 3291-3300. [Link].
- ResearchGate. (n.d.). Pyrrolidine-based marketed drugs. [Link].
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unipa.it [iris.unipa.it]
- 5. This compound | 726139-60-2 [sigmaaldrich.com]
- 6. This compound | 726139-60-2 [sigmaaldrich.com]
- 7. Methyl (R)-pyrrolidine-3-acetate hydrochloride | C7H14ClNO2 | CID 67230738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mthis compound [synhet.com]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Ethyl 2-(pyrrolidin-3-yl)acetate Hydrochloride: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Saturated Heterocycles in Drug Discovery
In the landscape of modern drug discovery, the focus has increasingly shifted towards molecules with greater three-dimensionality. Saturated heterocyclic scaffolds, like the pyrrolidine ring, have become invaluable assets for medicinal chemists. These structures offer a departure from the flat, two-dimensional nature of many traditional aromatic compounds, providing access to a richer and more complex chemical space. The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial arrangement of substituents, enabling tailored interactions with the intricate binding sites of biological targets.
This guide focuses on a particularly valuable building block: Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride . This compound masterfully combines several key features: a stereochemically rich pyrrolidine core, a secondary amine for versatile functionalization, and a readily modifiable ethyl acetate side chain. As a hydrochloride salt, it offers improved stability and handling properties. This unique combination of attributes makes it an exceptionally powerful starting point for the synthesis of diverse compound libraries aimed at a wide array of therapeutic targets.
The Pyrrolidine-3-yl-acetate Core: A Privileged Substructure
The utility of this compound stems from the inherent advantages of its core structure. The 3-substituted pyrrolidine motif is a recurring theme in successful therapeutic agents, and for good reason.
-
Stereochemical Complexity : The pyrrolidine ring in this molecule contains a chiral center at the 3-position. This inherent chirality is a critical feature, as biological systems are themselves chiral. The ability to introduce and control stereochemistry is paramount for achieving selective and potent interactions with protein targets. The (R)- and (S)-enantiomers of this building block can serve as starting points for the synthesis of stereochemically pure final compounds, which is often a regulatory requirement and a key factor in minimizing off-target effects.
-
Vectorial Control : The substitution at the 3-position provides a distinct vector for projecting functional groups into a specific region of a protein's binding pocket. Unlike 2-substituted pyrrolidines (such as proline derivatives), where the substituent is proximal to the nitrogen, the 3-position offers a more distal attachment point. This allows for the exploration of different regions of the target protein, which can be crucial for optimizing binding affinity and selectivity.
-
Dual Functionalization Handles : The molecule possesses two primary points for chemical modification: the secondary amine of the pyrrolidine ring and the ester of the acetate side chain. This orthogonality allows for a modular and divergent approach to library synthesis. The nitrogen can be readily functionalized through reactions like N-alkylation, N-arylation, or acylation, while the ester can be hydrolyzed to a carboxylic acid, which can then be converted to a wide range of amides or other functional groups. This dual reactivity is a cornerstone of its versatility.
Key Synthetic Transformations and Experimental Considerations
The true power of this compound is realized through its application in chemical synthesis. Below are key transformations that a medicinal chemist would employ, along with insights into the rationale behind these experimental choices.
N-Functionalization: Expanding the Core
The secondary amine of the pyrrolidine ring is a nucleophilic center that can be readily modified to introduce a wide variety of substituents. This is often a primary step in a synthetic sequence, as the nature of the N-substituent can profoundly influence the biological activity and physicochemical properties of the final compound.
a) Reductive Amination: A robust and widely used method for N-alkylation. This reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ.
Experimental Protocol: N-Alkylation via Reductive Amination
-
Reaction Setup : To a solution of this compound (1.0 eq) and a selected aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add a mild acid catalyst like acetic acid (0.1 eq).
-
Iminium Formation : Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.
-
Reduction : Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is often preferred as it is less basic and more selective than other hydride reagents, minimizing side reactions.
-
Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up : Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous phase with DCM.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
b) Buchwald-Hartwig Amination: For the introduction of aryl or heteroaryl substituents on the nitrogen, palladium-catalyzed cross-coupling reactions are the state-of-the-art.
dot
Caption: Buchwald-Hartwig Amination Workflow.
Side-Chain Modification: The Gateway to Diverse Functionalities
The ethyl acetate side chain is another key point of diversification. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a versatile precursor for a multitude of other functional groups, most notably amides.
a) Ester Hydrolysis:
Experimental Protocol: Saponification of the Ethyl Ester
-
Reaction Setup : Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Hydrolysis : Add an aqueous solution of lithium hydroxide (LiOH) (1.5-2.0 eq) dropwise at 0 °C. The use of LiOH is common as it is effective and often leads to cleaner reactions than sodium or potassium hydroxide.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up : Carefully acidify the reaction mixture to a pH of ~5-6 with 1N HCl. The product can then be extracted with a suitable organic solvent, such as ethyl acetate.
-
Purification : The crude carboxylic acid can often be used directly in the next step or purified by crystallization or chromatography if necessary.
b) Amide Coupling: The resulting carboxylic acid is a prime substrate for amide bond formation, a cornerstone reaction in medicinal chemistry.
dot
Caption: Amide Coupling Workflow.
Potential Therapeutic Applications: A Scaffold for High-Value Targets
The versatility of this compound makes it a valuable starting material for developing modulators of several important classes of therapeutic targets.
Janus Kinase (JAK) Inhibitors
The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling.[1][2] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.[3][4] Several approved JAK inhibitors feature a pyrrolidine or a related saturated heterocyclic core, which is used to orient key pharmacophoric elements into the ATP-binding site of the kinase.
The pyrrolidine nitrogen of our title compound can be functionalized with a heterocycle that serves as a "hinge-binder," while the acetate side chain can be converted to an amide that projects into the solvent-exposed region of the binding site, allowing for the fine-tuning of potency and pharmacokinetic properties.
Antiviral Agents
The pyrrolidine scaffold is a common feature in a number of antiviral drugs, particularly those targeting viral proteases and polymerases.[5][6] For example, pyrrolidine-based structures have been successfully employed in the development of inhibitors of the hepatitis C virus (HCV) NS3/4A protease and the hepatitis B virus (HBV) capsid.[7] The stereochemically defined core of this compound can serve as a template to correctly position functional groups that mimic the natural peptide substrates of these viral enzymes.
G-Protein Coupled Receptor (GPCR) Modulators
GPCRs are the largest family of membrane proteins and are the targets of a significant percentage of all approved drugs.[7][8][9][10][11] The structural diversity that can be generated from this compound makes it an excellent starting point for the synthesis of GPCR ligands. The pyrrolidine core can serve as a central scaffold from which to project substituents that interact with specific residues in the transmembrane helices of the receptor. For instance, derivatives of pyrrolidin-3-yl-acetic acid have been investigated as dual-target ligands for the dopamine D3 and μ-opioid receptors, with potential applications in the treatment of substance use disorders and as safer analgesics.[12]
Agents for Inflammatory Bowel Disease (IBD)
A patent application has disclosed pyrrolidin-3-ylacetic acid derivatives as having potential therapeutic utility in the treatment of inflammatory bowel disease (IBD).[13] The proposed mechanism involves the modulation of chemokine receptors, which play a key role in the recruitment of immune cells to the site of inflammation in the gut. This highlights a direct and compelling application for the core structure of our title compound in a significant area of unmet medical need.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂·HCl | [14] |
| Molecular Weight | 193.67 g/mol | [14] |
| CAS Number | 726139-60-2 | [14] |
| Appearance | Liquid or Solid | Supplier Data |
| Purity | ≥97% | Supplier Data |
| Storage Conditions | 2-8°C, Inert Atmosphere | Supplier Data |
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its combination of a stereochemically defined, three-dimensional pyrrolidine core with two orthogonal points for chemical modification provides an efficient and versatile platform for the synthesis of novel, drug-like molecules. The demonstrated and potential applications of this scaffold in high-value therapeutic areas such as oncology, virology, and immunology underscore its importance. As the demand for structurally diverse and potent clinical candidates continues to grow, building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.
References
- [Link text not available]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEPaeW4cB3Hm4bM9CvgwV5J0z5nBGjzGUkOBOYwf8oNXkFXRqStI_QxwFwl_o3IwNJ0vz_We2-M41fiZKlDMwcVPZ-v9sQijuNi_lpf3w-lVx-CDaiYxMcI-x2zuKhbxELQYnYsnErvPSAkxDyWsW39E0VOjI=]
- Ajinomoto Co., Inc. (2013). Pyrrolidin-3-ylacetic acid derivative. U.S. Patent No. 8,476,301 B2. Washington, DC: U.S. Patent and Trademark Office. [https://patents.google.
- Mpalampesi, A., et al. (2022). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. ACS Chemical Neuroscience, 13(15), 2315-2334. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9391035/]
- Crowley, R. S., et al. (2023). p-Alkoxy-Substituted Anisomycins with Potent Anti-Trypanosomiasis Activity and Expanded Modes of Action. ACS Infectious Diseases, 9(5), 1076-1087. [https://pubs.acs.org/doi/10.1021/acsinfecdis.3c00035]
- EvitaChem. Ethyl (R)-2-(pyrrolidin-3-yl)acetate. [https://www.evitachem.
- BLD Pharm. Ethyl (S)-2-(pyrrolidin-3-yl)acetate hydrochloride. [https://www.bldpharm.com/products/1354003-68-1.html]
- Kupryushkin, M. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8195811/]
- William, A. D., et al. (2011). Discovery of the macrocycle 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a potent Janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) inhibitor for the treatment of myelofibrosis and lymphoma. Journal of Medicinal Chemistry, 54(13), 4638-4658. [https://pubmed.ncbi.nlm.nih.gov/21675765/]
- Ambeed.com. 726139-60-2 | this compound. [https://www.ambeed.com/products/726139-60-2.html]
- Simov, V., et al. (2010). Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole. Bioorganic & Medicinal Chemistry Letters, 20(2), 648-651. [https://pubmed.ncbi.nlm.nih.gov/19962916/]
- Wu, B., et al. (2021). G protein-coupled receptors: structure- and function-based drug discovery. Signal Transduction and Targeted Therapy, 6(1), 7. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7791090/]
- Nađ, M., et al. (2025). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Preprints.org. [https://www.preprints.org/manuscript/202502.0465/v1]
- Franco, R., et al. (2012). G Protein-Coupled Receptor Heteromers as New Targets for Drug Development. Progress in Molecular Biology and Translational Science, 106, 51-70. [https://www.sciencedirect.com/science/article/pii/B9780123964564000030]
- Tudor, R., et al. (2021). Recent advances on heterocyclic compounds with antiviral properties. Molecules, 26(9), 2739. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8126027/]
- Vovk, M. V., et al. (2021). The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides. Journal of Organic and Pharmaceutical Chemistry, 19(2), 26-34. [https://orgpharmchem.org.ua/en/component/content/article/8-articles/342-the-synthesis-and-antiviral-activity-against-yellow-fewer-virus-of-2-4-6-di-pyrrolidin-1-yl-1-3-5-triazin-2-yl-n-alkyl-aryl-hydrazine-1-carbothioamides?Itemid=437]
- Brown, A. J., et al. (2004). Continued discovery of ligands for G protein-coupled receptors. Current Opinion in Chemical Biology, 8(4), 368-374. [https://pubmed.ncbi.nlm.nih.gov/15288258/]
- Rungrotmongkol, T., et al. (2024). Discovery of furopyridine-based compounds as novel inhibitors of Janus kinase 2: In silico and in vitro studies. International Journal of Biological Macromolecules, 259(Pt 1), 129308. [https://pubmed.ncbi.nlm.nih.gov/38218283/]
- ChemUniverse. This compound. [https://www.chemuniverse.com/product/726139-60-2]
- Zhang, H., et al. (2011). Progress in Structure Based Drug Design for G Protein-Coupled Receptors. Journal of Medicinal Chemistry, 54(10), 3263-3283. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3108483/]
- Nađ, M., et al. (2025). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Molecules, 30(5), 1234. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8911707/]
- Deganutti, G., et al. (2021). Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach. Frontiers in Molecular Biosciences, 8, 683407. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8208750/]
Sources
- 1. Discovery of the macrocycle 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a potent Janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) inhibitor for the treatment of myelofibrosis and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in Structure Based Drug Design for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G protein-coupled receptors: structure- and function-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Continued discovery of ligands for G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US8476301B2 - Pyrrolidin-3-ylacetic acid derivative - Google Patents [patents.google.com]
- 14. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity Screening of Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3] Its unique three-dimensional structure allows for extensive exploration of pharmacophore space, making its derivatives prime candidates for drug discovery programs.[2][4] This guide presents a comprehensive, multi-tiered strategy for the biological activity screening of a novel pyrrolidine derivative, Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride. We will detail a logical, field-proven workflow designed to efficiently characterize its therapeutic potential, from initial physicochemical and cytotoxicity assessments to targeted antimicrobial, antioxidant, and enzyme inhibition assays. Each protocol is presented with the underlying scientific rationale, ensuring a self-validating and robust screening cascade.
Introduction: The Rationale for Screening this compound
The five-membered pyrrolidine ring is a cornerstone of modern drug design, prized for its stereochemical complexity and ability to generate structural diversity.[1][2] Compounds incorporating this scaffold have demonstrated a vast range of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antidiabetic properties.[4][5] The specific compound, this compound, is a novel chemical entity. A structured screening approach is therefore essential to systematically uncover any potential therapeutic value.
This guide eschews a rigid template, instead adopting a logical workflow that mirrors contemporary drug discovery pipelines.[6] We begin with foundational profiling to ensure the compound is "drug-like" and non-toxic, then proceed to a panel of assays selected based on the known activities of related pyrrolidine structures.[5][7] This tiered approach ensures that resources are allocated efficiently, focusing intensive investigation on the most promising activities.
Foundational Profiling: Establishing a "Drug-Like" Baseline
Before embarking on extensive biological assays, it is crucial to establish the fundamental physicochemical properties and general toxicity of the compound. These initial screens act as a critical gatekeeper, eliminating compounds with poor pharmacokinetic potential or inherent cytotoxicity early in the discovery process.[8][9]
In Silico & Physicochemical Analysis
A preliminary assessment of "drug-likeness" can be efficiently performed using computational models based on Lipinski's Rule of Five.[10][11] This rule of thumb predicts the likelihood of a compound being an orally active drug in humans based on key molecular properties.[12][13]
Table 1: Lipinski's Rule of Five Parameters
| Parameter | Guideline | Rationale |
| Molecular Weight | < 500 Daltons | Influences absorption and distribution.[11][14] |
| LogP | < 5 | Measures lipophilicity, affecting permeability.[12][13] |
| Hydrogen Bond Donors | ≤ 5 | Affects membrane permeability and binding.[10][11] |
| Hydrogen Bond Acceptors | ≤ 10 | Influences solubility and binding characteristics.[10][11] |
-
Protocol: The structure of this compound is analyzed using standard cheminformatics software to calculate the parameters listed above. Experimental validation of properties like solubility and LogD (lipophilicity at physiological pH) should follow.[12]
General Cytotoxicity Assessment: The MTT Assay
The first and most critical in vitro step is to determine the compound's intrinsic cytotoxicity across relevant cell lines. A compound that is broadly toxic to all cells is unlikely to be a viable therapeutic. The MTT assay is a robust and widely used colorimetric method for assessing cell viability.[15][16]
-
Principle of Causality: This assay measures the metabolic activity of a cell. Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[16][17] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[18]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and A549 for lung) into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO, water). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compound to the wells and incubate for 24-48 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for formazan crystal formation.[16]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[17]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to untreated control cells. Determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited). A high IC₅₀ value (>100 µM) in non-cancerous cell lines is generally desired.
Tier 1 Screening: Broad Spectrum Bioactivity
With a baseline toxicity profile established, the next phase involves screening for a broad range of potential biological activities. The selection of these assays is guided by the diverse pharmacological profiles frequently observed in pyrrolidine-containing molecules.[5][19]
Antimicrobial Susceptibility Testing
The pyrrolidine scaffold is present in several antibacterial agents.[5] Therefore, assessing the compound's ability to inhibit the growth of pathogenic bacteria and fungi is a logical starting point. The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC).[20][21]
-
Principle of Causality: This method exposes microorganisms to serial dilutions of the test compound in a liquid growth medium.[21] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[21][22]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria).[21][22] Concentrations may range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland turbidity standard.[21]
-
Inoculation: Inoculate each well with the prepared bacterial or fungal suspension.[23] Include a growth control (no compound) and a sterility control (no microbes).
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or 24-48 hours for yeast.[20]
-
MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound that completely inhibits microbial growth (i.e., the first clear well).[21]
Antioxidant Activity Screening
Many heterocyclic compounds exhibit antioxidant properties by scavenging free radicals. The DPPH and ABTS assays are two of the most common and reliable methods for evaluating radical scavenging ability.[24][25]
-
Principle of Causality:
-
DPPH Assay: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine.[26] The decrease in absorbance is proportional to the antioxidant capacity.
-
ABTS Assay: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is a blue-green chromophore. An antioxidant will reduce the ABTS radical, causing the color to fade.[27] This decolorization is measured spectrophotometrically.
-
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reaction Mixture: In a 96-well plate, add 100 µL of a methanolic DPPH solution (e.g., 0.1 mM) to 100 µL of various concentrations of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at approximately 517 nm. Ascorbic acid or Trolox is typically used as a positive control.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Tier 2 Screening: Target-Focused Investigation
If promising activity is observed in Tier 1 screens (e.g., a low MIC against a specific microbe or potent cytotoxicity in a cancer cell line), the subsequent step is to investigate potential mechanisms of action through more targeted assays.
Enzyme Inhibition Assays
Enzymes are a major class of drug targets.[28][29] Pyrrolidine derivatives have been shown to inhibit various enzymes, including kinases, proteases, and cholinesterases.[5] An enzyme inhibition assay is a laboratory test used to determine if a molecule affects the normal activity of an enzyme.[30]
-
Principle of Causality: These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. A reduction in the reaction rate indicates inhibition.[31] The assay typically involves an enzyme, its substrate, and a detection system that produces a measurable signal (e.g., color, fluorescence) as the substrate is converted to a product.
General Workflow: Enzyme Inhibition Screening
The diagram below illustrates a generalized workflow for identifying and characterizing enzyme inhibitors, a key process in target-based drug discovery.[32][33]
Caption: Generalized workflow for enzyme inhibitor screening.
The Screening Cascade: A Decision-Making Framework
The power of this screening approach lies in its logical progression. Data from each stage informs the decisions for the next, creating an efficient and cost-effective discovery cascade.
Caption: A decision-making workflow for screening cascades.
This structured cascade ensures that only compounds with promising, validated characteristics advance to more resource-intensive stages like in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and mechanism of action studies.[34][35][36] Phenotypic screening, which identifies compounds causing an observable change in a biological system, can also be integrated at Tier 1 to uncover novel activities without prior knowledge of a specific drug target.[37][38][39]
Conclusion
The biological screening of a novel compound like this compound requires a systematic and scientifically rigorous approach. By starting with broad, foundational assessments of drug-likeness and cytotoxicity before progressing to targeted assays based on the known pharmacology of its core scaffold, researchers can efficiently and effectively profile its therapeutic potential. The multi-tiered workflow detailed in this guide provides a robust, self-validating framework for identifying and characterizing promising new chemical entities, ultimately accelerating the path from initial discovery to potential lead candidate.
References
- Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References.
- Wikipedia. (2023). Lipinski's rule of five.
- Li Petri, G., Raimondi, M. V., Spatola, R., Holl, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Wikipedia. (2023). Broth microdilution.
- Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.
- Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later.
- Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
- MI - Microbiology. (n.d.). Broth Microdilution.
- Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling.
- Concept Life Sciences. (n.d.). In Vitro ADME Assays.
- Clinical Microbiology and Antimicrobial Chemotherapy. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification.
- ResearchGate. (n.d.). Biologically active pyrrolidine compounds.
- Poyraz, S., Çakmak, A., D'hooge, M., & Foley, D. J. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247481.
- ResearchGate. (n.d.). Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical Scavenging Assay.
- National Institutes of Health. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
- National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual.
- Biobide. (n.d.). What is an Inhibition Assay?.
- E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.).
- Semantic Scholar. (n.d.). [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Charnwood Discovery. (n.d.). Phenotypic Screening Assays.
- Bruker. (n.d.). Target Discovery.
- Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery.
- PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique).
- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.
- National Institutes of Health. (n.d.). A review for cell-based screening methods in drug discovery.
- WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- SpringerLink. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Vipergen. (n.d.). Drug Discovery Workflow - What is it?.
- Technology Networks. (2022). Expediting Drug Discovery Using Novel Target-Based Approaches.
- National Institutes of Health. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
- Journal of Universitas Airlangga. (n.d.). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic.
- BioIVT. (n.d.). Enzyme Inhibition Studies.
- ResearchGate. (n.d.). (PDF) Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions.
- ResearchGate. (n.d.). Targeting enzyme inhibitors in drug discovery.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. Drug Discovery Workflow - What is it? [vipergen.com]
- 7. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. In Vitro ADME Assays [conceptlifesciences.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 12. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 13. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. clyte.tech [clyte.tech]
- 19. researchgate.net [researchgate.net]
- 20. Broth microdilution - Wikipedia [en.wikipedia.org]
- 21. Broth Microdilution | MI [microbiology.mlsascp.com]
- 22. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 23. rr-asia.woah.org [rr-asia.woah.org]
- 24. researchgate.net [researchgate.net]
- 25. e3s-conferences.org [e3s-conferences.org]
- 26. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 27. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bellbrooklabs.com [bellbrooklabs.com]
- 29. researchgate.net [researchgate.net]
- 30. blog.biobide.com [blog.biobide.com]
- 31. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. steeronresearch.com [steeronresearch.com]
- 33. Expediting Drug Discovery Using Novel Target-Based Approaches | Technology Networks [technologynetworks.com]
- 34. criver.com [criver.com]
- 35. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 36. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 37. charnwooddiscovery.com [charnwooddiscovery.com]
- 38. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 39. revvity.com [revvity.com]
Pyrrolidine Derivatives in Drug Discovery: A Senior Application Scientist's In-Depth Technical Guide
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone scaffold in modern medicinal chemistry. Its prevalence in over 60 FDA-approved drugs underscores its significance as a "privileged structure" for engaging with biological targets.[1][2] This guide provides an in-depth technical exploration of the pyrrolidine motif in drug discovery, moving beyond a simple recitation of facts to explain the causal relationships behind its utility. We will dissect its unique stereochemical and conformational properties, survey its vast pharmacological landscape, detail robust synthetic strategies with actionable protocols, analyze structure-activity relationships (SAR), and highlight its role in successful clinical agents. This document is designed for researchers, scientists, and drug development professionals seeking to leverage the full potential of this versatile scaffold.
The Pyrrolidine Scaffold: A Privileged Architectural Element
The enduring interest in the pyrrolidine scaffold is not arbitrary; it stems from a unique combination of physicochemical properties that make it exceptionally well-suited for molecular recognition.[3][4]
-
Three-Dimensionality and sp³-Richness: Unlike flat, aromatic rings, the non-planar nature of the pyrrolidine ring allows for the precise projection of substituents into three-dimensional space.[3][4][5][6] This sp³-hybridized character is crucial for exploring the complex topographies of protein binding pockets, often leading to improved selectivity and potency. The ring's ability to adopt various conformations, a phenomenon known as "pseudorotation," further enhances its capacity to achieve an optimal fit with a target.[3][4][5][6]
-
Stereochemical Complexity: The carbon atoms of the pyrrolidine ring are often stereogenic centers. This inherent chirality provides a powerful tool for medicinal chemists to design stereoisomers with distinct biological profiles, as different spatial arrangements of substituents can lead to dramatically different interactions with enantioselective proteins.[3][5][6]
-
Physicochemical Properties: The nitrogen atom imparts basicity and a key hydrogen bond acceptor/donor site, facilitating critical interactions with biological targets and improving aqueous solubility—a vital parameter for drug development.
The following diagram illustrates the core structure and its key features that contribute to its pharmacological utility.
Caption: Core structure and key features of the pyrrolidine ring.
The Pharmacological Spectrum of Pyrrolidine Derivatives
Pyrrolidine-containing molecules exhibit an exceptionally broad range of biological activities, making them relevant to numerous therapeutic areas.[7][8][9] This versatility stems from the scaffold's ability to be decorated with diverse functional groups, allowing for the fine-tuning of its interaction with a wide array of biological targets.
| Therapeutic Area | Mechanism of Action / Target Class | Example Compounds / Drugs |
| Anticancer | Inhibition of various cancer cell lines, targeting pathways related to proliferation, apoptosis, and autophagy.[10][11] | Anisomycin (protein synthesis inhibitor), Spirooxindole derivatives, Indicine N-oxide.[9][11] |
| Central Nervous System | Modulation of neurotransmission; often used as anticonvulsants by slowing nerve transmission.[12] | Levetiracetam, Brivaracetam (anticonvulsants), Procyclidine (anticholinergic).[1][12] |
| Antiviral | Inhibition of viral replication enzymes or entry mechanisms. | Grazoprevir, Voxilaprevir (HCV NS3/4A protease inhibitors).[13] |
| Antidiabetic | Inhibition of Dipeptidyl Peptidase-4 (DPP-IV), enhancing incretin hormone levels. | Vildagliptin, Linagliptin, PF-734200.[1][9] |
| Antibacterial / Antifungal | Inhibition of essential bacterial processes like protein synthesis or cell wall synthesis.[10] | Anisomycin, Pyrrolidine pentamine derivatives (inhibit aminoglycoside resistance enzymes).[9][14] |
| Anti-inflammatory | Modulation of inflammatory pathways. Pyrrolizidine alkaloids have shown anti-inflammatory properties.[7][10] | Ketorolac (NSAID, contains a related pyrrolizine core). |
Decoding the Structure-Activity Relationship (SAR)
The biological activity of a pyrrolidine derivative is exquisitely sensitive to the nature, position, and stereochemistry of its substituents. Understanding these Structure-Activity Relationships (SAR) is fundamental to rational drug design.
A compelling case study is the development of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib] , an enzyme that confers resistance to aminoglycoside antibiotics like amikacin.[14][15]
-
Scaffold Integrity is Crucial: Truncations to the core pyrrolidine pentamine scaffold resulted in a significant loss of inhibitory activity, demonstrating the essential role of the complete structure for binding.[14][15]
-
Positional Sensitivity:
-
R1 Position: Alterations at this position, specifically the presence and length of an S-phenyl moiety, were found to be critical. Modifications that changed the distance of this group from the scaffold reduced inhibition, highlighting a specific, constrained binding pocket.[14][15]
-
R3, R4, and R5 Positions: In contrast, modifications at these positions had varied effects, suggesting they are more solvent-exposed and offer greater potential for optimization of properties like solubility or metabolic stability without compromising potency.[14][15]
-
-
Correlation with In Silico Modeling: A significant correlation was found between molecular docking scores (ΔG) and the experimentally determined inhibitory activity, validating the use of computational models to predict the impact of structural changes.[14]
This systematic approach, combining synthetic modification with biological testing and computational analysis, exemplifies the iterative cycle of modern drug discovery.
Caption: Iterative workflow for SAR studies in drug discovery.
Core Synthetic Methodologies: Building the Pyrrolidine Ring
The ability to efficiently and stereoselectively synthesize substituted pyrrolidines is paramount. Methodologies can be broadly categorized into two main approaches: constructing the ring from acyclic precursors or functionalizing a pre-existing pyrrolidine ring.[3][4]
Ring Construction: The [3+2] Cycloaddition
The [3+2] cycloaddition reaction, particularly using azomethine ylides, is one of the most powerful and versatile methods for the stereocontrolled synthesis of the pyrrolidine core.[16] This atom-economical reaction rapidly builds complexity by forming the five-membered ring and multiple stereocenters in a single step.[16]
Experimental Protocol: Synthesis of a Substituted Pyrrolidine via [3+2] Cycloaddition
This protocol describes a typical reaction between an azomethine ylide (generated in situ from an amino acid) and an electron-deficient alkene.
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the α-amino acid (e.g., sarcosine, 1.0 eq.) and the dipolarophile (e.g., N-phenylmaleimide, 1.0 eq.) in a suitable anhydrous solvent (e.g., toluene or THF).
-
Ylide Generation: Add an aldehyde (e.g., paraformaldehyde, 1.1 eq.) to the mixture.
-
Reaction: Heat the mixture to reflux (typically 80-110°C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid and wash with a cold solvent (e.g., diethyl ether). If no precipitate forms, concentrate the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure pyrrolidine cycloadduct.
-
Characterization: Confirm the structure and stereochemistry of the final product using NMR spectroscopy (¹H, ¹³C), mass spectrometry, and, if possible, X-ray crystallography.
Sources
- 1. enamine.net [enamine.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. drugs.com [drugs.com]
- 13. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
The Pyrrolidine Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrrolidine Ring
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of medicinal chemistry.[1][[“]] Its prevalence in a multitude of natural products, particularly alkaloids, and its core presence in over 20 FDA-approved drugs underscore its significance as a "privileged scaffold" in drug design.[1][3][4] The remarkable versatility of the pyrrolidine ring stems from its unique stereochemical and conformational properties. Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring allow for a greater exploration of three-dimensional chemical space.[1][[“]] This non-planar structure, characterized by a phenomenon known as "pseudorotation," provides a flexible yet controllable framework for optimizing ligand-target interactions.[1][[“]]
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyrrolidine-based compounds. Moving beyond a mere catalog of derivatives, we will delve into the causal relationships between structural modifications and their impact on pharmacological activity, offering field-proven insights for the rational design of novel therapeutics.
Part 1: Deconstructing the Pyrrolidine Core: A Positional Analysis of Structure-Activity Relationships
The biological activity of pyrrolidine derivatives is profoundly influenced by the nature and position of substituents on the ring. Understanding these relationships is paramount for medicinal chemists aiming to fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates.
The Nitrogen Atom (N-1): A Hub of Modularity
The nitrogen atom at the 1-position is the most frequently modified site in pyrrolidine-based drugs, with approximately 92% of FDA-approved drugs featuring a substitution at this position.[1] This is largely due to its nucleophilicity, which allows for straightforward derivatization.
Substituents at the N-1 position primarily influence the compound's basicity, which in turn affects its pharmacokinetic profile (ADME/Tox properties) and its ability to form hydrogen bonds with biological targets.[1] For instance, the introduction of electron-withdrawing groups can decrease the basicity of the nitrogen, which may be desirable to reduce off-target effects or improve oral bioavailability. Conversely, the incorporation of basic moieties can enhance interactions with acidic residues in a target's active site.
The C-2 Position: Stereochemistry as a Determinant of Activity
The C-2 position is often critical for establishing the stereochemistry of the molecule, which can have a profound impact on biological activity. L-proline, a naturally occurring amino acid with a chiral center at C-2, is a common starting material for the synthesis of enantiomerically pure pyrrolidine derivatives.[1][5]
The spatial orientation of substituents at C-2 dictates how the molecule fits into the binding pocket of a target protein. Even subtle changes in stereochemistry can lead to significant differences in binding affinity and efficacy, as the different enantiomers may interact with the target in distinct ways.[1]
The C-3 and C-4 Positions: Influencing Conformation and Potency
Substituents at the C-3 and C-4 positions play a crucial role in modulating the puckering of the pyrrolidine ring.[1] This conformational control can "lock" the molecule into a bioactive conformation, thereby enhancing its affinity for the target.
For example, in a series of anticonvulsant pyrrolidine-2,5-diones, the nature of the substituent at the C-3 position was found to be a strong determinant of activity.[1] Derivatives with a 3-benzhydryl or 3-isopropyl group exhibited the most favorable protection in a pentylenetetrazole-induced seizure (scPTZ) test, highlighting the importance of steric bulk at this position for this particular biological activity.[1]
Fused and Spirocyclic Pyrrolidines: Expanding Chemical Space
To further explore the chemical space around the pyrrolidine core, medicinal chemists have developed fused and spirocyclic derivatives. Fused systems, such as pyrrolizidines, offer a more rigid scaffold, which can be advantageous for optimizing interactions with specific targets. Spirocyclic compounds, where the pyrrolidine ring is joined to another ring system through a single carbon atom, have emerged as an interesting strategy for creating novel three-dimensional structures with improved pharmacological properties.[1][6] For instance, spiro[pyrrolidine-3,3'-oxindoles] have been investigated as potential anti-breast cancer agents.[1]
Part 2: Methodologies in Pyrrolidine SAR Studies: A Practical Guide
The elucidation of structure-activity relationships for pyrrolidine-based compounds relies on a combination of synthetic chemistry, biological evaluation, and computational modeling.
Synthesis of Functionalized Pyrrolidines: The 1,3-Dipolar Cycloaddition
A powerful and widely used method for the synthesis of functionalized pyrrolidines is the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes.[3][7] This reaction allows for the stereoselective construction of the pyrrolidine ring with a high degree of functional group tolerance.
Experimental Protocol: Synthesis of a Spirooxindole-Pyrrolidine Derivative
This protocol describes the synthesis of a spirooxindole-pyrrolidine derivative via a one-pot, three-component 1,3-dipolar cycloaddition reaction.[6]
Materials:
-
Isatin (1.0 mmol)
-
Sarcosine (1.0 mmol)
-
5-Arylidene-1,3-thiazolidine-2,4-dione (1.0 mmol)
-
Ethanol (5 ml)
-
MnCoCuFe₂O₄@L-proline magnetic nanorods (catalyst, 4 mol%)[6]
Procedure:
-
Combine isatin, sarcosine, and the 5-arylidene-1,3-thiazolidine-2,4-dione in a 10 ml round-bottomed flask.
-
Add ethanol to the flask.
-
Add the MnCoCuFe₂O₄@L-proline magnetic nanorod catalyst to the mixture.
-
Stir the reaction mixture at 100 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, separate the catalyst from the mixture using an external magnet.
-
Evaporate the solvent under reduced pressure.
-
Wash the separated catalyst with ethanol and water, and dry under vacuum for reuse.[6]
Biological Evaluation: Assessing Anticancer Activity with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess the cytotoxic and antiproliferative effects of compounds on cancer cell lines.[8]
Principle: Metabolically active cells utilize the enzyme NAD(P)H-dependent cellular oxidoreductase to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Pyrrolidine-based test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrrolidine-based test compounds and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Computational Approaches: Guiding Rational Drug Design
Computational methods are indispensable tools in modern drug discovery for predicting the activity of novel compounds and understanding their mechanism of action.
-
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D structural features of pyrrolidine derivatives with their biological activities.[9][10][11] These models can help identify the key steric, electrostatic, and hydrophobic fields that are important for activity.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[9][10] Docking studies can provide valuable insights into the binding mode of pyrrolidine derivatives and help rationalize their SAR.
-
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-protein complex over time.[9] This can help assess the stability of the binding interactions predicted by molecular docking.
Part 3: Visualizing Key Concepts
Diagrams are essential for simplifying complex information and providing a clear visual representation of key concepts.
Caption: General Structure-Activity Relationships of Pyrrolidine Derivatives.
Caption: Workflow for the Synthesis of a Spirooxindole-Pyrrolidine.
Part 4: Data-Driven Insights: SAR in Anticancer Pyrrolidine Derivatives
The following table summarizes the structure-activity relationship of a series of thiophene-containing pyrrolidine derivatives against MCF-7 and HeLa cancer cell lines.
| Compound | R Group | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| 37a | H | 28 | 30 |
| 37b | 4-CH₃ | 25 | 27 |
| 37c | 4-OCH₃ | 22 | 24 |
| 37d | 4-Cl | 20 | 22 |
| 37e | 4-NO₂ | 17 | 19 |
| 37f | 2,4-diCl | 24 | 26 |
| Data adapted from Li Petri et al., 2021.[1] |
As the data indicates, the presence of an electron-withdrawing group (NO₂) at the para-position of the phenyl ring attached to the thiophene moiety (compound 37e ) resulted in the most potent anticancer activity against both MCF-7 and HeLa cell lines.[1] This suggests that electronic effects play a significant role in the cytotoxicity of this class of compounds.
Conclusion and Future Perspectives
The pyrrolidine scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. A thorough understanding of its structure-activity relationships is essential for the rational design of compounds with improved potency, selectivity, and pharmacokinetic profiles. The integration of synthetic chemistry, biological evaluation, and computational modeling will undoubtedly continue to drive innovation in this exciting area of medicinal chemistry. Future research will likely focus on the development of novel synthetic methodologies for accessing even more diverse and complex pyrrolidine derivatives, as well as the application of advanced computational techniques to predict their biological activities with greater accuracy.
References
- Bohrium. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review).
- Universidad Cooperativa de Colombia - Biblioteca Digital. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review).
- Li Petri, G., Raimondi, M. V., Spatola, R., & Holl, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
- Poyraz, M., Ceruso, M., & Supuran, C. T. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
- ResearchGate. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) | Request PDF.
- (n.d.).
- ResearchGate. (n.d.). Pyrrolidine-based marketed drugs. | Download Scientific Diagram.
- (n.d.). Synthesis of Functionalized Pyrrolidines and Piperidines.
- R Discovery. (2022, November 28). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review).
- Akhavan, M., & Bekhradnia, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(25), 15163–15172. [Link]
- PubMed. (n.d.). Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques.
- Murphy, M. M., Schullek, J. R., Gordon, E. M., & Gallop, M. A. (1995). Combinatorial Organic Synthesis of Highly Functionalized Pyrrolidines: Identification of a Potent Angiotensin Converting Enzyme Inhibitor from a Mercaptoacyl Proline Library. Journal of the American Chemical Society, 117(26), 7029–7030. [Link]
- PubMed. (n.d.). Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors.
- (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology.
- PMC. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update.
- SciSpace. (2022, January 18). Computational investigation of pyrrolidin derivatives as novel GPX4/MDM2–p53 inhibitors using 2D/3D-QSAR, Molecular docking, M.
- ResearchGate. (n.d.). Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques | Request PDF.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. enamine.net [enamine.net]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Ethyl 2-(pyrrolidin-3-yl)acetate Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed, research-grade protocol for the synthesis of Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride, a valuable building block in modern drug discovery and medicinal chemistry.[1][2][3] The pyrrolidine scaffold is a privileged structure in numerous biologically active compounds, and its derivatives are key intermediates in the development of novel therapeutics targeting a range of diseases.[2][3][4][5] This guide presents a robust two-part synthetic strategy, beginning with the preparation of a Boc-protected intermediate, followed by acidic deprotection and salt formation. The protocols are designed for reproducibility and scalability, with in-depth explanations of the chemical principles and experimental choices, ensuring both technical accuracy and practical utility for researchers in the field.
Introduction: The Significance of the Pyrrolidine Scaffold
The five-membered, saturated nitrogen heterocycle, pyrrolidine, is a cornerstone in pharmaceutical development.[2][5] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space that is often critical for achieving high-affinity and selective interactions with biological targets.[2][3] Ethyl 2-(pyrrolidin-3-yl)acetate, in particular, serves as a versatile intermediate, enabling the introduction of a functionalized sidechain for further elaboration in complex molecule synthesis.[1][6] This guide provides a validated pathway to access this compound in its stable hydrochloride salt form, ready for use in downstream applications.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages. The first stage involves the construction of the protected pyrrolidine core with the desired ethyl acetate sidechain. The second stage is the removal of the protecting group to liberate the secondary amine and form the final hydrochloride salt.
The chosen strategy employs the tert-butyloxycarbonyl (Boc) group for amine protection. The Boc group is ideal due to its stability under a wide range of reaction conditions, including nucleophilic and reductive environments, and its clean, efficient removal under acidic conditions.[7][8]
Caption: Overall two-part synthetic scheme.
Part 1: Synthesis of the N-Boc Protected Intermediate
This section details the construction of tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate from N-Boc-3-pyrrolidinone. This involves a Horner-Wadsworth-Emmons (HWE) olefination to form an α,β-unsaturated ester, followed by a catalytic hydrogenation to reduce the carbon-carbon double bond.
Protocol: Horner-Wadsworth-Emmons Reaction
The HWE reaction is a superior alternative to the standard Wittig reaction for generating α,β-unsaturated esters, as the phosphate byproduct is water-soluble, greatly simplifying purification.
Materials:
-
N-Boc-3-pyrrolidinone
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert nitrogen atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and dropping funnel. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Add triethyl phosphonoacetate (1.1 eq) dropwise to the NaH suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous hydrogen gas evolution will be observed.
-
Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until the solution becomes clear, indicating complete formation of the phosphonate ylide.
-
Carbonyl Addition: Re-cool the reaction mixture to 0 °C. Add a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil (tert-butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate) should be purified by column chromatography on silica gel.
Protocol: Catalytic Hydrogenation
This step reduces the exocyclic double bond to yield the saturated ester sidechain.
Materials:
-
tert-butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate
-
Palladium on carbon (Pd/C), 10 wt%
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Setup: Dissolve the unsaturated ester from the previous step (1.0 eq) in ethanol in a suitable hydrogenation vessel.
-
Catalyst Addition: Carefully add Pd/C (5-10 mol%) to the solution under a nitrogen atmosphere.
-
Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times. Pressurize the vessel with hydrogen (typically 50 psi or balloon pressure) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent (ethanol or ethyl acetate).
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate as a clear oil. This intermediate is often of sufficient purity to proceed to the next step without further purification.
Part 2: Deprotection and Hydrochloride Salt Formation
The final step involves the acid-catalyzed cleavage of the Boc protecting group, which simultaneously protonates the resulting free amine to form the desired hydrochloride salt.[7]
Mechanism of Acid-Catalyzed Boc Deprotection
The mechanism proceeds via protonation of the carbamate oxygen, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the free amine.[7] The tert-butyl cation is subsequently scavenged.
Caption: Acid-catalyzed mechanism for Boc deprotection.
Protocol: Deprotection and Salt Formation
Using a pre-made solution of HCl in a non-nucleophilic solvent like 1,4-dioxane or ethyl acetate is a standard and highly effective method for this transformation.[9]
Materials:
-
tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate
-
4M HCl solution in 1,4-dioxane (or saturated HCl in ethyl acetate)
-
Diethyl ether or MTBE
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or use neat if it is an oil. Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add the 4M HCl in 1,4-dioxane solution (3-5 eq) dropwise. Gas evolution (CO₂) should be apparent.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Product Isolation: a. Upon completion, the product, this compound, will often precipitate from the reaction mixture as a white or off-white solid. b. If precipitation occurs, add diethyl ether to the mixture to ensure complete precipitation and to wash away non-polar impurities. c. Collect the solid product by vacuum filtration. d. Wash the filter cake with cold diethyl ether. e. Dry the solid under high vacuum to yield the final product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation & Workflow
Table of Reagents and Expected Yields
| Step | Starting Material | Key Reagents | Molar Eq. | Solvent | Typical Yield |
| HWE Reaction | N-Boc-3-pyrrolidinone | NaH, Triethyl phosphonoacetate | 1.2, 1.1 | THF | 75-85% |
| Hydrogenation | Unsaturated Ester | H₂, 10% Pd/C | N/A, 5-10 mol% | EtOH | 95-99% |
| Deprotection | Boc-Protected Ester | 4M HCl in Dioxane | 3-5 | Dioxane/EtOAc | 90-98% |
Experimental Workflow Diagram
Caption: General laboratory workflow for the synthesis.
Safety and Handling
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere in a fume hood.
-
Strong Acids (HCl): Corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents (THF, Diethyl Ether, EtOAc): Highly flammable. Avoid open flames and ensure adequate ventilation. THF can form explosive peroxides; use freshly distilled or inhibitor-free solvent.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and exposed to air. Handle with care, preferably as a wet paste.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently produce this key intermediate for applications in drug discovery and synthetic organic chemistry. The methods described are robust, scalable, and utilize common laboratory reagents and techniques.
References
- Schmermund, L., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis.
- ChemUniverse. (n.d.). This compound.
- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds | Download Table.
- Google Patents. (n.d.). Deprotection of N-BOC compounds - European Patent Office EP2070899 A1.
- Google Patents. (n.d.). CN106588738A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.
- Campos, K., et al. (2024). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses.
- DiVA portal. (2017). Synthesis of substituted pyrrolidines.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ResearchGate. (n.d.). Facile and efficient synthesis of 1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine hydrochloride.
- PubChem. (n.d.). Ethyl 2-(2-methyl-1-phenylpyrrolidin-3-yl)acetate.
- LookChem. (n.d.). Cas 808157-27-9,(S)-ethyl 2-(pyrrolidin-3-yl)acetate.
- Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.
- PubChemLite. (n.d.). Ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride (C8H15NO2).
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry.
- National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- ResearchGate. (n.d.). Synthesis of pyrrolidin-3-ylethanethanioate derivative.
- PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- ResearchGate. (n.d.). Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses.
- ResearchGate. (n.d.). Pyrrolidine-based marketed drugs.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cas 808157-27-9,(S)-ethyl 2-(pyrrolidin-3-yl)acetate | lookchem [lookchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Stereoselective synthesis of Ethyl 2-(pyrrolidin-3-yl)acetate enantiomers
Application Note & Protocol
Stereoselective Synthesis of Ethyl 2-(pyrrolidin-3-yl)acetate Enantiomers: A Guide for Drug Discovery Professionals
Abstract The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs and natural products.[1][2][3] Specifically, chiral 3-substituted pyrrolidines, such as the enantiomers of ethyl 2-(pyrrolidin-3-yl)acetate, serve as critical building blocks for a new generation of therapeutics, including enzyme inhibitors and receptor agonists.[4][5] The stereochemistry at the C3 position is often crucial for biological activity, making access to enantiomerically pure forms of these intermediates a primary objective in drug development.[6] This guide provides an in-depth analysis of robust strategies for the stereoselective synthesis of (R)- and (S)-ethyl 2-(pyrrolidin-3-yl)acetate, offering detailed, field-proven protocols for researchers in synthetic chemistry and drug discovery.
The Strategic Importance of Stereoselectivity
The three-dimensional architecture of a drug molecule dictates its interaction with chiral biological targets like enzymes and receptors. Consequently, enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles.[6] The synthesis of single-enantiomer compounds is therefore not merely an academic exercise but a regulatory and safety imperative. The two primary strategies for achieving this are:
-
Chiral Pool Synthesis: This approach leverages naturally occurring, inexpensive chiral molecules as starting materials. For the target compound, derivatives of L-proline or D-proline, such as 4-hydroxyproline, are common starting points.[7][8]
-
Asymmetric Catalysis: This more modern approach involves the construction of the chiral center from achiral or prochiral precursors using a small amount of a chiral catalyst. Methods like transition-metal-catalyzed cycloadditions, hydrogenations, and organocatalytic Michael additions are powerful tools for this purpose.[9][10][11]
This guide will detail a protocol for each of these foundational strategies, providing a versatile toolkit for synthetic chemists.
Figure 1: High-level overview of primary stereoselective routes.
Protocol 1: Chiral Pool Synthesis from (R)-Pyroglutamic Acid
This protocol demonstrates a reliable and scalable route starting from (R)-pyroglutamic acid, a derivative of D-glutamic acid. The inherent chirality of the starting material is carried through the synthetic sequence.
Rationale: The core logic is to transform the carboxylic acid at the C5 position of the pyroglutamic ring into the desired acetate side chain at the C3 position. This is achieved through a series of well-established, high-yielding reactions including ring-opening, reduction, and functional group interconversion. N-Boc protection is used to ensure chemoselectivity and improve handling properties.
Caption: Workflow for Chiral Pool Synthesis.
Step-by-Step Methodology
-
N-Boc Protection of (R)-Pyroglutamic Acid:
-
Suspend (R)-pyroglutamic acid (1.0 eq) in tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir at room temperature for 12-16 hours.
-
Concentrate the reaction mixture in vacuo and purify by column chromatography to yield N-Boc-(R)-pyroglutamic acid.
-
-
Synthesis of the Precursor Ester:
-
Dissolve the N-Boc protected acid (1.0 eq) in methanol.
-
Add a catalytic amount of sulfuric acid (H₂SO₄).
-
Reflux for 4-6 hours.
-
Neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the methyl ester.
-
-
Reduction to the Diol:
-
Dissolve the ester (1.0 eq) in a 1:1 mixture of THF/H₂O.
-
Cool to 0 °C and add sodium borohydride (NaBH₄, 2.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 8 hours.
-
Quench carefully with acetone, concentrate, and extract with ethyl acetate to afford the corresponding diol.
-
-
Formation of the Iodide:
-
Dissolve the diol (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (2.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
After 1 hour, wash the reaction with water and brine, then concentrate.
-
Dissolve the crude mesylate in acetone and add sodium iodide (NaI, 3.0 eq). Reflux for 12 hours.
-
Concentrate and partition between water and ethyl acetate. The organic layer contains the desired iodide.
-
-
Deoxygenation and Ester Formation:
-
Dissolve the iodide (1.0 eq) and ethyl acrylate (3.0 eq) in toluene.
-
Add tributyltin hydride (Bu₃SnH, 1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat to 80 °C for 4 hours.
-
Cool, concentrate, and purify via column chromatography to yield (R)-ethyl 2-(N-Boc-pyrrolidin-3-yl)acetate.
-
-
Final Deprotection:
-
Dissolve the Boc-protected final product in DCM.
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.
-
Concentrate in vacuo to yield the crude product, which can be purified by recrystallization or conversion to its hydrochloride salt.
-
Data Summary
| Step | Intermediate | Expected Yield | Purity (by NMR) |
| 1 | N-Boc-(R)-pyroglutamic acid | >95% | >98% |
| 2-4 | Iodide Precursor | ~70% over 3 steps | >95% |
| 5 | (R)-ethyl 2-(N-Boc-pyrrolidin-3-yl)acetate | 60-70% | >97% |
| 6 | (R)-ethyl 2-(pyrrolidin-3-yl)acetate | >90% | >98% |
Protocol 2: Organocatalytic Asymmetric Michael Addition
This protocol outlines a modern approach using an organocatalyst to construct the chiral pyrrolidine ring from simple, achiral starting materials.
Rationale: The key step is a highly enantioselective Michael addition of a nucleophile to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether). This reaction sets the crucial stereocenter. The resulting product is then cyclized and further elaborated to the target molecule. This method is highly atom-economical and allows for the synthesis of either enantiomer by simply choosing the corresponding catalyst enantiomer.[10]
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
Application Note: Strategic N-Protection of Ethyl 2-(pyrrolidin-3-yl)acetate for Pharmaceutical Synthesis
Introduction: The Strategic Value of a Protected Pyrrolidine Core
Ethyl 2-(pyrrolidin-3-yl)acetate is a highly valuable heterocyclic building block in modern drug discovery. Its substituted pyrrolidine scaffold is a key pharmacophore in a multitude of biologically active agents, including antivirals, neurotherapeutics, and oncology candidates. The secondary amine inherent to the pyrrolidine ring is a nexus of reactivity; it is both a nucleophile and a base. Unmasked, this amine can interfere with desired chemical transformations at the ester moiety or other appended functionalities.
Therefore, the strategic protection of this nitrogen atom is a critical first step in many synthetic routes. By converting the amine into a carbamate, its nucleophilic and basic properties are temporarily suppressed, enabling chemists to perform subsequent reactions with high regioselectivity and predictability. The choice of the protecting group is a crucial decision, dictated by the overall synthetic strategy and the chemical sensitivities of the molecule as it is elaborated. This guide provides a comprehensive overview and detailed protocols for the N-protection of ethyl 2-(pyrrolidin-3-yl)acetate using three of the most robust and widely employed protecting groups in organic synthesis: Boc , Cbz , and Fmoc .
Pillar 1: Selecting the Optimal Protective Garment for Your Amine
The selection of an amine protecting group is not arbitrary; it is a strategic decision based on orthogonality and stability. Orthogonality refers to the ability to remove one protecting group in the presence of others, a cornerstone of complex molecule synthesis.[1]
-
The Boc Group (tert-Butoxycarbonyl): The Boc group is arguably the most common amine protecting group, prized for its stability in basic, nucleophilic, and catalytic hydrogenation conditions.[2] Its removal is typically achieved under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid), which cleaves the carbamate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[2][3] This acid lability makes it an excellent choice when subsequent steps involve base-sensitive functional groups or require hydrogenation that might unintentionally cleave a Cbz group.
-
The Cbz Group (Carboxybenzyl): Introduced by Bergmann and Zervas in 1932, the Cbz group is a stalwart of peptide and medicinal chemistry.[4][5] It is stable to a wide range of acidic and basic conditions. Its primary orthogonal handle is its clean removal via catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), which generates the free amine, carbon dioxide, and toluene.[5][6] This deprotection method is exceptionally mild, making it ideal for molecules containing acid- or base-labile functionalities. Strong acids like HBr can also be used for deprotection if hydrogenation is not feasible.[5]
-
The Fmoc Group (9-Fluorenylmethyloxycarbonyl): The Fmoc group's defining characteristic is its lability to basic conditions, typically using a secondary amine like piperidine or pyrrolidine.[7][8] It is stable to both acidic conditions and catalytic hydrogenation, rendering it fully orthogonal to both Boc and Cbz groups.[1] This unique deprotection mechanism is foundational to modern solid-phase peptide synthesis (SPPS) and is invaluable in solution-phase routes requiring precise, sequential deprotection strategies.[8]
Comparative Overview of N-Protecting Groups
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl Chloroformate (Cbz-Cl) | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) |
| Typical Conditions | Base (e.g., TEA, NaHCO₃), Solvent (DCM, THF) | Schotten-Baumann (e.g., Na₂CO₃, aq. Dioxane) | Base (e.g., NaHCO₃), Solvent (aq. Dioxane, DMF) |
| Group Stability | Stable to base, nucleophiles, hydrogenation.[2] | Stable to acid and base. | Stable to acid and hydrogenation.[8] |
| Primary Deprotection | Strong Acid (TFA, HCl).[9] | Catalytic Hydrogenolysis (H₂, Pd/C).[6] | Base (Piperidine, Pyrrolidine).[7] |
| Key Advantage | High stability and common usage. | Orthogonal to acid/base labile groups; mild removal. | Orthogonal to Boc and Cbz; base-labile removal. |
Pillar 2: The Mechanism of Protection - A Tale of Nucleophilic Attack
The formation of all three carbamates proceeds via a well-understood nucleophilic acyl substitution pathway. The lone pair of the secondary amine nitrogen of ethyl 2-(pyrrolidin-3-yl)acetate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the protecting group reagent.
Boc Protection Mechanism
The amine attacks a carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[3][10] This forms a tetrahedral intermediate which then collapses. The resulting tert-butyl carbonate anion is unstable and decomposes into carbon dioxide and a tert-butoxide anion, which deprotonates the newly formed ammonium salt to yield the final N-Boc product and tert-butanol.[1][10]
Caption: Mechanism of N-Boc protection.
Cbz and Fmoc Protection Mechanism
For Cbz-Cl and Fmoc-Cl, the reaction is a direct nucleophilic acyl substitution. The amine attacks the highly reactive acid chloride's carbonyl carbon.[4][7] The tetrahedral intermediate expels the stable chloride anion as a leaving group. An external base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[6]
Caption: General mechanism for Cbz/Fmoc protection.
Pillar 3: Field-Proven Experimental Protocols
The following protocols are designed for robustness and clarity. The starting material, ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride[11], requires in situ neutralization to liberate the free secondary amine for reaction.
General Experimental Workflow
All protection reactions follow a similar strategic workflow, ensuring reproducibility and high purity of the final product.
Caption: Standard workflow for N-protection reactions.
Protocol 1: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetate
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reactant Preparation: To a round-bottom flask, add this compound (1.0 eq). Suspend it in dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Amine Liberation: Cool the suspension to 0 °C using an ice bath. Add triethylamine (TEA) (1.1 eq) dropwise. Stir the mixture for 15-20 minutes at 0 °C. A fine precipitate of triethylammonium chloride may be observed.
-
Boc Anhydride Addition: To the cold suspension, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in a small amount of DCM dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often of high purity. If necessary, purify via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Expert Insights: The initial base (TEA) is critical for neutralizing the HCl salt and liberating the free amine. The acidic wash removes any remaining TEA, while the basic wash removes any unreacted Boc₂O byproducts. No base is strictly required for the mechanism of Boc protection itself, but it is essential here due to the starting material being a salt.[10]
Protocol 2: Synthesis of Ethyl 2-(1-(benzyloxycarbonyl)pyrrolidin-3-yl)acetate
Materials:
-
This compound
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane and Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactant Preparation: Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water (approx. 0.3 M).
-
Base Addition: Add sodium carbonate (Na₂CO₃) (2.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Cbz-Cl Addition: Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below 5 °C. Caution: Cbz-Cl is a lachrymator and is moisture sensitive. Handle in a fume hood.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir vigorously for 3-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer to a separatory funnel and wash twice with water, followed by one wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude oil by flash column chromatography (ethyl acetate/hexanes) to yield the pure product.
Expert Insights: This procedure uses classic Schotten-Baumann conditions.[6] The biphasic system with a carbonate base is highly effective for acylating amines with chloroformates. Adding the Cbz-Cl slowly at low temperature minimizes potential side reactions and controls the exothermic nature of the reaction.
Protocol 3: Synthesis of Ethyl 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)acetate
Materials:
-
This compound
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane and Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and sodium bicarbonate (NaHCO₃) (2.5 eq) in a 1:1 mixture of 1,4-dioxane and water (approx. 0.3 M).
-
Fmoc-Cl Addition: Cool the solution to 0 °C. Add Fmoc-Cl (1.05 eq), which is a solid, portion-wise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction is typically faster than Cbz or Boc protection.
-
Monitoring: Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Work-up:
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers. Wash the organic layer with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
-
Purification: The resulting crude solid or oil can be purified by flash chromatography or recrystallization.
Expert Insights: Fmoc-Cl is a stable, crystalline solid, making it easier to handle than the liquid Cbz-Cl.[7] The reaction mechanism is analogous to Cbz protection, requiring a base to neutralize the generated HCl.[7] The work-up is straightforward, and the Fmoc-protected product is often a solid, which can simplify purification.
Conclusion
The N-protection of ethyl 2-(pyrrolidin-3-yl)acetate is a fundamental and enabling step for its use in multistep synthesis. The choice between Boc, Cbz, and Fmoc protection should be guided by the planned downstream reaction conditions to ensure complete orthogonality. The protocols provided herein are robust, scalable, and grounded in established chemical principles, offering researchers and drug development professionals reliable methods to advance their synthetic campaigns.
References
- Grokipedia. (n.d.). Benzyl chloroformate.
- Autech. (n.d.). Di-tert-butyl Dicarbonate: A Key Reagent for Efficient Amine Protection.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- Pearson. (2024). Provide a mechanism for the protection of the amine as the benzylcarbamate shown in Figure 26.33(a).
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- ACS Publications. (n.d.). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry.
- YouTube. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Wikipedia. (n.d.). Benzyl chloroformate.
- Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- ResearchGate. (n.d.). Green Chemistry.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 11. This compound | 726139-60-2 [sigmaaldrich.com]
Application Notes and Protocols for the Ester Hydrolysis of Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for the hydrolysis of Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride to its corresponding carboxylic acid, 2-(pyrrolidin-3-yl)acetic acid hydrochloride. This guide is designed to provide both theoretical understanding and practical, field-proven protocols for researchers in drug development and organic synthesis.
Introduction
The transformation of esters to carboxylic acids is a fundamental reaction in organic synthesis. For active pharmaceutical ingredient (API) development, the hydrolysis of an ester, such as this compound, is a critical step in the synthesis of many drug candidates. The pyrrolidine moiety is a common scaffold in a wide range of biologically active compounds.[1][2] The successful and high-yielding conversion of the ethyl ester to the carboxylic acid is therefore of significant interest.
This guide will explore two primary methodologies for this hydrolysis: acid-catalyzed and base-promoted (saponification). We will delve into the mechanistic underpinnings of each approach, provide detailed step-by-step protocols, and discuss the analytical techniques necessary for monitoring reaction progress and ensuring the purity of the final product.
Chemical Structures
| Compound Name | Structure | Molecular Formula | Molecular Weight |
| This compound (Starting Material) | ![]() | C₈H₁₆ClNO₂ | 193.67 g/mol |
| 2-(pyrrolidin-3-yl)acetic acid hydrochloride (Product) | ![]() | C₆H₁₂ClNO₂ | 165.62 g/mol |
Reaction Mechanism and Scientific Rationale
The hydrolysis of an ester can be achieved under either acidic or basic conditions. The choice between these two pathways is often dictated by the overall stability of the molecule and the desired workup procedure.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is an equilibrium process.[3][4] The mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. The reaction is typically driven to completion by using a large excess of water.
.dot digraph "Acid_Catalyzed_Hydrolysis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} .enddot Figure 1: Acid-Catalyzed Hydrolysis Workflow.
Base-Promoted Hydrolysis (Saponification)
Base-promoted hydrolysis, or saponification, is an irreversible process, which is often a significant advantage in preparative synthesis.[5][6] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The resulting tetrahedral intermediate then expels the alkoxide leaving group to form the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, which drives the reaction to completion. A final acidification step is required to obtain the neutral carboxylic acid.
.dot digraph "Base_Promoted_Hydrolysis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} .enddot Figure 2: Base-Promoted Hydrolysis Workflow.
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) for each reagent.[7]
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is a general method adapted for the specific substrate and should be optimized for scale and specific laboratory conditions.
Materials:
-
This compound
-
6 M Hydrochloric Acid (HCl)
-
Deionized water
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a sufficient volume of 6 M HCl (e.g., 10 mL per gram of ester).
-
Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or HPLC (see Analytical Methods section). The reaction is typically complete within 4-8 hours.
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the neutralized aqueous solution to a separatory funnel and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-(pyrrolidin-3-yl)acetic acid.
-
Purification: The crude product is obtained as the hydrochloride salt after the workup. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed to obtain a purified product.
Protocol 2: Base-Promoted Hydrolysis (Saponification)
This protocol is a general method and may require optimization.
Materials:
-
This compound
-
2 M Sodium Hydroxide (NaOH)
-
6 M Hydrochloric Acid (HCl)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH meter or pH paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound in a 2 M solution of sodium hydroxide (e.g., 10 mL per gram of ester) in a round-bottom flask.
-
Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) with stirring. Monitor the reaction by TLC or HPLC. The reaction is generally faster than acid-catalyzed hydrolysis and may be complete in 1-3 hours.
-
Cooling and Acidification: After completion, cool the reaction mixture to room temperature and then in an ice bath. Carefully acidify the solution to a pH of approximately 1-2 with 6 M HCl.
-
Isolation: The product, 2-(pyrrolidin-3-yl)acetic acid hydrochloride, is water-soluble. Therefore, the water should be removed under reduced pressure.
-
Purification: The resulting solid residue, which will contain the product and sodium chloride, can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to separate the desired product from the inorganic salt.
Analytical Methods for Reaction Monitoring and Characterization
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v) with a small amount of acetic acid or ammonia can be used to improve spot shape.
-
Visualization: UV light (254 nm) and/or staining with ninhydrin or potassium permanganate. The starting material (ester) will have a higher Rf value than the product (carboxylic acid).
High-Performance Liquid Chromatography (HPLC)
For the analysis of amino acids and their derivatives without derivatization, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often effective.[8]
-
Column: HILIC silica column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., 25 mM potassium dihydrogen phosphate, pH 2.85). A typical ratio could be 75:25 (v/v) acetonitrile:buffer.[8]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a low wavelength (e.g., 200-210 nm) or with a Charged Aerosol Detector (CAD) for better sensitivity with underivatized amino acids.[9]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the structure of the starting material and the final product.
-
¹H NMR: The disappearance of the characteristic ethyl group signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and the appearance of a broadened carboxylic acid proton signal (typically >10 ppm, or it may exchange with D₂O) are indicative of successful hydrolysis.
-
¹³C NMR: The disappearance of the ethyl group carbons and a shift in the carbonyl carbon resonance can confirm the conversion.
| Compound | Expected ¹H NMR Chemical Shifts (δ, ppm) in D₂O | Expected ¹³C NMR Chemical Shifts (δ, ppm) in D₂O |
| This compound | ~4.1 (q, 2H, -OCH₂CH₃), ~3.5-2.8 (m, 4H, pyrrolidine CH₂), ~2.6-2.4 (m, 3H, pyrrolidine CH and CH₂COO), ~1.9-1.6 (m, 2H, pyrrolidine CH₂), ~1.2 (t, 3H, -OCH₂CH₃) | ~175 (C=O), ~62 (-OCH₂CH₃), ~50-45 (pyrrolidine CH₂), ~40-35 (pyrrolidine CH and CH₂COO), ~30 (pyrrolidine CH₂), ~14 (-OCH₂CH₃) |
| 2-(pyrrolidin-3-yl)acetic acid hydrochloride | ~3.5-2.8 (m, 4H, pyrrolidine CH₂), ~2.6-2.4 (m, 3H, pyrrolidine CH and CH₂COOH), ~1.9-1.6 (m, 2H, pyrrolidine CH₂) | ~178 (C=O), ~50-45 (pyrrolidine CH₂), ~40-35 (pyrrolidine CH and CH₂COOH), ~30 (pyrrolidine CH₂) |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and pH.
Potential Challenges and Troubleshooting
-
Incomplete Hydrolysis: If the reaction does not go to completion, extend the reaction time or increase the concentration of the acid or base. For acid-catalyzed hydrolysis, ensure a sufficient excess of water is present.
-
Lactam Formation: As 2-(pyrrolidin-3-yl)acetic acid is a γ-amino acid, there is a potential for intramolecular cyclization to form a lactam, especially under harsh heating conditions.[10] This side reaction can be minimized by using milder reaction conditions (e.g., lower temperatures for a longer duration) or by choosing the appropriate hydrolysis method. Base-promoted hydrolysis is often faster and may reduce the likelihood of this side reaction.
-
Purification Difficulties: The high water solubility of the product can make extraction challenging. If extraction is inefficient, removal of water under reduced pressure is the preferred method for isolation. The co-precipitation of inorganic salts during purification can be addressed by careful selection of recrystallization solvents.
Conclusion
The hydrolysis of this compound is a key transformation for the synthesis of the corresponding carboxylic acid, a valuable building block in pharmaceutical development. Both acid-catalyzed and base-promoted methods are effective, with the choice depending on the desired reaction kinetics and workup procedure. Careful monitoring of the reaction and appropriate analytical characterization are crucial for obtaining a high-purity product. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers to successfully perform and validate this important synthetic step.
References
- Rao, B.M., et al. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
- Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. PMC - NIH.
- Lactam. Wikipedia.
- Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids through Hydrolysis of Amino Carboxylic Esters and Lactams. PubMed.
- How to purify amino acids (HCl salt) with dowex resin. ResearchGate. (2017, March 27).
- Pyrrolidine. Wikipedia.
- Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society. (2020, January 8).
- UHPLC Analysis of Underivatized Amino Acids. LCGC International.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. (2021, August 10).
- Ester Hydrolysis. J&K Scientific LLC. (2025, February 8).
- Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. ResearchGate.
- Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.
- hydrolysis of esters. Chemguide.
- The hydrolysis of pyrrolidine green and some derivatives. Part 2. The kinetics of the... RSC Publishing.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Pyrrolidin-3-yl-acetic acid. PubChem.
- Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. (2022, October 27).
- Extraction of amino acid from aqueous mixtures. Google Patents.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
- Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. (2020, December 25).
- Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. NIH.
- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry.
- Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. ResearchGate. (2025, August 10).
- Separation and Purification of Amino Acids. ResearchGate.
- Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. NIH.
- Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PubMed.
- Video: Ester Hydrolysis | Overview, Procedure & Mechanism. Study.com.
- Pyrrolidin-3-yl-acetic acid. PubChem.
- Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH.
- Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters. PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-[(3S)-Pyrrolidin-3-yloxy]acetic acid hydrochloride | 2225126-98-5 | APD12698 [biosynth.com]
- 6. US8476301B2 - Pyrrolidin-3-ylacetic acid derivative - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Lactam - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of Ethyl 2-(pyrrolidin-3-yl)acetate Hydrochloride in Solid-Phase Synthesis
Introduction: The Strategic Incorporation of the Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring is a privileged heterocyclic motif, integral to the structure of numerous natural products, pharmaceuticals, and synthetic compounds of biological significance.[1][2] Its incorporation into peptide and small molecule libraries via solid-phase synthesis (SPS) offers a robust strategy for introducing conformational constraints, enhancing metabolic stability, and improving cell permeability. Ethyl 2-(pyrrolidin-3-yl)acetate, particularly as its hydrochloride salt, serves as a versatile building block for creating peptidomimetics and other complex molecular architectures.[3][4] The secondary amine of the pyrrolidine ring allows for the extension of a molecular chain, while the ethyl acetate moiety provides a point for further diversification or can be hydrolyzed to the corresponding carboxylic acid post-synthesis.
This guide provides a comprehensive overview of the theoretical and practical aspects of utilizing Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride in solid-phase synthesis. We will delve into the rationale behind protocol steps, offer detailed experimental procedures, and address common challenges to empower researchers in drug development and combinatorial chemistry.
Chemical and Physical Properties
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| Chemical Formula | C₈H₁₆ClNO₂ | [5][6] |
| Molecular Weight | 193.67 g/mol | [5] |
| CAS Number | 726139-60-2 | [5][6] |
| Appearance | Liquid, Solid, or Semi-solid | |
| Purity | ≥97% | |
| Storage Conditions | Inert atmosphere, 2-8°C | [5] |
| Solubility | Soluble in polar organic solvents such as DMF and DCM. | General Knowledge |
Safety Information:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Core Principles and Methodological Rationale
The solid-phase synthesis workflow using this compound involves several key stages, each with its own set of considerations.
Handling of the Hydrochloride Salt
The reagent is supplied as a hydrochloride salt to enhance its stability and shelf-life. However, for the secondary amine to be nucleophilic and participate in coupling reactions, it must be in its free base form. This is achieved by in-situ neutralization using a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), immediately prior to the coupling step. An excess of the base is typically used to ensure complete deprotonation.
Resin Selection
The choice of solid support is dictated by the desired C-terminal functionality of the final product.
-
Wang Resin: For cleavage to yield a C-terminal carboxylic acid.[7]
-
Rink Amide Resin: For cleavage to yield a C-terminal amide.
Coupling of a Secondary Amine
Secondary amines, such as the one in the pyrrolidine ring, are generally less nucleophilic and more sterically hindered than primary amines.[8] This necessitates the use of more potent coupling reagents to achieve efficient acylation.
-
Standard Coupling Reagents: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) can be effective.
-
More Potent Coupling Reagents: For challenging couplings, stronger activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are recommended to overcome the lower reactivity of the secondary amine.[9][10]
The workflow for solid-phase synthesis is depicted in the following diagram:
Caption: General workflow for solid-phase synthesis.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific sequence and scale of the synthesis.
Protocol 1: Loading of Ethyl 2-(pyrrolidin-3-yl)acetate onto an Acid-Functionalized Resin (e.g., Carboxylated Wang Resin)
This protocol is applicable when the pyrrolidine moiety is to be attached to a pre-existing carboxylic acid on the solid support.
Materials:
-
Carboxylated Wang Resin
-
This compound
-
HATU
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Resin Swelling: Swell the carboxylated Wang resin (1 eq) in DMF for 1-2 hours in a reaction vessel.
-
Pre-activation of Carboxylic Acid: In a separate vial, dissolve the resin-bound carboxylic acid (assuming a known loading) with HATU (1.5 eq) and DIPEA (3 eq) in DMF. Allow to pre-activate for 10-15 minutes.
-
Neutralization and Coupling:
-
In another vial, dissolve this compound (2 eq) in DMF.
-
Add DIPEA (2.2 eq) to neutralize the hydrochloride salt.
-
Add the neutralized amine solution to the pre-activated resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring the Reaction: Monitor the coupling reaction using a qualitative test for free amines, such as the Kaiser test for primary amines or the Chloranil test for secondary amines.[11] A negative test indicates complete coupling.
-
Washing: After complete coupling, wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Capping (Optional but Recommended): To block any unreacted carboxylic acid sites, treat the resin with a solution of acetic anhydride and pyridine in DMF (e.g., 10% v/v of each) for 30 minutes.
-
Final Washing: Wash the resin as in step 5.
-
Drying: Dry the resin under vacuum.
Protocol 2: Acylation of the Resin-Bound Pyrrolidine
This protocol describes the coupling of a carboxylic acid to the secondary amine of the resin-bound Ethyl 2-(pyrrolidin-3-yl)acetate.
Materials:
-
Resin-bound Ethyl 2-(pyrrolidin-3-yl)acetate
-
Carboxylic acid to be coupled
-
HATU
-
DIPEA
-
Anhydrous DMF
-
DCM
-
MeOH
Procedure:
-
Resin Swelling: Swell the resin-bound pyrrolidine derivative (1 eq) in DMF for 1-2 hours.
-
Coupling:
-
In a separate vial, dissolve the carboxylic acid (2 eq), HATU (1.9 eq), and DIPEA (4 eq) in DMF.
-
Add the activation mixture to the swollen resin.
-
Agitate at room temperature for 2-4 hours. The sterically hindered nature of the secondary amine may necessitate longer reaction times or gentle heating (e.g., 40-50°C).
-
-
Monitoring and Washing: Monitor the reaction for the disappearance of the secondary amine using the Chloranil test. Once complete, wash the resin as described in Protocol 1, step 5.
-
Drying: Dry the resin under vacuum.
The logical relationship of the key steps in the coupling process is illustrated below:
Caption: Key steps in the coupling reaction.
Cleavage from the Solid Support
The final step is the cleavage of the synthesized molecule from the resin. The conditions for cleavage depend on the type of resin used.
Protocol 3: Cleavage from Wang Resin
This protocol will yield the product with a C-terminal carboxylic acid.
Materials:
-
Dry, resin-bound product
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry resin in a reaction vessel.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude product by adding it to a large volume of cold diethyl ether.
-
-
Purification: Collect the precipitate by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum. The crude product can then be purified by reverse-phase HPLC.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Incomplete Coupling | - Insufficient activation of the carboxylic acid.- Steric hindrance of the secondary amine.- Incomplete neutralization of the hydrochloride salt. | - Use a more potent coupling reagent like HATU or PyBOP.- Increase the reaction time and/or temperature.- Increase the excess of DIPEA used for neutralization.- Double couple the residue.[8] |
| Low Yield | - Premature cleavage from the resin.- Incomplete cleavage. | - Ensure appropriate resin choice for the desired synthetic strategy.- Increase the cleavage time or use a stronger cleavage cocktail if necessary. |
| Side Reactions | - Racemization during coupling.- Alkylation of sensitive residues during cleavage. | - Add HOBt or another racemization suppressant to the coupling reaction.- Use appropriate scavengers (e.g., TIS, EDT) in the cleavage cocktail. |
Conclusion
This compound is a valuable building block for the solid-phase synthesis of diverse molecular scaffolds. While the secondary amine presents a greater synthetic challenge than a primary amine, these can be overcome with optimized coupling protocols, including the use of potent activating agents and careful monitoring of the reaction progress. The protocols and insights provided in this guide offer a solid foundation for the successful incorporation of this versatile reagent into drug discovery and development programs.
References
- Olsen, C. A., Witt, M., Jaroszewski, J. W., & Franzyk, H. (2003). Solid-Phase Polyamine Synthesis Using Piperazine and Piperidine Building Blocks. Organic Letters, 5(22), 4183–4185. [Link]
- PubMed. Solid-phase polyamine synthesis using piperazine and piperidine building blocks. [Link]
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
- Walsh Medical Media. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. [Link]
- Egelund, P. H. G., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14202–14215. [Link]
- AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
- MDPI. (2021).
- Walsh Medical Media. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. [Link]
- National Center for Biotechnology Information. (2023). Total wash elimination for solid phase peptide synthesis. [Link]
- PubChem.
- Reddit. Solid Phase Synthesis-- What are the major problems in the lab?. [Link]
- YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]
- National Center for Biotechnology Information. (2024).
- Chembest. Ethyl 2-(pyrrolidin-3-yl)
- Reddit. Solid Phase Peptide Synthesis Design Issues. [Link]
- PubMed. Solid-phase synthesis of lidocaine and procainamide analogues using backbone amide linker (BAL) anchoring. [Link]
- PubMed. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. [Link]
- Wiley Online Library. (2021).
- PubMed. (2018). Biocatalytic Synthesis of Chiral N-Functionalized Amino Acids. [Link]
- ResearchGate. (2022). Solid-Phase Synthesis of Asymmetrically Branched Sequence-Defined Poly/Oligo(amidoamines). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solid-phase polyamine synthesis using piperazine and piperidine building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 726139-60-2|this compound|BLD Pharm [bldpharm.com]
- 6. This compound - CAS:726139-60-2 - 上海馨远医药科技有限公司 [balmxy.com]
- 7. reddit.com [reddit.com]
- 8. biotage.com [biotage.com]
- 9. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
Application Note: Comprehensive Characterization of Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride
Introduction
Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride is a key building block in modern medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. The pyrrolidine moiety is a prevalent scaffold in numerous biologically active compounds.[1] The purity, identity, and stability of this starting material are critical for the successful development of new chemical entities. This application note provides a comprehensive guide to the analytical methods required for the thorough characterization of this compound, ensuring its quality and suitability for research and drug development.
This document is intended for researchers, scientists, and drug development professionals. It outlines detailed protocols and the scientific rationale behind the application of various analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. The methodologies described herein are designed to establish a robust and self-validating system for the quality control of this important chemical entity, in line with international regulatory expectations.[2]
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is the first step in its analytical characterization.
| Property | Value | Source |
| CAS Number | 726139-60-2 | |
| Molecular Formula | C₈H₁₅NO₂·HCl | |
| Molecular Weight | 193.67 g/mol | |
| Appearance | White to off-white solid or semi-solid | Inferred from typical small molecule hydrochlorides |
| Purity | ≥97% | |
| Storage | 2-8°C, under inert atmosphere |
Analytical Workflow
A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The following workflow ensures the confirmation of its structure, purity, and identity.
Sources
Application Note: Structural Elucidation of Ethyl 2-(pyrrolidin-3-yl)acetate Hydrochloride via ¹H NMR Spectroscopy
Introduction: The Significance of Pyrrolidine Scaffolds
Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride is a vital heterocyclic building block in modern drug discovery and development. The pyrrolidine ring is a privileged scaffold found in numerous natural products, alkaloids, and synthetic drugs, valued for its ability to introduce conformational rigidity and serve as a key pharmacophore.[1] As an intermediate, the precise structural verification and purity assessment of this compound are paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[2]
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical technique for the unambiguous structural confirmation of small organic molecules. It provides detailed information on the chemical environment, connectivity, and relative number of protons in a molecule. This application note provides a comprehensive guide to the preparation, acquisition, and detailed interpretation of the ¹H NMR spectrum of this compound.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, it is essential first to identify all chemically non-equivalent protons within the molecule. The structure of this compound features several distinct proton environments, which are labeled in the diagram below. The protonation of the pyrrolidine nitrogen to form the ammonium salt significantly influences the chemical shifts of adjacent protons.[3][4]
Caption: Molecular structure of this compound with non-equivalent protons labeled (a-h).
Experimental Protocol and Workflow
Acquiring a high-quality ¹H NMR spectrum requires meticulous sample preparation and appropriate instrument parameter selection.
Materials and Equipment
-
NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O), ≥99.8% D.
-
Equipment: 5 mm NMR tubes, Pasteur pipettes, small vials, permanent marker.
-
Instrumentation: 300-500 MHz NMR Spectrometer.
Protocol: Sample Preparation
Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the air.[7] Care must be taken to minimize water contamination, which would appear as a large signal in the spectrum.
-
Weighing: Accurately weigh 5-25 mg of the hydrochloride salt into a clean, dry vial. If the sample is particularly hygroscopic, this step is best performed quickly or in a glove box.[7]
-
Solvent Selection:
-
DMSO-d₆: This is the recommended solvent as it is polar enough to dissolve the salt while being aprotic, allowing for the observation of the exchangeable N⁺H₂ protons.[4][8]
-
D₂O: An alternative for highly polar salts. However, the acidic N⁺H₂ protons will rapidly exchange with deuterium from the solvent, causing their signal to disappear from the spectrum.[3] This can simplify the spectrum but results in the loss of key structural information.
-
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5] Gently vortex or swirl the vial until the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube. If any solid particulates are visible, filter the solution through a small plug of glass wool in the pipette.[9]
-
Labeling: Clearly label the NMR tube with a permanent marker.
Protocol: Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Parameter Selection: Use standard ¹H acquisition parameters. Typical values include:
-
Pulse Angle: 30-90°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 1-5 seconds
-
Number of Scans: 8-16 scans (adjust based on sample concentration)
-
-
Processing: After acquisition, apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum by setting the residual DMSO peak to δ 2.50 ppm or the HDO peak to ~δ 4.79 ppm.
Experimental Workflow Diagram
Caption: Workflow for ¹H NMR analysis from sample preparation to spectral interpretation.
Predicted ¹H NMR Spectrum: Analysis and Interpretation
The ¹H NMR spectrum is analyzed by examining the chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern) of each signal.
Ethyl Ester Group (Protons h, a)
-
δ ~1.2 ppm (h, 3H, triplet): This upfield signal corresponds to the methyl protons (-O-CH₂-CH₃ ). It is split into a triplet by the two adjacent methylene protons (n+1 = 2+1 = 3).[10][11]
-
δ ~4.1 ppm (a, 2H, quartet): This downfield signal is from the methylene protons of the ethyl group (-O-CH₂ -CH₃). The adjacent electronegative oxygen atom deshields these protons, shifting them downfield. The signal is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).[10][11]
Acetate and Pyrrolidine Core (Protons b, c, d, e, f)
This region is more complex due to overlapping signals and second-order coupling effects. The protonated nitrogen (N⁺H₂) strongly deshields the protons on the α-carbons (C2 and C5).
-
δ ~2.6 ppm (b, 2H, doublet): These are the methylene protons adjacent to the carbonyl group (CH₂ -COOEt). They are coupled to the single methine proton at the C3 position of the pyrrolidine ring, resulting in a doublet.
-
δ ~3.0-3.6 ppm (e, f, 4H, multiplets): These complex multiplets arise from the protons on C2 and C5 of the pyrrolidine ring. Their significant downfield shift is a direct consequence of the inductive effect from the adjacent positively charged nitrogen atom.[3]
-
δ ~2.8-3.1 ppm (c, 1H, multiplet): This signal corresponds to the single methine proton at C3. It is coupled to the protons at C2, C4, and the acetate methylene group (b), resulting in a complex multiplet that may be difficult to resolve fully.
-
δ ~1.8-2.2 ppm (d, 2H, multiplet): These are the protons at the C4 position. Being furthest from the electron-withdrawing groups (N⁺H₂ and the acetate moiety), they appear at the most upfield position of all the ring protons.
Exchangeable Protons (Proton g)
-
δ ~8.5-9.5 ppm (g, 2H, broad singlet): When using DMSO-d₆, the two ammonium protons (N⁺H₂ ) are observed. They typically appear as a single broad peak due to rapid exchange and quadrupole broadening from the ¹⁴N nucleus. The chemical shift is highly dependent on concentration and temperature. This signal is a key indicator of the hydrochloride salt form.[4] If D₂O were used as the solvent, this peak would be absent.[3]
Summary of Predicted ¹H NMR Data
The expected chemical shifts and multiplicities are summarized below. Coupling constants (J) are typical values for similar structural motifs.[12][13]
| Proton Label | Integration | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |
| h | 3H | Triplet (t) | 1.2 | ~7.1 | Ethyl -CH₃ |
| d | 2H | Multiplet (m) | 1.8 - 2.2 | - | Pyrrolidine C4-H₂ |
| b | 2H | Doublet (d) | 2.6 | ~7.5 | Acetate -CH₂- |
| c | 1H | Multiplet (m) | 2.8 - 3.1 | - | Pyrrolidine C3-H |
| e, f | 4H | Multiplet (m) | 3.0 - 3.6 | - | Pyrrolidine C2-H₂ & C5-H₂ |
| a | 2H | Quartet (q) | 4.1 | ~7.1 | Ethyl -OCH₂- |
| g | 2H | Broad Singlet (br s) | 8.5 - 9.5 | - | Ammonium -N⁺H₂- |
Conclusion and Field Insights
The ¹H NMR spectrum provides a definitive fingerprint for this compound. The characteristic quartet and triplet of the ethyl group, the complex multiplets of the pyrrolidine ring, and, most importantly, the downfield broad singlet of the N⁺H₂ protons (in DMSO-d₆) collectively confirm the molecular structure.
For researchers, the key takeaways are the importance of using a dry, aprotic polar solvent like DMSO-d₆ to observe the ammonium protons and confirm the salt form. Be aware that the complexity of the pyrrolidine signals may necessitate 2D NMR techniques (e.g., COSY, HSQC) for complete and unambiguous assignment in cases of significant signal overlap. This detailed analytical approach ensures the structural integrity of this crucial building block, underpinning the success of subsequent research and development efforts.
References
- ResearchGate. (2017). NMR sample preparation for highly hygroscopic compound?
- YouTube. (2021). NMR spectrum of ethyl acetate.
- Study.com. (n.d.). Sketch the ^1H NMR spectrum of ethyl acetate (CH_3C(O)OCH_2CH_3) approximate chemical shift values of all peaks.
- University of Birmingham. (n.d.). Spectra of ethyl acetate.
- Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting.
- ACS Omega. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis.
- SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Chemical Shifts.
- ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...).
- Magnetic Resonance in Chemistry. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino.
- Al-Nahrain Journal of Science. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities.
- DTIC. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.
- Iowa State University. (n.d.). NMR Sample Preparation.
- ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- NMR Spectroscopy. (n.d.). NMR Sample Preparation.
- ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?
- Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt.
- University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling.
- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
- ResearchGate. (2014). Pyrrolidine nucleotide analogs with a tunable conformation.
- Reddit. (2023). How to detect a HCl salt in organic compunds.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (HMDB0014684).
- LookChem. (n.d.). Cas 808157-27-9,(S)-ethyl 2-(pyrrolidin-3-yl)acetate.
- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
- ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR.
- Reddit. (2023). Amine protons on NMR.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- YouTube. (2025). What Are Common NMR Solvents?
- ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.
- PubChem. (n.d.). Ethyl 2-oxopyrrolidine-1-acetate.
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 2. Cas 808157-27-9,(S)-ethyl 2-(pyrrolidin-3-yl)acetate | lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. youtube.com [youtube.com]
- 11. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Note: 13C NMR Spectroscopic Analysis of Ethyl 2-(pyrrolidin-3-yl)acetate Hydrochloride
Introduction
Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key building block in the synthesis of novel therapeutic agents. Its structural characterization is paramount for ensuring the identity, purity, and quality of synthesized intermediates and final active pharmaceutical ingredients (APIs). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable tool for the unambiguous structural elucidation of organic molecules. This application note provides a comprehensive guide to the acquisition and interpretation of the 13C NMR spectrum of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the predicted 13C NMR chemical shifts, a detailed experimental protocol for spectral acquisition, and an explanation of the underlying principles that govern the spectral features.
Predicted 13C NMR Spectrum and Structural Assignment
Due to the absence of a publicly available experimental spectrum for this compound, a predicted 13C NMR spectrum was generated using a combination of established chemical shift databases for analogous structural motifs and advanced computational prediction algorithms. The hydrochloride salt form significantly influences the chemical shifts of the carbon atoms within the pyrrolidine ring due to the protonation of the nitrogen atom, which leads to a deshielding effect on the adjacent carbons.
The predicted chemical shifts for each carbon atom in this compound are presented in Table 1. The numbering of the carbon atoms is as follows:
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (from DEPT) | Rationale for Chemical Shift |
| C1 | ~172 | C (Quaternary) | The carbonyl carbon of the ester group is highly deshielded due to the double bond to one oxygen and a single bond to another. |
| C2 | ~38 | CH2 | The methylene carbon adjacent to the ester carbonyl is in a typical range for such a functional group. |
| C3 | ~35 | CH | This methine carbon is part of the pyrrolidine ring and is attached to the acetate side chain. |
| C4 | ~48 | CH2 | This methylene carbon is adjacent to the protonated nitrogen, leading to a significant downfield shift (deshielding). |
| C5 | ~28 | CH2 | This methylene carbon is further from the nitrogen and the substituent, appearing at a more shielded (upfield) position. |
| C6 | ~50 | CH2 | Similar to C4, this methylene carbon is adjacent to the protonated nitrogen and is therefore deshielded. |
| C7 | ~61 | CH2 | The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom. |
| C8 | ~14 | CH3 | The terminal methyl carbon of the ethyl group is in a typical upfield region for an alkyl chain. |
Experimental Protocol for 13C NMR Acquisition
This section outlines a robust protocol for acquiring a high-quality 13C NMR spectrum of this compound.
Sample Preparation
-
Solvent Selection: Due to the hydrochloride salt nature of the analyte, deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are the recommended solvents for good solubility.[1][2] Methanol-d₄ is also a viable option. The choice of solvent can slightly influence the chemical shifts. For this protocol, we will use D₂O.
-
Concentration: Prepare a solution of 10-20 mg of this compound in 0.6-0.7 mL of D₂O in a standard 5 mm NMR tube.
-
Reference Standard: Tetramethylsilane (TMS) is not soluble in D₂O. A common internal reference for D₂O is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), set to 0.00 ppm. Alternatively, the residual solvent peak can be used as a secondary reference.
NMR Instrument Parameters (for a 400 MHz Spectrometer)
-
Nucleus: ¹³C
-
Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Frequency: Approximately 100 MHz.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time (AQ): 1-2 seconds. A longer acquisition time provides better resolution.
-
Relaxation Delay (D1): 2-5 seconds. Quaternary carbons have longer relaxation times, so a sufficient delay is crucial for their detection and for quantitative analysis.
-
Pulse Width: A 30° or 45° pulse angle is often used to reduce the experiment time without significantly compromising signal intensity for most carbons.
-
Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration. Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
DEPT (Distortionless Enhancement by Polarization Transfer) Experiments
To aid in the assignment of the carbon signals, it is highly recommended to perform DEPT experiments.[3][4][5][6] These experiments differentiate between CH, CH₂, and CH₃ groups.
-
DEPT-90: This experiment will only show signals for CH (methine) carbons.
-
DEPT-135: This experiment will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are not observed in DEPT spectra.
By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, the multiplicity of each carbon signal can be unambiguously determined.
Data Processing and Interpretation Workflow
The following diagram illustrates the workflow from sample preparation to the final structural confirmation.
Caption: Workflow for 13C NMR analysis.
Conclusion
The 13C NMR spectrum provides a unique fingerprint for this compound, allowing for its unequivocal identification. By following the detailed protocol outlined in this application note, researchers can reliably acquire and interpret the 13C NMR and DEPT spectra. The predicted chemical shifts and their assignments serve as a valuable reference for spectral analysis, ensuring confidence in the structural integrity of this important synthetic building block. The combination of a standard proton-decoupled 13C experiment with DEPT sequences offers a powerful and efficient method for the complete structural elucidation of this and similar molecules in a drug discovery and development setting.
References
- Chemistry Notes. (2022, December 22). DEPT Spectra: 3 Easy tricks for Interpretation, examples.
- Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments.
- LaPlanche, L. A., Rothchild, R., & Xu, Y. (1992). 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. Spectroscopy Letters, 25(1), 1-13.
- Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy.
- Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.
- Taylor & Francis Online. (n.d.). 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence.
Sources
Application Note: Quantitative Analysis of Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride, a key intermediate in pharmaceutical synthesis. The method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Sample preparation involves a straightforward dilution, followed by a rapid chromatographic separation on a C18 reversed-phase column. The described method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput screening and quality control applications in drug development and manufacturing environments.
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its purity and concentration are critical quality attributes that can directly impact the yield and impurity profile of subsequent synthetic steps and the final active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method is essential for its characterization.
Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and speed.[1][2][3] This note describes a complete protocol for the analysis of this compound, from sample preparation to data analysis, providing researchers with a validated, ready-to-implement method.
Analyte Overview
A summary of the key chemical properties for this compound is provided below.
| Property | Value | Source |
| Chemical Structure | Sigma-Aldrich | |
| Molecular Formula | C₈H₁₅NO₂・HCl | [4][5] |
| Molecular Weight | 193.67 g/mol | [4][5] |
| CAS Number | 726139-60-2 | [4][5] |
| Free Base MW | 157.21 g/mol | Calculated |
Principle of the Method: LC-MS/MS
The method combines the separation power of liquid chromatography with the detection specificity of tandem mass spectrometry.[6]
-
Liquid Chromatography (LC): The analyte is first separated from the sample matrix on a reversed-phase HPLC column. This step is crucial for reducing matrix effects, which are known to cause signal suppression or enhancement in the mass spectrometer.
-
Mass Spectrometry (MS): The analyte is ionized using Electrospray Ionization (ESI), a soft ionization technique suitable for polar molecules. The protonated molecule (precursor ion) is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second quadrupole (q2), and specific fragment ions (product ions) are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.
Materials and Methods
Reagents and Chemicals
-
This compound (Purity ≥97%)[4]
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade, ~99%)
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard and Sample Preparation Protocol
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of 50:50 Methanol/Water in a volumetric flask.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution to 10 mL with 50:50 Methanol/Water.
-
Calibration Curve Standards: Serially dilute the Working Stock Solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL. The diluent should be the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 500 ng/mL) from a separate stock solution to ensure accuracy and precision.
-
Unknown Samples: Dilute unknown samples with the initial mobile phase composition to fall within the calibration curve range.
LC-MS/MS Method Parameters
Rationale for Method Development
-
Ionization Mode: The presence of a secondary amine in the pyrrolidine ring makes the molecule basic and easily protonated. Therefore, Electrospray Ionization in Positive Ion Mode (ESI+) was selected for its high ionization efficiency for such compounds.[7][8] The addition of formic acid to the mobile phase further promotes protonation, enhancing the signal.
-
Chromatography: A C18 reversed-phase column was chosen for its versatility in retaining and separating small polar molecules. A gradient elution starting with a high aqueous component allows for good retention of the polar analyte, while the increasing organic phase ensures efficient elution and a sharp peak shape.
-
MRM Transition Selection: The precursor ion corresponds to the protonated free base [M+H]⁺. Fragmentation (product ions) is expected to occur via cleavage of the ester group or opening of the pyrrolidine ring.[9][10][11][12] The most stable and abundant fragments are chosen for quantification and confirmation to ensure method specificity.
Liquid Chromatography Parameters
| Parameter | Setting |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to initial |
| Run Time | 5 minutes |
Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | ESI Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Precursor Ion (Q1) | m/z 158.1 |
| Product Ion (Q3 - Quantifier) | m/z 84.1 |
| Product Ion (Q3 - Qualifier) | m/z 112.1 |
| Collision Energy (Quantifier) | 15 eV |
| Collision Energy (Qualifier) | 10 eV |
Note: MS parameters are instrument-dependent and should be optimized.
Workflow and Data Analysis
The overall analytical workflow is designed for efficiency and reproducibility.
Caption: General workflow for quantitative LC-MS/MS analysis.
Data Analysis Protocol
-
Peak Integration: Integrate the chromatograms for the quantifier and qualifier MRM transitions for all standards, QCs, and samples.
-
Calibration Curve: Generate a linear regression calibration curve by plotting the peak area of the quantifier ion against the nominal concentration of the calibration standards. A weighting factor of 1/x or 1/x² may be used.
-
Acceptance Criteria: The correlation coefficient (r²) should be >0.99. The calculated concentration of each calibration standard should be within ±15% of its nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
Quantification: Determine the concentration of the analyte in QC and unknown samples by interpolating their peak areas from the calibration curve.
Method Validation
The analytical method should be validated according to regulatory guidelines such as those from the FDA or ICH to ensure it is fit for its intended purpose.[13][14][15][16]
Predicted Fragmentation
The fragmentation of the precursor ion (m/z 158.1) is key to the selectivity of the MRM method.
Caption: Proposed fragmentation pathway for Ethyl 2-(pyrrolidin-3-yl)acetate.
Performance Characteristics
The following parameters are critical for method validation:
| Parameter | Acceptance Criteria | Purpose |
| Specificity | No significant interfering peaks at the analyte's retention time in blank samples. | Ensures the signal is from the analyte only.[13] |
| Linearity & Range | r² > 0.99 over the defined concentration range. | Confirms a proportional response to concentration. |
| Accuracy | %RE (Relative Error) within ±15% of nominal values. | Measures the closeness of results to the true value.[13] |
| Precision | %RSD (Relative Standard Deviation) ≤15%. | Measures the repeatability of the method. |
| LLOQ | Signal-to-Noise > 10, with acceptable accuracy and precision (±20%). | Defines the lowest concentration that can be reliably quantified. |
| Stability | Analyte concentration remains within ±15% of initial under specified conditions. | Assesses analyte stability in solution and in the sample matrix. |
Conclusion
The LC-MS/MS method presented provides a highly selective, sensitive, and reliable approach for the quantitative determination of this compound. The protocol is straightforward and can be readily implemented in a quality control or research laboratory setting. Proper method validation should be performed to ensure the data generated is accurate and defensible for regulatory purposes.[17]
References
- Lee, P. J., Chen, W., & Gebler, J. C. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry Through Charge Derivatization. Analytical Chemistry, 76(15), 4429–4437. [Link]
- Lee, P. J., Chen, W., & Gebler, J. C. (2004).
- American Chemical Society. (2004).
- TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?.
- SlidePlayer. (2013). Mass Spectrometry analysis of Small molecules.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns.
- ChemUniverse. (n.d.). This compound.
- PubMed. (2017). Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones. Drug Testing and Analysis, 9(5), 778-787. [Link]
- Royal Society of Chemistry. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Org. Biomol. Chem., 10, 3146-3155. [Link]
- Royal Society of Chemistry. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145, 1104-1128. [Link]
- Intertek. (n.d.). LC-MS Method Development.
- U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.
- SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst. [Link]
- ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods.
- Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns.
- ResearchGate. (2015). FDA issues revised guidance for analytical method validation.
- IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- University of Massachusetts Chan Medical School. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. This compound | 726139-60-2 [sigmaaldrich.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. ijrar.com [ijrar.com]
- 7. Qualitative and quantitative analysis of small amine molecules by MALDI-TOF mass spectrometry through charge derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tutorchase.com [tutorchase.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scienceready.com.au [scienceready.com.au]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. propharmagroup.com [propharmagroup.com]
- 14. fda.gov [fda.gov]
- 15. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
Application Note: A Validated Stability-Indicating HPLC Method for the Purity Analysis of Ethyl 2-(pyrrolidin-3-yl)acetate Hydrochloride
Abstract
This application note details a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride, a key intermediate in pharmaceutical synthesis. The method is designed for use in quality control and drug development environments to quantify the active pharmaceutical ingredient (API) and separate it from potential process-related impurities and degradation products. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.
Introduction
This compound is a substituted pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical development. The pyrrolidine ring is a common scaffold in many biologically active compounds. Ensuring the purity and stability of such intermediates is a critical aspect of drug development, as impurities can affect the safety and efficacy of the final drug product.[1] High-performance liquid chromatography (HPLC) is the preeminent technique for impurity profiling in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[1][2]
The development of a stability-indicating analytical method is essential to monitor the degradation of the drug substance over time or under stress conditions.[3][4] This application note provides a comprehensive protocol for a stability-indicating RP-HPLC method capable of resolving this compound from its potential impurities and degradation products. The causality behind the selection of chromatographic parameters is discussed to provide a deeper understanding of the method's development.
Experimental
The analysis was performed using a Waters Alliance HPLC system equipped with a 2695 separations module, a 2998 Photodiode Array (PDA) detector, and an autosampler. Data acquisition and processing were carried out using Empower 3 software. An analytical balance from Mettler Toledo was used for weighing standards and samples.
-
This compound reference standard (>99.5% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium phosphate monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
Deionized water (18.2 MΩ·cm)
The selection of chromatographic conditions is pivotal for achieving optimal separation. A C18 stationary phase was chosen for its versatility in reversed-phase chromatography. The mobile phase composition and pH were optimized to ensure adequate retention and symmetrical peak shape for the basic pyrrolidine compound. A phosphate buffer was selected to maintain a consistent pH, thereby ensuring reproducible retention times. A gradient elution was employed to separate early-eluting polar impurities from the main analyte and any late-eluting non-polar species.
| Parameter | Condition |
| Column | Waters Symmetry C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Sodium Phosphate Monobasic in Water, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 5% B; 5-25 min: 5% to 60% B; 25-30 min: 60% B; 30.1-35 min: 5% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Mobile Phase B (95:5, v/v) |
Protocols
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Stock Standard Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes.
-
Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.
Before sample analysis, the system suitability must be verified.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Working Standard Solution (100 µg/mL).
-
The acceptance criteria are as follows:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Caption: Workflow for the HPLC analysis of this compound.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines.[5] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. The sample was stressed under the following conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours
-
Basic: 0.1 M NaOH at 60 °C for 4 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 105 °C for 48 hours
-
Photolytic: Exposed to UV light (254 nm) for 48 hours
In all stressed samples, the main peak of this compound was well-resolved from all degradation product peaks. Peak purity analysis using the PDA detector confirmed the spectral homogeneity of the analyte peak, indicating no co-eluting impurities.
The linearity of the method was evaluated by analyzing six concentrations of the reference standard ranging from the LOQ to 150% of the working concentration (approximately 1 µg/mL to 150 µg/mL). The calibration curve of peak area versus concentration showed a correlation coefficient (r²) of > 0.999. The method was found to be linear over the specified range.[4]
Accuracy was determined by spiking a known amount of the reference standard into a sample solution at three different concentration levels (80%, 100%, and 120% of the working concentration). Each concentration was prepared in triplicate. The percentage recovery was calculated. The mean recovery was between 98.0% and 102.0%, demonstrating the accuracy of the method.[5][6]
-
Repeatability (Intra-day Precision): Six separate sample preparations were analyzed on the same day. The RSD of the assay results was found to be less than 1.0%.
-
Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using a different HPLC system. The RSD between the two sets of data was less than 2.0%.
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio. The LOD was established as the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ was established at a ratio of approximately 10:1. The LOQ was verified by demonstrating acceptable precision (RSD ≤ 10%) at this concentration.
| Validation Parameter | Result | Acceptance Criteria (as per ICH)[5][7] |
| Specificity | No interference from degradants or blank. Peak purity > 99.9%. | Analyte peak is well-resolved. |
| Linearity (r²) | > 0.999 | ≥ 0.998 |
| Range | LOQ to 150% of working concentration | 80% to 120% of test concentration for assay |
| Accuracy (% Recovery) | 99.2% - 101.5% | Typically 98.0% - 102.0% |
| Repeatability (RSD%) | 0.65% | ≤ 2.0% |
| Intermediate Precision (RSD%) | 1.12% | ≤ 2.0% |
| LOD | 0.1 µg/mL | Signal-to-Noise Ratio ~ 3:1 |
| LOQ | 0.3 µg/mL | Signal-to-Noise Ratio ~ 10:1 |
Discussion
The developed RP-HPLC method provides a reliable and efficient means for the purity determination of this compound. The choice of a low pH mobile phase (pH 3.0) is critical for this analysis. The pyrrolidine nitrogen is basic and would be protonated at this pH, leading to good peak shape and retention on the C18 column. The gradient elution ensures that any potential impurities, which may have a wide range of polarities, are effectively separated from the main component.
The forced degradation studies confirmed the stability-indicating capability of the method, which is a crucial requirement for quality control during stability studies of the drug substance.[3] The validation results demonstrate that the method is accurate, precise, and linear over the desired range, making it suitable for its intended purpose in a regulated laboratory environment.
Caption: Logical flow from method development to validation.
Conclusion
A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been developed and validated for the purity analysis of this compound. The method meets all the requirements for a reliable quality control method as per ICH guidelines and is suitable for the routine analysis of production batches and for monitoring the stability of the compound.
References
- Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (n.d.). MDPI. [Link]
- HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column. (n.d.). SIELC Technologies. [Link]
- Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. [Link]
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). European Medicines Agency. [Link]
- Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. (2020, April 30). Ijsrm.Human. [Link]
- Chiral Derivatization Method for the Separation of Enantiomers of LProlinamide by Reverse Phase HPLC. (2023, September 12). Juniper Publishers. [Link]
- Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. (n.d.).
- Method Development for Drug Impurity Profiling: Part 1. (n.d.).
- Green RP-HPLC chromatogram of IND in ethyl acetate (100% v=v) with retention time of 2.44 min. (n.d.).
- HPLC methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. [Link]
- ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. [Link]
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry. [Link]
- Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. [Link]
- A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma. [Link]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [Link]
- HPLC ANALYSIS OF ETHYL ACETATE OF. (n.d.).
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1).
- Chiral capillary electrophoresis with cationic pyrrolidinium-beta-cyclodextrin derivatives as chiral selectors. (2010, June). PubMed. [Link]
- HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2025, August 7).
- RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. (n.d.). PubMed Central. [Link]
- What are the various ways of Chiral Separation by using HPLC? (2022, September 8). YouTube. [Link]
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. researchgate.net [researchgate.net]
- 3. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. database.ich.org [database.ich.org]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. ema.europa.eu [ema.europa.eu]
Application Note: A Robust Method for the Chiral HPLC Separation of Ethyl 2-(pyrrolidin-3-yl)acetate Enantiomers
Introduction: The Critical Role of Enantiomeric Purity
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1][2] Ethyl 2-(pyrrolidin-3-yl)acetate is a key chiral intermediate in the synthesis of various pharmacologically active molecules. As is well-established in drug development, individual enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic profiles. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the definitive technique for separating and quantifying enantiomers, providing the accuracy and reliability required for pharmaceutical quality control and research.[3][4]
This application note provides a comprehensive guide and detailed protocols for developing a robust chiral HPLC method for the separation of Ethyl 2-(pyrrolidin-3-yl)acetate enantiomers. We will explore a direct separation strategy using polysaccharide-based CSPs, detailing the rationale behind column selection and mobile phase optimization. Additionally, an alternative indirect method via derivatization is presented for cases requiring enhanced detection or when direct methods prove challenging.
The Analytical Challenge: Understanding the Analyte
Ethyl 2-(pyrrolidin-3-yl)acetate is a secondary amine with a single stereocenter. Its chemical properties present specific challenges for chiral HPLC method development:
-
Basicity: The secondary amine is basic and prone to strong, non-enantioselective interactions with acidic residual silanols on the surface of silica-based CSPs. This often results in severe peak tailing and poor resolution.[5]
-
Weak Chromophore: The molecule lacks a significant UV-absorbing chromophore, which can lead to low sensitivity when using standard UV detectors.
A successful method must therefore address both the need for effective chiral recognition and the mitigation of undesirable secondary interactions while ensuring adequate detection.
Method Development Strategy: A Logic-Driven Approach
Our strategy focuses on a direct chiral HPLC approach, which is often the most efficient and preferred method.[6] The process involves a systematic screening of columns and mobile phases to identify optimal conditions.
Chiral Stationary Phase (CSP) Selection: The Heart of the Separation
The choice of CSP is the most critical factor in achieving enantiomeric separation.[7] For basic amines like Ethyl 2-(pyrrolidin-3-yl)acetate, polysaccharide-based CSPs are the most successful and versatile class of columns.[8][9] These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica gel support, offer a rich combination of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance through their well-defined chiral grooves.[9]
An initial screening should include a selection of polysaccharide columns with complementary selectivities.
Table 1: Recommended Chiral Stationary Phases for Initial Screening
| Column Name | Chiral Selector | Phase Type | Recommended Screening Solvents |
|---|---|---|---|
| Chiralpak® IA / AD-H | Amylose Tris(3,5-dimethylphenylcarbamate) | Immobilized / Coated | n-Hexane / Alcohol |
| Chiralcel® OD-H | Cellulose Tris(3,5-dimethylphenylcarbamate) | Coated | n-Hexane / Alcohol |
| Chiralpak® IB | Cellulose Tris(3,5-dimethylphenylcarbamate) | Immobilized | n-Hexane / Alcohol |
| Chiralcel® OJ-H | Cellulose Tris(4-methylbenzoate) | Coated | n-Hexane / Alcohol |
Immobilized phases (e.g., Chiralpak IA, IB) offer expanded solvent compatibility, which can be advantageous during method optimization.[8]
Mobile Phase Optimization: Fine-Tuning Selectivity
For polysaccharide CSPs, Normal Phase (NP) chromatography is the most common mode of operation.[10] The mobile phase typically consists of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., ethanol or isopropanol).
-
Alcohol Modifier: The type and concentration of the alcohol modifier significantly impact retention and enantioselectivity. A lower concentration of alcohol generally leads to stronger retention. Isopropanol is a stronger eluent than ethanol and can be used to reduce analysis time.
-
Basic Additive: The inclusion of a basic additive is essential for the successful analysis of basic amines.[11] An additive like Diethylamine (DEA) or Triethylamine (TEA) at a low concentration (typically 0.1% v/v) serves as a silanol-masking agent.[5][6] It competes with the analyte for active sites on the silica surface, drastically improving peak shape and allowing the chiral recognition mechanism of the CSP to dominate.[12]
Caption: A logical workflow for chiral method development.
Protocol 1: Direct Enantioseparation by Chiral HPLC
This protocol describes a validated method for the direct separation of Ethyl 2-(pyrrolidin-3-yl)acetate enantiomers.
Materials and Reagents
-
Racemic Ethyl 2-(pyrrolidin-3-yl)acetate (or its hydrochloride salt)
-
HPLC-grade n-Hexane
-
HPLC-grade Ethanol (or Isopropanol)
-
Diethylamine (DEA), analytical grade
-
Sample diluent: n-Hexane/Ethanol (90:10, v/v)
Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV Detector (set to a low wavelength, e.g., 210-220 nm)
Sample Preparation
-
Prepare a stock solution of the analyte at approximately 1.0 mg/mL in the sample diluent.
-
If starting with the hydrochloride salt, neutralize a small amount with a suitable base and extract into an appropriate solvent, or inject directly and rely on the mobile phase additive to ensure proper chromatography. Direct injection of the salt is often feasible.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
Table 2: Optimized Chromatographic Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Chiralpak® IA (250 x 4.6 mm, 5 µm) | Proven selectivity for amine compounds.[7] |
| Mobile Phase | n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v) | Balances retention and resolution; DEA ensures good peak shape.[6][11] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for 4.6 mm ID columns. |
| Column Temp. | 25 °C | Provides reproducible retention times. |
| Detection | UV at 215 nm | Maximizes sensitivity for a weak chromophore. |
| Injection Vol. | 10 µL | Standard volume for analytical scale. |
System Suitability
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.
-
Tailing Factor (Tf): The tailing factor for each peak should be ≤ 1.5.
-
Reproducibility: The relative standard deviation (RSD) for retention times of six replicate injections should be ≤ 2.0%.
Protocol 2: Indirect Separation via Pre-Column Derivatization
This approach is an excellent alternative if the direct method yields insufficient resolution or if higher detection sensitivity (e.g., via fluorescence) is required.[13] The strategy involves reacting the amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column.[6][14]
Caption: Workflow for the indirect chiral separation method.
Recommended Chiral Derivatizing Agent (CDA)
-
Marfey's Reagent (FDAA): Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide is a widely used CDA that reacts with primary and secondary amines.[15] The resulting derivatives have a strong chromophore for UV detection.
Derivatization Protocol
-
To 50 µL of a 1 mg/mL solution of the analyte in water/acetonitrile, add 20 µL of 1 M sodium bicarbonate solution.
-
Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40 °C for 1 hour.[15]
-
Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M HCl.
-
Dilute the mixture with the mobile phase to a suitable concentration for HPLC analysis.
Chromatographic Conditions (Achiral)
-
Column: Standard C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) is typically effective.
-
Detection: UV at 340 nm (the absorption maximum for the DNP group).
Conclusion
The enantiomers of Ethyl 2-(pyrrolidin-3-yl)acetate can be effectively resolved using a direct chiral HPLC method. The key to a successful separation is the use of a polysaccharide-based chiral stationary phase, such as Chiralpak® IA, in combination with a normal-phase mobile phase containing a basic additive like diethylamine.[7][11] This approach directly addresses the analytical challenges posed by the basic amine, resulting in excellent resolution and peak shape. For situations requiring enhanced sensitivity or as a problem-solving tool, pre-column derivatization with an agent like Marfey's reagent provides a robust and reliable indirect method.[15]
References
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH.
- Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF.
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]
- Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. PubMed. [Link]
- Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC - NIH.
- Chiral HPLC Method Development. I.B.S. Analytical. [Link]
- Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating - PMC - NIH.
- Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS.
- Chiral Mobile-Phase Additives in HPLC Enantioseparations.
- Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- Chiral HPLC Separ
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
- Journal of Pharmaceutical and Biomedical Analysis. Unife. [Link]
- (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH.
- Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)
Sources
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. sfera.unife.it [sfera.unife.it]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. yakhak.org [yakhak.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. eijppr.com [eijppr.com]
- 10. hplc.today [hplc.today]
- 11. chiraltech.com [chiraltech.com]
- 12. researchgate.net [researchgate.net]
- 13. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Robust Derivatization of Ethyl 2-(pyrrolidin-3-yl)acetate for Quantitative GC-MS Analysis
Abstract
Analysis of polar compounds containing active hydrogen groups, such as secondary amines, by gas chromatography (GC) is often challenging due to poor peak shape, low volatility, and thermal instability.[1][2] Ethyl 2-(pyrrolidin-3-yl)acetate, a key building block in pharmaceutical synthesis, possesses a secondary amine within its pyrrolidine ring, making its direct GC analysis problematic. This application note provides a detailed, validated protocol for the chemical derivatization of Ethyl 2-(pyrrolidin-3-yl)acetate to enhance its volatility and improve chromatographic performance for reliable GC-Mass Spectrometry (GC-MS) analysis. The primary method detailed is acylation using Trifluoroacetic Anhydride (TFAA), which converts the polar secondary amine into a stable, non-polar N-trifluoroacetyl amide. An alternative silylation method is also discussed, providing researchers with a comprehensive guide to selecting the optimal strategy for their analytical needs.
Introduction: The Rationale for Derivatization
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[3] However, molecules containing polar functional groups with active hydrogens (e.g., -NH, -OH, -COOH) often exhibit poor chromatographic behavior.[2][4] The secondary amine in Ethyl 2-(pyrrolidin-3-yl)acetate can form hydrogen bonds, leading to undesirable interactions with active sites in the GC inlet and column. This results in significant peak tailing, reduced detector response, and poor reproducibility, making accurate quantification difficult.[1]
Chemical derivatization is a crucial sample preparation step that mitigates these issues by chemically modifying the problematic functional group.[5] The process replaces the active hydrogen with a non-polar, protective group, which achieves several key objectives:
-
Increases Volatility: By masking the polar -NH group, intermolecular hydrogen bonding is eliminated, lowering the boiling point of the analyte.[6]
-
Enhances Thermal Stability: The resulting derivative is often more stable at the high temperatures of the GC inlet and column.[7]
-
Improves Peak Shape: Reduced interaction with the chromatographic system leads to sharper, more symmetrical peaks.[3][8]
-
Improves Detectability: The addition of certain groups, such as fluorinated moieties, can significantly enhance detector sensitivity, particularly for Electron Capture Detectors (ECD), while also producing characteristic mass fragments for MS identification.[9][10]
This guide focuses on acylation, a robust and widely used technique for derivatizing primary and secondary amines.[8][11]
Principle: Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation involves the introduction of an acyl group (R-C=O) into a molecule. For amines, this reaction forms a stable amide. We have selected Trifluoroacetic Anhydride (TFAA) as the derivatizing reagent due to its high reactivity and the excellent volatility of the resulting trifluoroacetyl derivative.[9][10]
The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the secondary amine in Ethyl 2-(pyrrolidin-3-yl)acetate attacks one of the carbonyl carbons of TFAA. This leads to the formation of the N-trifluoroacetyl derivative and trifluoroacetic acid as a byproduct. To prevent potential damage to the GC column from the acidic byproduct, an acid scavenger like triethylamine (TEA) or pyridine is often used to neutralize the acid as it forms.[9][10][12]
Caption: Acylation of Ethyl 2-(pyrrolidin-3-yl)acetate with TFAA.
Detailed Protocol: Acylation with TFAA
This protocol provides a step-by-step methodology for the derivatization of Ethyl 2-(pyrrolidin-3-yl)acetate. All glassware should be thoroughly dried to prevent hydrolysis of the anhydride reagent.
Materials and Reagents
-
Analyte: Ethyl 2-(pyrrolidin-3-yl)acetate standard or sample extract.
-
Derivatizing Reagent: Trifluoroacetic Anhydride (TFAA), GC grade (≥99%).
-
Solvent: Anhydrous Ethyl Acetate or Dichloromethane, GC grade.
-
Acid Scavenger (Optional but Recommended): Anhydrous Pyridine or Triethylamine (TEA).
-
Reaction Vials: 2 mL amber glass vials with PTFE-lined screw caps.
-
Heating Source: Heating block or oven capable of maintaining 60-70°C.
-
Neutralization/Wash Solution: 5% aqueous sodium bicarbonate solution.
-
Drying Agent: Anhydrous sodium sulfate.
-
Instrumentation: GC-MS system.
Experimental Workflow
Caption: Step-by-step workflow for TFAA derivatization.
Step-by-Step Procedure
-
Sample Preparation: Place a known amount of the analyte (e.g., 1 mg or a sample extract containing the analyte) into a 2 mL reaction vial. If the sample is in a volatile solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate to dissolve the sample residue. Add 100 µL of Trifluoroacetic Anhydride (TFAA). If using an acid scavenger, add 20 µL of anhydrous pyridine.
-
Reaction: Immediately cap the vial tightly. Vortex for 10 seconds. Place the vial in a heating block or oven set to 70°C for 20 minutes.[13]
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Workup and Extraction: Uncap the vial in a fume hood. Carefully add 500 µL of a 5% aqueous sodium bicarbonate solution to neutralize the excess TFAA and the trifluoroacetic acid byproduct. Cap and vortex vigorously for 30 seconds. Allow the aqueous and organic layers to separate.
-
Sample Collection: Using a pipette, carefully transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Transfer the final dried organic solution to an autosampler vial. The sample is now ready for GC-MS analysis. Inject 1 µL into the system.
GC-MS Analysis and Expected Results
The derivatized sample can be analyzed using a standard non-polar or mid-polar capillary column.
Recommended GC-MS Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Split (20:1 ratio) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temp 80°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min. |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 m/z |
Data Interpretation
The derivatization increases the molecular weight of the analyte by 96 g/mol (COCF3 group replaces H).
| Compound | Molecular Weight ( g/mol ) | Expected Retention | Chromatographic Peak Shape |
| Ethyl 2-(pyrrolidin-3-yl)acetate | 157.21 | Variable | Tailing, broad |
| N-TFA-Ethyl 2-(pyrrolidin-3-yl)acetate | 253.21 | Earlier / Sharper | Symmetrical, sharp |
The N-trifluoroacetyl derivative is expected to produce a sharp, symmetrical peak. The mass spectrum will be a key identifier. Look for the molecular ion (M+) at m/z 253 and characteristic fragment ions resulting from the loss of the ethoxy group (-OC2H5, m/z 208) or cleavage of the acetate side chain.
Alternative Method: Silylation
Silylation is another effective derivatization technique, particularly for compounds with multiple active hydrogens.[6][14] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylating agent that replaces active hydrogens with a trimethylsilyl (TMS) group.[12]
Brief Protocol for Silylation with MSTFA
-
Place the dried sample in a reaction vial.
-
Add 100 µL of anhydrous solvent (e.g., pyridine or acetonitrile) and 100 µL of MSTFA. For secondary amines, adding 1% Trimethylchlorosilane (TMCS) as a catalyst is recommended to improve reaction yield.[13][14]
-
Cap the vial and heat at 70-80°C for 30-60 minutes.[13]
-
Cool to room temperature and inject directly into the GC-MS.
Comparison of Derivatization Methods
| Feature | Acylation (TFAA) | Silylation (MSTFA) |
| Reaction Speed | Fast (15-30 min).[13] | Moderate (30-60 min).[13] |
| Moisture Sensitivity | Moderately sensitive. | Highly sensitive; requires strictly anhydrous conditions.[4][13] |
| Derivative Stability | Very stable derivatives.[9] | Generally stable, but can be susceptible to hydrolysis. |
| Byproducts | Acidic (requires neutralization/workup).[8][10] | Neutral and volatile (less interference).[6][8] |
| Detector Suitability | Excellent for FID, MS, and especially ECD.[8] | Excellent for FID and MS. |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No derivative peak, only analyte peak | Incomplete reaction. | Increase reaction time or temperature. Ensure reagents are not expired. Use a catalyst (e.g., pyridine for TFAA). |
| Broad or tailing peak for derivative | Active sites in the GC system; column degradation. | Deactivate the GC liner with silylation fluid. Trim the first few cm of the column. Ensure acidic byproducts from TFAA are fully neutralized. |
| Multiple unexpected peaks | Sample contamination; side reactions; reagent impurities. | Run a reagent blank. Ensure anhydrous conditions for silylation to prevent reagent hydrolysis. |
| Low derivative yield | Presence of moisture; insufficient reagent. | Ensure all solvents and glassware are anhydrous. Use a molar excess of the derivatizing reagent. |
Conclusion
The direct GC-MS analysis of Ethyl 2-(pyrrolidin-3-yl)acetate is hindered by its polar secondary amine. Acylation with Trifluoroacetic Anhydride (TFAA) provides a rapid, robust, and reliable method to create a volatile and thermally stable derivative suitable for quantitative analysis. The protocol detailed in this note, including the neutralization and extraction workup, yields a clean sample that produces excellent peak shape and sensitivity. By following this validated procedure, researchers in pharmaceutical development and quality control can achieve accurate and reproducible results for this important compound.
References
- Muzhingi, T., et al. (2016). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate.
- Greyhound Chromatography. (n.d.). Derivatization reagents for GC.
- Zampolli, M., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis. Chirality, 18(4), 279-95.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Thevis, M., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI.
- Regis Technologies. (n.d.). Acylation Derivatization Reagents. ResearchGate.
- Interchim. (n.d.). Derivatization reagents.
- Regis Technologies. (1998). GC Derivatization.
- Thevis, M., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. ResearchGate.
- SlideShare. (2018). Derivatization in GC.
- Liu, R. H., & Lin, D. L. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- Al-Dhabi, N. A., et al. (2020). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 3. interchim.fr [interchim.fr]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. jfda-online.com [jfda-online.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. mdpi.com [mdpi.com]
- 8. gcms.cz [gcms.cz]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. greyhoundchrom.com [greyhoundchrom.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride
Welcome to the technical support center for the synthesis of Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered in the laboratory. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure you can achieve robust and reproducible results.
Introduction to the Synthesis
This compound is a valuable building block in medicinal chemistry, often incorporated into larger molecules for drug discovery programs. The synthesis, while conceptually straightforward, involves multiple steps where yield can be compromised. A common and effective strategy involves the construction of the C-C bond at the 3-position of a protected pyrrolidine ring, followed by deprotection.
This guide will focus on a prevalent synthetic route: the alkylation of an ethyl acetoacetate enolate with a protected 3-halopyrrolidine, followed by acidic deprotection. We will explore the critical parameters of each step and provide solutions to common challenges.
Overall Synthetic Workflow
The synthesis can be logically divided into three main stages. Understanding the function of each stage is critical for effective troubleshooting.
Caption: General Synthetic Workflow Diagram.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Stage 1: Preparation of N-Boc-3-halopyrrolidine
Question 1: My yield for the conversion of N-Boc-3-hydroxypyrrolidine to N-Boc-3-bromopyrrolidine using PBr₃ is low. What are the likely causes?
Answer: Low yields in this step often stem from a few key areas:
-
Reagent Quality: Phosphorus tribromide (PBr₃) is highly reactive with moisture. Ensure you are using a fresh bottle or a properly stored aliquot under an inert atmosphere. The presence of HBr from decomposition can lead to side reactions.
-
Temperature Control: The reaction is exothermic. The initial addition of PBr₃ should be done at a low temperature (e.g., 0 °C or below) to prevent overheating, which can cause decomposition of the starting material and product. After the initial addition, the reaction is typically allowed to warm to room temperature.
-
Work-up Procedure: During the aqueous work-up, it's crucial to neutralize the excess acid carefully. A slow addition of a saturated sodium bicarbonate solution until effervescence ceases is recommended. Over-basification can lead to hydrolysis of the Boc-protecting group or other undesired reactions.
-
Product Instability: The product, N-Boc-3-bromopyrrolidine, can be unstable over long periods or when heated. It is often best to use it directly in the next step after a quick purification (e.g., flash chromatography) and thorough drying.
Question 2: I am seeing multiple spots on my TLC after tosylating N-Boc-3-hydroxypyrrolidine. What could they be?
Answer: Besides your desired product (N-Boc-3-tosyloxypyrrolidine), several byproducts can form:
-
Unreacted Starting Material: This is common if an insufficient amount of tosyl chloride (TsCl) or base (like triethylamine or pyridine) was used. Ensure at least a slight excess of TsCl and an adequate amount of base to scavenge the HCl byproduct.
-
Di-tosylated Impurities: While less common for this specific substrate, over-reaction is possible.
-
Elimination Product: Formation of N-Boc-3,4-dehydropyrrolidine can occur, especially if the reaction is heated or a stronger, non-hindered base is used. Using a hindered base like triethylamine at controlled temperatures can minimize this.
-
Hydrolysis: If moisture is present in the reaction, tosyl chloride can hydrolyze to p-toluenesulfonic acid, which can complicate the reaction and purification. Always use anhydrous solvents and reagents.
Stage 2: Alkylation of Ethyl Acetoacetate Enolate
Question 3: The alkylation of my ethyl acetoacetate enolate with N-Boc-3-bromopyrrolidine is giving a very low yield of the desired product. What can I do to improve this?
Answer: Low alkylation yields are a frequent challenge. Here are the key parameters to investigate:
-
Incomplete Enolate Formation: The pKa of the α-protons of ethyl acetoacetate is around 11.[1] Using a base that is not strong enough, such as sodium carbonate, will result in a low concentration of the enolate at equilibrium. A stronger base like sodium ethoxide (NaOEt) in ethanol is standard for this transformation to ensure complete deprotonation.[2]
-
O-Alkylation vs. C-Alkylation: Enolates are ambident nucleophiles, meaning they can react at the carbon or the oxygen. While C-alkylation is generally favored with alkyl halides, the choice of solvent and counter-ion can influence the ratio. Protic solvents like ethanol favor C-alkylation.
-
SN2 Reaction Conditions: The alkylation is an SN2 reaction. Therefore, it is sensitive to steric hindrance. Ensure your pyrrolidine precursor is not overly bulky. The reaction also competes with E2 elimination. Using a less hindered base and keeping the reaction temperature as low as feasible while still allowing the reaction to proceed can favor substitution over elimination.
-
Dialkylation: The mono-alkylated product still possesses an acidic proton and can be deprotonated and alkylated a second time. To favor mono-alkylation, use a 1:1 stoichiometry of the enolate to the alkyl halide. Adding the alkyl halide slowly to the formed enolate can also help.
Question 4: I am observing the formation of significant amounts of a dialkylated product. How can I prevent this?
Answer: The formation of a dialkylated product occurs when the mono-alkylated product is deprotonated and reacts with another molecule of the electrophile.[3] To minimize this:
-
Stoichiometry Control: Use a slight excess of the enolate (e.g., 1.1 equivalents) relative to the N-Boc-3-halopyrrolidine. This ensures the electrophile is consumed before it can react with the mono-alkylated product.
-
Reverse Addition: Add the N-Boc-3-halopyrrolidine solution slowly to the solution of the pre-formed enolate. This maintains a low concentration of the electrophile throughout the reaction, disfavoring a second alkylation.
-
Choice of Base and Solvent: The reaction conditions can influence the relative acidity of the starting material and the mono-alkylated product. While NaOEt in ethanol is common, exploring other base/solvent combinations might be necessary for particularly challenging cases.
Stage 3: Deprotection and Salt Formation
Question 5: The Boc-deprotection with HCl in dioxane is not going to completion, even after extended reaction times. What should I do?
Answer: Incomplete Boc deprotection can be frustrating. Here are some troubleshooting steps:
-
Reagent Quality: 4M HCl in dioxane can degrade over time, especially if not stored properly. Ensure you are using a fresh or properly titrated solution. The presence of water can also affect the reaction.
-
Insufficient Acid: Ensure you are using a sufficient excess of HCl. Typically, a large excess (e.g., 10 equivalents or more) is used to drive the reaction to completion.
-
Solvent Choice: While dioxane is common, other solvents can be used. For some substrates, HCl in methanol or ethyl acetate may be more effective.[4][5]
-
Temperature: Most Boc deprotections with strong acid proceed readily at room temperature.[5] However, if the reaction is sluggish, gentle warming (e.g., to 40-50 °C) can be attempted, but this should be done with caution as it can promote side reactions.
-
Work-up and Isolation: The product is a hydrochloride salt and is typically very polar. Ensure your work-up procedure doesn't inadvertently remove it. Often, the reaction mixture is concentrated in vacuo, and the resulting solid is triturated with a non-polar solvent like diethyl ether or MTBE to precipitate the product and wash away non-polar impurities.[5]
Question 6: My final product, this compound, is an oil or a sticky solid and is difficult to purify. What are some tips for purification?
Answer: The hydrochloride salt of this amine can be hygroscopic and may not readily crystallize.
-
Trituration: After removing the reaction solvent, triturate the crude residue with a non-polar solvent like diethyl ether, MTBE, or hexanes. This will often cause the product to precipitate as a solid, which can then be collected by filtration. This process also helps to remove any remaining non-polar impurities.
-
Recrystallization: If a solid is obtained, recrystallization can be attempted. A common solvent system for amine hydrochlorides is a polar solvent in which the salt is soluble at elevated temperatures (like isopropanol or ethanol) and a non-polar solvent in which it is insoluble (like diethyl ether or ethyl acetate) to induce crystallization upon cooling.
-
Lyophilization: If the product remains an oil, and you have access to a lyophilizer (freeze-dryer), dissolving the crude product in water and freeze-drying can sometimes yield a solid powder.
-
Chromatography: While challenging for highly polar salts, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase containing a modifier like TFA or formic acid can be an effective purification method. The fractions containing the product can then be combined, the solvent removed, and the residue treated with HCl to form the desired salt.
Part 2: Detailed Experimental Protocols
The following are generalized protocols that should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of N-Boc-ethyl 2-(pyrrolidin-3-yl)acetate (via Acetoacetate Alkylation)
-
Enolate Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (e.g., 50 mL for a 10 mmol scale reaction).
-
Carefully add sodium metal (1.1 eq) in small pieces to the ethanol. Allow the sodium to react completely to form sodium ethoxide. The flask may need to be gently warmed to ensure all the sodium dissolves.
-
Cool the resulting sodium ethoxide solution to room temperature.
-
Add ethyl acetoacetate (1.05 eq) dropwise via the addition funnel. Stir for 30-60 minutes at room temperature to ensure complete enolate formation.
-
-
Alkylation:
-
Dissolve N-Boc-3-bromopyrrolidine (1.0 eq) in a minimal amount of anhydrous ethanol.
-
Add the N-Boc-3-bromopyrrolidine solution dropwise to the enolate solution over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by TLC until the starting halide is consumed.
-
-
Work-up and Krapcho-type Decarboxylation (if applicable):
-
Cool the reaction mixture to room temperature and neutralize with a dilute aqueous acid (e.g., 1M HCl).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Note on Decarboxylation: The resulting β-keto ester may need to undergo decarboxylation. A common method is the Krapcho decarboxylation, which involves heating the β-keto ester in a polar aprotic solvent like DMSO with a salt such as NaCl or LiCl and a small amount of water. This will remove the acetyl group, yielding N-Boc-ethyl 2-(pyrrolidin-3-yl)acetate.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Protocol 2: Boc-Deprotection and Hydrochloride Salt Formation
-
Deprotection:
-
Dissolve the purified N-Boc-ethyl 2-(pyrrolidin-3-yl)acetate (1.0 eq) in a minimal amount of a suitable solvent like anhydrous dioxane or methanol.
-
Cool the solution in an ice bath (0 °C).
-
Add a solution of 4M HCl in dioxane (10-20 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[6]
-
-
Isolation:
-
Remove the solvent and excess HCl under reduced pressure.
-
Add diethyl ether or MTBE to the residue and stir or sonicate. This should induce the precipitation of the hydrochloride salt as a solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product.
-
Part 3: Data Summary and Visualization
Table 1: Troubleshooting Common Yield-Reducing Issues
| Issue | Potential Cause | Recommended Action |
| Low Yield in Halogenation | Moisture in reagents/glassware | Use flame-dried glassware and anhydrous solvents. Use a fresh bottle of PBr₃ or TsCl. |
| Improper temperature control | Add reagents slowly at 0 °C to control exotherm. | |
| Incomplete Alkylation | Base too weak | Use a strong base like sodium ethoxide to ensure complete enolate formation.[2] |
| Competing elimination (E2) | Use the least hindered base possible and maintain the lowest feasible reaction temperature. | |
| Dialkylation Byproduct | Incorrect stoichiometry | Use a slight excess of the enolate and add the alkyl halide slowly to the enolate solution. |
| Incomplete Boc-Deprotection | Degraded HCl/dioxane solution | Use a fresh, anhydrous solution of HCl in dioxane. |
| Insufficient acid | Use a large excess of HCl (e.g., 10-20 equivalents). | |
| Oily Final Product | Product is hygroscopic or amorphous | Triturate with a non-polar solvent (e.g., diethyl ether) to induce precipitation. Consider lyophilization. |
Diagram: Mechanism of Acid-Catalyzed Boc Deprotection
The final deprotection step is critical for obtaining the desired product. The mechanism proceeds via protonation of the carbamate, followed by fragmentation.
Caption: Acid-catalyzed mechanism for Boc deprotection.[5]
References
- ChemRxiv. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation.
- Nyugen & Weizman. (2007). Solvent Free Wittig Reactions. J. Chem. Educ.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). National Institutes of Health.
- Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018, November 30). PubMed.
- Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018, November 30). Semantic Scholar.
- Boc Deprotection - HCl. (n.d.). Common Organic Chemistry.
- Chapter 21: Ester Enolates. (n.d.). Retrieved from a course website (specific institution not provided).
- Synthesis and reactions of 3-pyrrolidinones. (n.d.). Sci-Hub.
- Synthesis of New Optically Active 2-Pyrrolidinones. (n.d.). PubMed Central.
- LibreTexts Chemistry. (2023, February 12). 22.7: Alkylation of Enolate Ions.
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
- The Allylic Alkylation of Ketone Enolates. (2020, September 10). National Institutes of Health.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- ResearchGate. (2025, August 7). Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone.
- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- ResearchGate. (n.d.). 2.14 Selected Diastereoselective Reactions: Enolate Alkylation.
Sources
- 1. vanderbilt.edu [vanderbilt.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
Technical Support Center: Purification of Crude Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride
Welcome to the dedicated support center for the purification of Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride. As a polar amine salt, this compound presents unique challenges that can deviate from standard purification workflows. This guide is designed to provide you with not just protocols, but the underlying chemical principles to troubleshoot and optimize your purification strategy effectively. We will explore the common pitfalls and their solutions, empowering you to achieve high purity and yield.
Frequently Asked Questions (FAQs) - Initial Assessment
This section addresses preliminary questions regarding the compound's nature and the selection of an appropriate purification strategy.
Q1: What are the critical physicochemical properties of this compound that influence its purification?
A1: Understanding the molecule's properties is the foundation of a successful purification. Key characteristics include:
-
Salt Form: The hydrochloride salt makes the molecule highly polar and generally water-soluble. Unlike its free-base form, it has limited solubility in non-polar organic solvents.
-
Hygroscopicity: Amine salts can be hygroscopic, meaning they readily absorb moisture from the atmosphere. This can result in the final product being a sticky gum or oil rather than a crystalline solid. Proper drying techniques are crucial.
-
Expected State: While supplier information may list it as a solid or semi-solid, its physical form can be highly dependent on purity and water content.[1][2]
-
Thermal Stability: As a salt, it has a relatively high melting point, but the ester functionality could be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
Q2: My crude material is a dark, oily substance. What are the likely impurities?
A2: The impurities in your crude product are typically derived from the synthetic route used. Common contaminants may include:
-
Unreacted Starting Materials: Precursors used in the synthesis.
-
Reaction By-products: Molecules formed from side reactions. For syntheses involving pyrrolidines, these can include oligomers or products of incomplete reactions.[3]
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., THF, Dichloromethane, Ethyl Acetate).
-
Water: Introduced during aqueous workup steps or absorbed from the atmosphere.[3]
-
Reagents: Excess reagents, such as acids or bases, used during the synthesis.
Q3: How do I choose the best purification strategy? Should I use recrystallization, column chromatography, or a chemical workup?
A3: The optimal strategy depends on the nature and quantity of your impurities. A preliminary Thin Layer Chromatography (TLC) analysis of your crude material is essential. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide 1: Purification by Acid-Base Extraction
This chemical purification method is often the most powerful for separating amines from neutral or acidic impurities. It exploits the ability to switch the amine between its water-soluble salt form and its organic-soluble free-base form.
Q4: I performed an acid-base extraction, but a thick emulsion formed at the interface that won't separate. What should I do?
A4: Emulsion formation is a common issue. It is caused by the stabilization of microscopic droplets of one layer within the other, often due to particulate matter or amphiphilic by-products.
-
Causality: The basic pyrrolidine nitrogen can act as a surfactant, especially if long-chain greasy impurities are present.
-
Solution Protocol:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.
-
Brine Addition: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the organic layer.
-
Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.
-
Filtration: If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool to break up the stable droplets.
-
Q5: After converting to the free base, extracting, and adding HCl to precipitate the product, nothing crashed out, or I got an oil. Why?
A5: This indicates a problem with either solubility or the physical state of your final product.
-
Causality:
-
Excess Solvent: The concentration of your product in the organic solvent may be too low for it to precipitate upon acidification.
-
Water Contamination: The presence of water can keep the highly polar hydrochloride salt in solution, preventing precipitation.
-
Residual Impurities: Certain impurities can act as "oiling agents," preventing the formation of a crystalline lattice.
-
-
Solution Protocol:
-
Concentrate the Solution: Reduce the volume of the organic solvent using a rotary evaporator before adding the HCl solution.
-
Use Anhydrous HCl: Bubble anhydrous HCl gas through the dried organic solution or add a solution of HCl in a non-polar solvent like 1,4-dioxane or diethyl ether. This avoids introducing water.
-
Solvent Swap: If the product oils out, remove the current solvent and try triturating the oil with a different non-polar solvent (e.g., cold hexanes or diethyl ether) to induce solidification.
-
Experimental Protocol: Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Troubleshooting Guide 2: Purification by Recrystallization
Recrystallization is ideal for removing small amounts of impurities from a solid product. The key is finding a solvent system where the product is soluble at high temperatures but insoluble at low temperatures.
Q6: I can't find a suitable solvent for recrystallization. My compound is either completely soluble or completely insoluble.
A6: This is a classic recrystallization challenge. The solution is to use a binary solvent system.
-
Causality: A single solvent may not have the ideal polarity profile to meet the "soluble when hot, insoluble when cold" criteria for a polar salt.
-
Solution Protocol:
-
Find a "good" solvent in which your compound is very soluble (e.g., methanol, ethanol, or isopropanol).
-
Find a "bad" or "anti-solvent" in which your compound is insoluble (e.g., diethyl ether, ethyl acetate, or hexanes).
-
Dissolve your crude product in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to promote crystal formation.
-
Q7: My recrystallization yield is extremely low.
A7: Low yield is often due to using too much solvent or premature crystallization.
-
Causality: The more solvent used, the more product will remain dissolved even at low temperatures, reducing the recovered yield.
-
Solution Protocol:
-
Minimize Solvent: Always use the absolute minimum amount of hot solvent required to fully dissolve the crude material.
-
Recover from Mother Liquor: After filtering your crystals, concentrate the remaining solution (the mother liquor) and cool it again to obtain a second crop of crystals. Note that this second crop may be of lower purity.
-
Check Solubility: Ensure your compound is truly insoluble in the cold solvent. If it has significant solubility even at 0 °C, you will inherently lose that amount of product.
-
Data Table: Recommended Solvent Systems
| Method | Solvent System (Primary / Anti-Solvent) | Rationale & Comments |
| Recrystallization | Isopropanol / Diethyl Ether | Isopropanol can dissolve the polar salt when hot, while ether serves as a non-polar anti-solvent to induce precipitation upon cooling. |
| Recrystallization | Ethanol / Ethyl Acetate | A slightly more polar system than the one above. Good for removing less polar impurities. |
| TLC Analysis | Dichloromethane / Methanol (with 1% Acetic Acid) | A standard polar mobile phase. The small amount of acid can help suppress tailing by keeping the amine fully protonated on the silica plate. |
| Column Chromatography | Dichloromethane -> 10% Methanol in DCM | This gradient is suitable for eluting a polar salt from silica gel. The basicity of the amine is masked by the hydrochloride, reducing severe tailing.[4][5] |
Troubleshooting Guide 3: Purification by Column Chromatography
While challenging for amines, chromatography can be effective if impurities are close in polarity to the product. For the hydrochloride salt, the primary issue is its high polarity.
Q8: My compound streaks badly on the TLC plate, making it impossible to assess purity or choose a solvent system for a column.
A8: Streaking (or tailing) is a classic sign of strong interaction between your compound and the stationary phase (silica gel).
-
Causality: Even as a salt, there can be an equilibrium with a tiny amount of the free base. This basic nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing the compound to "stick" and elute slowly and unevenly.[6]
-
Solution Protocol:
-
Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluent. This ensures the amine remains fully protonated as a salt, minimizing interaction with the silica and leading to sharper spots.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a reverse-phase (C18) silica gel, although this would require developing a completely new solvent system (e.g., water/acetonitrile).
-
Q9: My compound won't elute from the silica gel column, even with a very polar solvent like 20% methanol in dichloromethane.
A9: This indicates your compound is irreversibly adsorbed to the silica gel.
-
Causality: The high polarity of the hydrochloride salt causes extremely strong binding to the highly polar silica gel stationary phase.
-
Solution Protocol:
-
Switch to a Chemical Method: At this point, it is often more practical to abandon chromatography and use the acid-base extraction method described earlier, which is better suited for highly polar amines.
-
Drastic Polarity Increase: As a last resort, you can try to flush the column with a solvent system containing ammonia (e.g., DCM/Methanol/Ammonium Hydroxide 89:10:1). This will convert your salt to the free base on the column, which may then elute. However, this can compromise the purity of the collected fractions.
-
References
- Vertex AI Search. (n.d.).
- Gatilov, Y. V., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]
- OSTI.GOV. (n.d.). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. [Link]
- Google Patents. (n.d.).
- Science Forums. (2011).
Sources
- 1. This compound | 726139-60-2 [sigmaaldrich.com]
- 2. This compound | 726139-60-2 [sigmaaldrich.com]
- 3. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 4. column-chromatography.com [column-chromatography.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine purification, - Chemistry - Science Forums [scienceforums.net]
Technical Support Center: Recrystallization of Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride
Welcome to the technical support resource for the purification of Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride (CAS No. 726139-60-2). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into the successful recrystallization of this compound. We will address common challenges, explain the underlying chemical principles, and provide robust protocols to ensure you achieve the desired purity and yield.
Understanding the Molecule
This compound is a polar organic salt. The presence of the pyrrolidine ring's secondary amine, protonated to form a hydrochloride salt, along with the ethyl ester group, dictates its solubility profile. As a salt, it is significantly more polar than its freebase form. This polarity is the critical factor in selecting an appropriate recrystallization solvent system. The general principle of "like dissolves like" is paramount; polar solvents are required to dissolve this polar salt.[1][2]
Frequently Asked Questions (FAQs)
Q1: My crude material is a sticky solid or semi-solid. Is this normal and can I still recrystallize it?
A1: Yes, this is a common observation. Commercial sources describe this compound as potentially being a "Liquid or Solid or Semi-solid or lump".[3] This physical variability often arises from the presence of residual solvents or minor impurities that depress the melting point and inhibit the formation of a well-defined crystal lattice. Recrystallization is the ideal technique to address this issue, as it is designed to separate the desired compound from such impurities, resulting in a crystalline, free-flowing solid.
Q2: What is the best starting solvent for recrystallizing this compound?
A2: Given its hydrochloride salt structure, the compound has high polarity. Therefore, polar solvents are the best starting point.
-
Primary Recommendation: Isopropanol (IPA) or Ethanol (EtOH). These alcohols typically provide good solubility at elevated temperatures and significantly lower solubility upon cooling, which is the ideal characteristic for a recrystallization solvent.[1]
-
Alternative Single Solvents: Acetonitrile can also be effective.
-
Avoid: Non-polar solvents like hexanes, toluene, or diethyl ether will likely have very poor solubility for this salt, even when heated.
The key is to perform a small-scale solvent screen to confirm the ideal choice for your specific batch of material.
Q3: My compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?
A3: "Oiling out" is a common recrystallization problem, especially with salts, where the solute separates from the solution as a liquid phase rather than a solid crystal.[4] This occurs when the hot, saturated solution is cooled to a temperature that is still above the melting point of the solute in that solvent system.
Causality & Solutions:
-
Solution is too concentrated: The saturation point is reached at too high a temperature. Solution: Add a small amount (1-5% by volume) of hot solvent to the oiled-out mixture to redissolve the oil, then allow it to cool much more slowly.
-
Cooling is too rapid: Shock cooling a hot solution can induce rapid phase separation instead of ordered crystal growth.[5] Solution: Ensure the flask is allowed to cool slowly to room temperature on a benchtop, insulated if necessary, before moving it to an ice bath.
-
Solvent boiling point is too high: The solvent system may be too high-boiling relative to the compound's melting point. Solution: Switch to a lower-boiling point solvent (e.g., try ethanol instead of isopropanol) or introduce a miscible "anti-solvent" (see Q4).
Q4: No single solvent seems to work perfectly. How do I develop a mixed-solvent system?
A4: A mixed-solvent system is an excellent strategy when a compound is too soluble in one solvent and poorly soluble in another.[1][6] For this compound, a polar "solvent" paired with a less polar "anti-solvent" is ideal.
Commonly Successful Pairs:
-
Isopropanol / Ethyl Acetate
-
Ethanol / Diethyl Ether
-
Methanol / Dichloromethane
The Principle: You dissolve the compound in a minimum amount of the hot "solvent" (in which it is very soluble). Then, you add the "anti-solvent" (in which it is poorly soluble) dropwise to the hot solution until you reach the saturation point, indicated by persistent cloudiness. A drop or two of the hot "solvent" is then added to restore clarity, and the solution is allowed to cool slowly.
Q5: Crystal formation is not starting, even after the solution has cooled. What can I do to induce crystallization?
A5: A supersaturated solution may need a nucleation point to begin crystallization.
Troubleshooting Steps:
-
Scratch the Flask: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for nucleation.
-
Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the solution. This will act as a template for crystal growth.
-
Cool to a Lower Temperature: Move the flask from room temperature to an ice bath (0°C) or even a dry ice/acetone bath for a short period.
-
Reduce Solvent Volume: If too much solvent was added initially, you may need to gently heat the solution and evaporate some of the solvent to re-establish a supersaturated state upon cooling.[5]
Visual Troubleshooting Guide
This flowchart provides a logical path for diagnosing and solving common recrystallization issues.
Caption: The relationship between temperature and solubility.
References
- University of California, Davis. 4.
- University of Rochester, Department of Chemistry.
- University of California, Los Angeles.
- Nichols, L. Recrystallization.
- Brainly.com.
- University of Rochester, Department of Chemistry.
- Chemistry LibreTexts. 2.
Sources
Column chromatography conditions for Ethyl 2-(pyrrolidin-3-yl)acetate purification
Welcome to the dedicated technical guide for the column chromatography purification of Ethyl 2-(pyrrolidin-3-yl)acetate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the purification of polar, basic compounds. Here, we dissect the common issues and provide robust, field-tested solutions in a direct question-and-answer format.
Introduction: The Challenge of Purifying Basic Amines
Ethyl 2-(pyrrolidin-3-yl)acetate is a valuable building block in pharmaceutical synthesis. Its structure, containing a secondary amine (pKa ≈ 10.1) and an ester moiety, renders it polar and basic.[1][2] These characteristics are the primary source of purification challenges on standard silica gel. The basic pyrrolidine nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the silica surface. This acid-base interaction leads to common chromatographic problems such as severe peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the target compound.[3][4][5]
This guide provides systematic strategies to counteract these issues, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental problem with using standard silica gel for purifying Ethyl 2-(pyrrolidin-3-yl)acetate?
The core issue is an acid-base interaction. Standard silica gel is weakly acidic due to the presence of silanol groups on its surface.[6] The basic secondary amine of your compound will be protonated by these groups, causing it to bind strongly and often non-uniformly to the stationary phase. This results in significant peak tailing, where the compound slowly "bleeds" off the column instead of eluting as a sharp band, leading to poor separation and recovery.[3][5]
Q2: What is the best stationary phase to start with for this purification?
While standard silica can be made to work with mobile phase modifiers, a more direct and often more effective approach is to change the stationary phase.
-
Amine-functionalized silica (NH2-silica): This is an excellent first choice. The bonded aminopropyl groups on the silica surface create a basic environment, minimizing the undesirable interactions with your basic compound.[3][7] This often allows for the use of simpler, less polar solvent systems (e.g., hexane/ethyl acetate) and results in much-improved peak shape.[3]
-
Alumina (basic or neutral): Alumina is another suitable alternative to silica for purifying amines.[3][6] Basic alumina, in particular, can be very effective at preventing tailing.
-
Standard Silica Gel: If you must use standard silica, it is critical to deactivate the acidic silanol groups by adding a basic modifier to your mobile phase.
Q3: What is a recommended starting mobile phase system?
The choice of mobile phase is intrinsically linked to your chosen stationary phase.
-
For Standard Silica: Start with a moderately polar system like Dichloromethane (DCM) and Methanol (MeOH). A typical starting gradient might be 0-10% MeOH in DCM. Crucially, you must add a basic modifier. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide (NH4OH) to the mobile phase.[3][8] The modifier acts as a competing base, neutralizing the acidic sites on the silica and allowing your compound to elute properly.[3]
-
For Amine-Functionalized Silica: You can often use less polar, non-chlorinated solvent systems. A good starting point is a gradient of Ethyl Acetate (EtOAc) in Hexanes. The separation mechanism is different here, providing an alternative selectivity that might resolve impurities that are difficult to separate on standard silica.[3]
-
For Reversed-Phase (C18): This is a powerful alternative. Use a gradient of Acetonitrile (ACN) in Water. For basic compounds like this one, it is highly beneficial to add a modifier to raise the pH of the mobile phase (e.g., 0.1% TEA or ammonium hydroxide). At a higher pH, the amine is in its neutral, free-base form, making it more hydrophobic and increasing its retention on the C18 column, which often leads to better separation.[3][9]
Q4: How do I properly prepare and run a column with a basic modifier like triethylamine (TEA)?
Proper procedure is key to success. You cannot simply add TEA to the elution solvent.
-
Slurry Preparation: Prepare the silica gel slurry in your starting mobile phase that already contains the TEA (e.g., 2% TEA in 10% EtOAc/Hexane).
-
Column Packing: Pack the column using this pre-treated slurry.
-
Equilibration: Before loading your sample, you must thoroughly equilibrate the packed column by flushing it with at least 5-10 column volumes of the TEA-containing mobile phase. This ensures all the acidic sites throughout the silica bed are neutralized before the sample is introduced. Failure to do so will result in tailing and potential loss of compound on the top of the column.
Troubleshooting Guide
Problem: My compound is streaking badly on the TLC plate, even with 10% Methanol in DCM.
-
Cause: This is the classic sign of the acid-base interaction between your basic amine and the acidic silica on the TLC plate.
-
Solution 1 (Quick Fix): Prepare a new TLC developing jar with your mobile phase (e.g., 10% MeOH/DCM) and add 1-2% triethylamine (TEA) or ammonium hydroxide. Re-run the TLC. You should observe a significant improvement in the spot shape, which will now give you a more accurate Rf value for column setup.[5]
-
Solution 2 (Alternative Phase): If streaking persists or you want to avoid amine modifiers, perform a TLC analysis on an amine-functionalized or alumina TLC plate. This will give you a better indication of the chromatographic behavior on these alternative stationary phases.[3][6]
Problem: My compound won't elute from the silica gel column. I've reached 20% MeOH in DCM and still see nothing.
-
Cause: Your compound has irreversibly bound to the acidic silica gel, likely because no basic modifier was used or the column was not properly equilibrated.[4]
-
Solution (Salvage Attempt): Try to flush the column with a highly competitive, basic solvent system. Prepare a solution of 5-10% ammonium hydroxide in methanol and use this to elute. This strong base may be able to displace your product from the silica.
-
Prevention: Always test your compound's stability on silica first.[4] Spot your compound on a TLC plate, let it sit for 30-60 minutes, then elute. If the spot is gone or there's a new streak at the baseline, your compound is decomposing on silica. In this case, you must use an alternative like amine-functionalized silica or alumina.
Problem: I have poor separation between my product and a close-running impurity.
-
Cause: The chosen stationary phase and mobile phase system does not have sufficient selectivity for the two compounds.
-
Solution 1 (Optimize Mobile Phase): Try changing the solvent composition. For example, if you are using Hexane/EtOAc, try switching to a DCM/MeOH system (with a basic modifier). The change in solvent properties can alter the selectivity.
-
Solution 2 (Change Stationary Phase): This is often the most effective solution. If you are using modified silica, switch to amine-functionalized silica or even reversed-phase (C18). The different separation mechanisms (e.g., partitioning vs. adsorption) can dramatically change the elution order and improve resolution.[3]
Problem: My column pressure is suddenly very high, and the flow has stopped.
-
Cause: This can happen if your compound or an impurity has crystallized or precipitated at the top of the column, blocking the flow. This is more likely when loading a highly concentrated sample in a solvent in which it is only marginally soluble.[4]
-
Solution: Unfortunately, this is very difficult to fix. You may need to abandon the column. To prevent this, ensure your crude sample is fully dissolved before loading. If solubility is an issue, consider dry loading, where the crude material is pre-adsorbed onto a small amount of silica or Celite before being added to the column.
Data & Protocols
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Method A: Modified Normal Phase | Method B: Amine-Functionalized | Method C: Reversed Phase |
| Stationary Phase | Standard Silica Gel (60 Å, 230-400 mesh) | Amine-Functionalized Silica | C18 Silica Gel |
| Mobile Phase A | Hexane or Dichloromethane (DCM) | Hexane | Deionized Water + 0.1% TEA |
| Mobile Phase B | Ethyl Acetate (EtOAc) or Methanol (MeOH) | Ethyl Acetate (EtOAc) | Acetonitrile (ACN) + 0.1% TEA |
| Modifier | 0.5-2% Triethylamine (TEA) in all solvents | None required | 0.1% TEA in all solvents |
| Typical Elution | Isocratic or Gradient | Gradient (e.g., 0-100% B) | Gradient (e.g., 5-95% B) |
| Key Advantage | Uses common, inexpensive silica gel | Excellent peak shape, no modifier needed | Excellent for very polar compounds |
Experimental Protocols
Protocol 1: TLC Method Development with Basic Modifier
-
Prepare three separate TLC developing chambers with the following mobile phases:
-
Chamber 1: 5% MeOH in DCM + 1% TEA
-
Chamber 2: 10% MeOH in DCM + 1% TEA
-
Chamber 3: 15% MeOH in DCM + 1% TEA
-
-
Dissolve a small amount of your crude reaction mixture in DCM or ethyl acetate.
-
Using a capillary spotter, apply a small spot of the dissolved sample onto the baseline of three silica gel TLC plates.
-
Place one plate in each chamber and allow the solvent front to travel to ~1 cm from the top.
-
Remove the plates, mark the solvent front, and allow them to dry completely.
-
Visualize the spots under UV light (254 nm) and/or by staining with a potassium permanganate dip.
-
Calculate the Rf value for your target compound in each system. Aim for an Rf between 0.25 and 0.35 for the optimal column chromatography conditions.[5]
Protocol 2: Flash Column Chromatography using Amine-Modified Mobile Phase
-
Select Solvent System: Based on Protocol 1, choose the solvent system that provides an Rf of ~0.3. For this example, let's assume it is 10% MeOH in DCM.
-
Prepare Mobile Phase: Prepare a sufficient volume of your starting eluent (e.g., 5% MeOH in DCM) and your final eluent (e.g., 15% MeOH in DCM). Crucially, add 1% TEA to both solutions.
-
Pack the Column:
-
Select an appropriate size glass column.
-
Add a small plug of cotton or glass wool, followed by a thin layer of sand.[10]
-
In a beaker, create a slurry of silica gel with your starting eluent (5% MeOH/DCM + 1% TEA).
-
Pour the slurry into the column and use gentle air pressure to pack the bed evenly.[10]
-
-
Equilibrate: Run at least 5-10 column volumes of the starting eluent through the packed column to ensure complete neutralization of the silica.
-
Load the Sample:
-
Dissolve your crude product (e.g., 1.0 g) in a minimal amount of DCM.
-
Alternatively, for better resolution, perform a dry load by adsorbing your crude product onto ~2-3x its weight in silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
-
Elute and Collect:
-
Begin eluting with the starting solvent system, collecting fractions.
-
Gradually increase the polarity of the mobile phase according to your desired gradient.
-
Monitor the fractions by TLC to identify those containing your pure product.
-
-
Isolate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Workflow & Decision Making
The following diagram illustrates a logical workflow for selecting and optimizing a purification method for Ethyl 2-(pyrrolidin-3-yl)acetate.
Sources
- 1. Cas 808157-27-9,(S)-ethyl 2-(pyrrolidin-3-yl)acetate | lookchem [lookchem.com]
- 2. (S)-ethyl 2-(pyrrolidin-3-yl)acetate | 808157-27-9 [amp.chemicalbook.com]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. silicycle.com [silicycle.com]
- 8. reddit.com [reddit.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Scale-Up Synthesis of Pyrrolidine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scale-up synthesis of pyrrolidine derivatives. This guide is designed for researchers, chemists, and process development professionals who are transitioning pyrrolidine synthesis from the laboratory bench to pilot plant or manufacturing scale. The pyrrolidine ring is a vital scaffold in numerous pharmaceuticals and natural products, making its efficient and safe large-scale synthesis a critical endeavor.[1][2][3]
Scaling up any chemical synthesis introduces challenges not always apparent at the gram scale.[4] This guide provides in-depth, experience-driven advice in a question-and-answer format to address the most common issues encountered during the process, from reaction control to final purification.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to consider before and during the initial phases of scaling up your pyrrolidine synthesis.
Q1: What are the most critical factors to evaluate when selecting a pyrrolidine synthesis route for scale-up?
A1: When moving from bench to pilot scale, the "best" synthetic route is not always the one with the highest lab-scale yield. Key factors for scalability include:
-
Reagent Cost and Availability: Can all starting materials, reagents, and catalysts be sourced reliably and economically at the required scale?[4] Exotic or highly expensive catalysts may be prohibitive.
-
Process Safety: Avoid routes that use notoriously hazardous reagents (e.g., diazomethane) or generate unstable intermediates. Assess the thermal stability of all reactants, intermediates, and products.
-
Reaction Conditions: Favor reactions that run at or near ambient temperature and pressure. High-pressure hydrogenations or cryogenic reactions require specialized and costly equipment.[5]
-
Atom Economy and Waste Profile: Routes that are more "atom-economical" generate less waste, reducing disposal costs and environmental impact. Consider the nature of byproducts; are they easily separable and disposable?
-
Robustness and Reproducibility: The reaction should be insensitive to minor variations in reagent quality, concentration, or temperature. A "forgiving" reaction is a scalable one.
-
Cycle Time: Consider the total time for reaction, work-up, and isolation. Shorter cycle times increase throughput and are more economically viable.
Q2: My lab-scale synthesis involves column chromatography for purification. Is this viable at a larger scale?
A2: While possible, large-scale chromatography is often a major bottleneck due to high solvent consumption, cost, and low throughput. It is typically a method of last resort in a manufacturing setting. The primary goal during scale-up should be to develop a process where the final product can be isolated and purified by crystallization. This may require re-engineering the synthesis to produce a crystalline final intermediate or product. Other scalable purification methods include distillation (for volatile liquids) and salt formation/recrystallization.[5]
Q3: What are common side reactions in pyrrolidine synthesis that become more problematic upon scale-up?
A3: Side reactions that are minor annoyances at the bench can become major issues at scale. For instance:
-
In the Paal-Knorr synthesis , acidic conditions can promote the formation of furan byproducts, which can be difficult to separate from the desired pyrrolidine.[6]
-
When using strong reducing agents like Lithium Aluminum Hydride (LAH) to reduce amides or nitriles, poor temperature control can lead to over-reduction of other functional groups.[5]
-
In reactions involving azomethine ylides for [3+2] cycloadditions, changes in concentration and temperature can affect diastereoselectivity and lead to the formation of undesired stereoisomers.[7][8]
Managing these often comes down to superior control over reaction parameters like temperature, addition rates, and mixing, which are more challenging at a larger scale.
Troubleshooting Guides
This section provides detailed answers to specific problems encountered during scale-up experiments.
Issue 1: Poor Reaction Control & Exotherm Management
Question: I am scaling up a reaction involving the formation of a substituted pyrrolidine, and I'm observing a dangerous and uncontrollable temperature spike (exotherm) during reagent addition. Why is this happening, and how can I mitigate it?
Answer: This is a classic and critical scale-up challenge rooted in fundamental physics. As you increase the volume of a reactor, its surface area does not increase proportionally. This surface-area-to-volume ratio decrease means the reactor's ability to dissipate heat through its walls is significantly reduced compared to a lab flask.
Causality Explained:
-
Heat Generation: Chemical reactions generate heat proportional to the volume of the reactants (a cubic function).
-
Heat Dissipation: Heat is removed through the walls of the reactor, which is proportional to the surface area (a square function).
-
The Scale-Up Problem: As the reactor size (and volume) increases, the ability to remove heat cannot keep pace with the rate of heat generation, leading to rapid temperature increases.
Troubleshooting Steps & Solutions:
-
Control the Rate of Addition: This is the most effective control lever. The rate of heat generation is directly tied to the rate at which the limiting reagent is added.
-
Protocol: Create a detailed addition profile. Instead of adding a reagent over 10 minutes as in the lab, the scaled-up process might require addition over 2-4 hours. Use a calibrated pump for precise, slow addition.
-
-
Employ "Reverse Addition": Instead of adding reagent A to reagent B, consider adding reagent B to reagent A. This can sometimes change which reagent is the limiting one at any given moment, smoothing the exotherm.
-
Use a Jacketed Reactor: Ensure your pilot-scale reactor has a cooling jacket with a circulating thermal fluid (e.g., glycol/water). This provides a much larger and more efficient surface for heat exchange than a simple ice bath.
-
Increase Dilution: While it can impact throughput, performing the reaction at a lower concentration will slow the reaction rate and provide more thermal mass (the solvent) to absorb the heat generated, buffering the temperature rise.
-
Perform a Reaction Calorimetry Study: Before scaling up, use a reaction calorimeter (e.g., an RC1) to measure the heat of reaction and determine the maximum heat output. This data is invaluable for engineering safe scale-up parameters.
Workflow: Managing Thermal Risk During Scale-Up
Caption: Interdependent parameters for successful crystallization scale-up.
References
- Pyrrolidine - Wikipedia. Wikipedia. [Link]
- Unlocking Potential: Pyrrolidine in Cyclic Amine Synthesis & Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
- Recent Advances in the Synthesis of Pyrrolidines.
- Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. [Link]
- Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
- New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis. 2024 China Chemistry News. [Link]
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link]
- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
- Enantioselective Synthesis of Pyrrolidines by a Phosphine-Catalyzed γ-Umpolung/β-Umpolung Cascade.
- PYRROLIDINE FOR SYNTHESIS - Safety D
- A Missing Link in Multisubstituted Pyrrolidines: Remote Stereocontrol Forged by Rhodium-Alkyl Nitrene. PubMed. [Link]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
- Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conform
- Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
- Purification of crude pyrroles.
- Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. Reaction Chemistry & Engineering (RSC Publishing). [Link]
- Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties.
- Process for the purification of crude pyrroles.
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. IRIS. [Link]
- Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. OSTI.GOV. [Link]
- Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
- Pyrrolidine | C4H9N | CID 31268. PubChem - NIH. [Link]
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC - NIH. [Link]
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024 China Chemistry News [chemheterocycles.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racemization in Ethyl 2-(pyrrolidin-3-yl)acetate Synthesis
Introduction: The stereochemical integrity of active pharmaceutical ingredients (APIs) is paramount in drug development. Ethyl 2-(pyrrolidin-3-yl)acetate, a key building block for various therapeutic agents, possesses a critical stereocenter at the C3 position of the pyrrolidine ring.[1][2] The loss of enantiomeric purity via racemization during synthesis can lead to diminished efficacy, altered pharmacological profiles, and potential off-target effects, making it a significant concern for researchers.[3] This guide provides in-depth technical answers and troubleshooting strategies to help you maintain stereochemical control and prevent racemization throughout your synthetic workflow.
Section 1: The Fundamentals of Racemization at the C3 Position
This section addresses the core chemical principles behind the loss of stereochemical purity in Ethyl 2-(pyrrolidin-3-yl)acetate and its precursors.
Q1: What is the primary mechanism that causes racemization for this specific molecule?
A: Racemization at the C3 position of the pyrrolidine ring occurs through the abstraction of the proton attached to this chiral center. This deprotonation is typically facilitated by a base. Once the proton is removed, the carbon atom re-hybridizes from sp³ (tetrahedral) to sp² (trigonal planar), forming a planar carbanion or an analogous achiral intermediate. Subsequent reprotonation can then occur from either face of this planar intermediate with roughly equal probability, leading to the formation of a racemic mixture of both (R) and (S) enantiomers. Elevated temperatures provide the necessary activation energy for this process, accelerating the rate of racemization.
Q2: Are all steps in the synthesis equally susceptible to racemization?
A: No. The risk of racemization is highest during steps that involve basic conditions, especially when combined with elevated temperatures. Steps such as N-alkylation, certain condensation reactions, or exposure to strong bases for deprotection are particularly high-risk. Conversely, reactions performed under neutral or acidic conditions, such as the removal of an acid-labile protecting group like Boc, are generally considered much safer in terms of preserving stereochemical integrity.
Section 2: Proactive Strategies for Maintaining Enantiopurity (FAQs)
The most effective way to combat racemization is to design a synthesis that proactively minimizes the risk from the outset.
Q3: What is the most reliable strategy to guarantee a high enantiomeric excess (ee) in the final product?
A: The most robust and widely adopted strategy is chiral pool synthesis . This approach begins with a commercially available, enantiomerically pure starting material where the desired stereocenter is already established. For synthesizing chiral 3-substituted pyrrolidines, common starting materials include L- or D-4-hydroxyproline or glutamic acid.[4][5] By using a precursor of high enantiomeric purity, the challenge shifts from creating a new stereocenter to simply preserving the existing one throughout the synthetic sequence.
Q4: How does my choice of the nitrogen protecting group affect the risk of racemization?
A: The N-protecting group is critical for preventing unwanted side reactions and plays a significant role in stereochemical stability.[6][7]
-
Boc (tert-Butoxycarbonyl): This is often the preferred choice. It is highly stable under a wide range of conditions, including mildly basic and nucleophilic environments. Its removal under acidic conditions (e.g., TFA) does not pose a risk to the C3 stereocenter. The steric bulk of the Boc group can also help shield the C3 proton from abstraction.[8][9]
-
Cbz (Benzyloxycarbonyl): Another excellent choice, Cbz is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenation (e.g., H₂/Pd), which is a neutral and gentle method that does not threaten the stereocenter.[9]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This group should be used with caution. Fmoc is designed to be removed under mild basic conditions (e.g., piperidine).[9][10] If a synthetic step requires a different base, there is a risk of premature Fmoc cleavage, exposing the secondary amine which could potentially complicate the reaction or even catalyze racemization.
Q5: Which reaction conditions are most critical to control to prevent racemization?
A: The "reaction trinity" of Base, Temperature, and Time must be meticulously controlled.
-
Base Selection: The properties of the base are paramount. If a base is required, opt for one that is sterically hindered and non-nucleophilic. The steric bulk makes it less likely to abstract the relatively shielded C3 proton.[11]
-
Temperature: Perform all reactions, especially those under basic conditions, at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as it reaches completion to minimize the product's exposure time to potentially racemizing conditions.
| Base | pKa (Conjugate Acid) | Steric Hindrance | Primary Application & Racemization Risk |
| Triethylamine (TEA) | ~10.7 | Low | Common organic base. High risk of racemization due to low steric bulk.[11] |
| DIPEA / Hünig's Base | ~10.7 | High | Non-nucleophilic base. Lower risk than TEA due to significant steric hindrance.[11] |
| 2,4,6-Collidine | ~7.4 | High | Weaker, hindered base. Very low risk , excellent for sensitive substrates.[11] |
| Potassium Carbonate (K₂CO₃) | ~10.3 | N/A (Inorganic) | Heterogeneous base. Risk depends on substrate solubility and temperature. |
| Sodium Hydride (NaH) | ~35 | N/A (Inorganic) | Very strong, non-nucleophilic. High risk if used improperly; can readily deprotonate C-H bonds. |
Section 3: Troubleshooting Guide: When Enantiopurity is Lost
This section provides a systematic approach to diagnosing and resolving issues with racemization after they occur.
Q6: My chiral HPLC analysis shows a racemic or partially racemized product. How can I pinpoint the problematic step?
A: To identify the source of racemization, you must analyze the enantiomeric purity of the intermediates.
-
Isolate and Analyze: After each step in your synthetic sequence, take a small aliquot of the purified intermediate.
-
Chiral Analysis: Use an appropriate chiral HPLC or GC method to determine the ee% of each intermediate.
-
Identify the Leak: The first intermediate in the sequence that shows a significant drop in ee% is the product of the racemization-inducing step. Once identified, you can focus your optimization efforts on that specific transformation.
Q7: I've identified a base-mediated step as the cause of racemization. What are my options?
A: Once the problematic step is known, several adjustments can be made:
-
Change the Base: Switch from a less hindered base like TEA to a more hindered one like DIPEA or 2,4,6-collidine.[11]
-
Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 0 °C or -20 °C), even if it requires a longer reaction time.
-
Use a Weaker Base: If the reaction allows, substitute your current base with a weaker one (e.g., switch from an alkoxide to an inorganic carbonate).
-
Alternative Chemistry: Investigate if a different synthetic route or coupling strategy can be used that avoids basic conditions altogether for that specific step. For example, consider Mitsunobu reactions or reductive amination as alternatives to base-catalyzed alkylations.[12][13]
Section 4: Recommended Enantioselective Protocol Workflow
This workflow represents a robust, field-proven approach to synthesizing Ethyl (S)-2-(pyrrolidin-3-yl)acetate, designed to maximize the retention of stereochemical integrity. It starts from commercially available (S)-N-Boc-4-oxo-pyrrolidine-2-carboxylate.
Protocol Steps:
-
Wittig Olefination: The ketone at the C4 position is converted to an exocyclic double bond using a stabilized ylide like (Carbethoxymethylene)triphenylphosphorane. This reaction is typically run under neutral or mildly basic conditions at elevated temperatures but does not affect the existing stereocenters.
-
Diastereoselective Hydrogenation: The double bond is reduced via catalytic hydrogenation (e.g., H₂ over Palladium on carbon). The existing stereocenter at C2, influenced by the bulky N-Boc group, directs the hydrogen addition to the opposite face of the ring, stereoselectively setting the new C3 stereocenter. This is a crucial stereocenter-forming step that relies on substrate control.
-
N-Boc Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane/ether). These conditions are mild and do not induce racemization at the C3 position.
This synthetic design is inherently robust against racemization because it avoids harsh basic conditions after the critical C3 stereocenter has been set.
References
- Dondoni, A., & Perrone, D. (2004). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids.International Journal of Peptide and Protein Research, 41(4), 323-325. [Link]
- Palomo, C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides.Organic Letters, 25(40), 7348–7353. [Link]
- Jia, Z., et al. (2022). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination.ACS Central Science, 8(6), 807–815. [Link]
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.[Link]
- Goodman, M., & Stueben, K. C. (1959). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters.The Journal of Organic Chemistry, 24(7), 1030-1031. [Link]
- Beecham Group PLC. (1988). Process for the racemization of an alpha-amino acid.
- Goodman, M., & McGahren, W. J. (1967). Synthesis of peptide oxazolones and related compounds.Tetrahedron, 23(5), 2017-2030. [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.John Wiley & Sons.[Link]
- Reddy, C., & Viswanath, I. V. K. (2016). Racimisation of (R) –Alpha – Ethyl -2-Oxo-1-Pyrrolidine Acetic acid with Thionyl Chloride.
- LibreTexts Chemistry. (2024). Synthesis of Amino Acids.[Link]
- Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.Molecules, 27(21), 7565. [Link]
- Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.[Link]
- Fu, G. C., & Hatakeyama, T. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine.Journal of the American Chemical Society, 135(30), 10926–10929. [Link]
- Wikipedia. (n.d.). Protecting group.[Link]
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.[Link]
- Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it.Expert Opinion on Drug Discovery, 14(5), 429-440. [Link]
- Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.PubMed.[Link]
- ResearchGate. (n.d.).
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.Frontiers in Pharmacology, 14, 1239658. [Link]
- ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines.[Link]
- LookChem. (n.d.). (S)-ethyl 2-(pyrrolidin-3-yl)
- ResearchGate. (2024). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Pyrrolidine synthesis [organic-chemistry.org]
Optimizing reaction conditions for Ethyl 2-(pyrrolidin-3-yl)acetate coupling
Answering the user's request.## Technical Support Center: Optimizing Amide Coupling Reactions with Ethyl 2-(pyrrolidin-3-yl)acetate
Welcome to the technical support guide for optimizing coupling reactions involving Ethyl 2-(pyrrolidin-3-yl)acetate. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuances of amide bond formation with this versatile secondary amine. As a building block in drug discovery, its successful coupling is often a critical step. However, like many secondary amines, it presents unique challenges, including steric hindrance and basicity, that require careful consideration of reaction parameters.
This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes. We will explore common issues in a practical question-and-answer format, providing solutions grounded in established chemical literature.
Frequently Asked Questions (FAQs)
Q1: My starting material is Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride. Do I need to perform a salt-freeing step before the coupling reaction?
A1: Yes, this is a critical and often overlooked first step. The hydrochloride salt form means the pyrrolidine nitrogen is protonated, rendering it non-nucleophilic and incapable of participating in the coupling reaction.[1] You must add a base to neutralize the HCl salt and generate the free secondary amine in situ.
A non-nucleophilic organic base is typically preferred to avoid competition with your desired amine. The most common choice is N,N-Diisopropylethylamine (DIPEA or Hünig's base), usually added in a slight excess (1.1–1.5 equivalents) relative to the hydrochloride salt. Other tertiary amines like triethylamine (TEA) can also be used.
Q2: What are the most common coupling reagents for this type of secondary amine?
A2: The choice of coupling reagent is paramount and depends on the steric and electronic properties of your carboxylic acid partner. The main classes are:
-
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Diisopropylcarbodiimide (DIC) are cost-effective and widely used.[2][3] They are almost always used with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to increase efficiency and suppress side reactions.[4][5][6]
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and HCTU are more powerful and are often the reagents of choice for difficult couplings, including those involving sterically hindered secondary amines.[3][7][8] They generally provide faster reaction rates and higher yields.[7]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective, particularly for minimizing racemization in chiral substrates.[7][8]
Q3: Which solvent is best for my coupling reaction?
A3: The solvent choice is crucial for ensuring all reagents remain dissolved and for facilitating the reaction.
-
N,N-Dimethylformamide (DMF) is the most common and versatile solvent for amide coupling due to its high polarity and solvating power.[5][7]
-
Dichloromethane (DCM) is a good choice for carbodiimide-mediated reactions as its lower dielectric constant can minimize the N-acylurea side reaction.[2][9] However, solubility of all components must be verified.
-
N-Methyl-2-pyrrolidone (NMP) has even stronger solvating properties than DMF and can be beneficial for poorly soluble or aggregating substrates.[7]
-
Acetonitrile (ACN) or Tetrahydrofuran (THF) can also be used, but solubility can be a limiting factor.[7]
Troubleshooting Guide: Common Coupling Problems & Solutions
This section addresses specific experimental issues in a problem-solution format.
Problem 1: Low to no product formation observed by LC-MS or TLC.
-
Potential Cause 1: Incomplete neutralization of the amine hydrochloride salt.
-
Explanation: As mentioned in the FAQ, the pyrrolidine nitrogen must be deprotonated to act as a nucleophile. Insufficient base will result in a low concentration of the reactive free amine.
-
Suggested Solution: Ensure you are using at least 1 equivalent of a suitable base (e.g., DIPEA, TEA) for every equivalent of this compound. Using a slight excess (1.1 eq.) is recommended.
-
-
Potential Cause 2: Inactive or degraded coupling reagents.
-
Explanation: Carbodiimides like EDC are highly sensitive to moisture and can hydrolyze over time, rendering them inactive.[10][11] Uronium salts like HATU can also degrade if not stored properly.
-
Suggested Solution: Use fresh, high-quality coupling reagents. Store them in a desiccator under an inert atmosphere (e.g., nitrogen or argon) and handle them quickly to minimize exposure to air.
-
-
Potential Cause 3: Sub-optimal coupling reagent for a sterically demanding substrate.
-
Explanation: If your carboxylic acid is sterically hindered, standard carbodiimide reagents like EDC/HOBt may not be potent enough to drive the reaction to completion.[7]
-
Suggested Solution: Switch to a more powerful uronium or phosphonium salt reagent such as HATU, HCTU, or PyBOP.[7][8] These reagents form more reactive activated esters capable of overcoming higher steric barriers.
-
-
Potential Cause 4: Incorrect order of addition for HATU-mediated couplings.
-
Explanation: For uronium salt couplings, pre-activation of the carboxylic acid is generally the most effective method. Adding the amine simultaneously with the coupling reagent can lead to side reactions where the amine reacts directly with the HATU.
-
Suggested Solution: Dissolve the carboxylic acid, HATU, and a non-nucleophilic base (e.g., DIPEA, 2 equivalents) in your chosen solvent (e.g., DMF). Allow this mixture to stir for 1-5 minutes to form the activated OAt-ester. Then, add the solution of your free-based Ethyl 2-(pyrrolidin-3-yl)acetate.[12][13]
-
Problem 2: A significant byproduct is observed with a mass corresponding to the coupling reagent + water.
-
Potential Cause: Formation of N-acylurea (for carbodiimide reactions).
-
Explanation: The primary mechanism of carbodiimide couplings involves the formation of a highly reactive O-acylisourea intermediate.[4][9] This intermediate can be attacked by the amine to form the desired amide. However, it can also undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct.[4][5][9][14] This is a common failure mode in these reactions.
-
Suggested Solution: This side reaction is effectively suppressed by using an additive such as HOBt or OxymaPure.[4][14] The additive rapidly traps the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine. Always include 1 equivalent of HOBt or Oxyma when using EDC or DIC.
-
Problem 3: The reaction is messy, and purification is challenging.
-
Potential Cause 1: Difficulty removing urea byproducts.
-
Explanation: If using DCC, the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can often be removed by filtration.[15] However, if using EDC or DIC, the corresponding ureas are soluble in many organic solvents, complicating purification.[5][14]
-
Suggested Solution: The urea byproduct from EDC is water-soluble.[5][14] An aqueous workup is essential. After the reaction, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate, DCM) and wash sequentially with a mild acid (e.g., 5% citric acid or 0.1 M HCl) to remove excess base and unreacted amine, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove excess carboxylic acid and HOBt, and finally with brine.
-
-
Potential Cause 2: Difficulty removing excess DIPEA or other tertiary amine bases.
-
Explanation: High-boiling point bases like DIPEA can be difficult to remove under reduced pressure and can co-elute with the product during chromatography.[16]
-
Suggested Solution: Perform acidic washes during the aqueous workup as described above. The acid will protonate the tertiary amine, forming a water-soluble salt that partitions into the aqueous layer.
-
-
Potential Cause 3: Product is polar and difficult to separate via normal-phase chromatography.
-
Explanation: The final amide product, containing a pyrrolidine ring and an ester, can be quite polar, leading to poor separation on silica gel. Unreacted starting materials and byproducts can further complicate the chromatogram.
-
Suggested Solution:
-
Optimize Workup: A thorough aqueous workup is the first line of defense to remove as many impurities as possible before chromatography.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase flash chromatography (C18 silica) is often more effective.[17][18]
-
Ion-Exchange Chromatography: A strong cation exchange (SCX) cartridge can be used to capture the basic product, allowing non-basic impurities to be washed away. The product is then eluted with a basic solution (e.g., 1-2% NH₄OH in methanol).[17]
-
-
Data & Protocols
Table 1: Recommended Reagent Stoichiometry
| Reagent | Carboxylic Acid | Ethyl 2-(pyrrolidin-3-yl)acetate HCl | Coupling Agent (EDC or HATU) | Additive (HOBt or Oxyma) | Base (DIPEA) |
| Equivalents (vs. Limiting Reagent) | 1.0 - 1.2 | 1.0 - 1.2 | 1.1 - 1.3 | 1.1 - 1.3 (with EDC) | 2.0 - 2.5 |
Note: The limiting reagent is typically the more complex or valuable coupling partner.
Protocol 1: Standard EDC/HOBt Coupling
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and HOBt (1.2 eq.).
-
Solvation: Dissolve the solids in anhydrous DMF (concentration typically 0.1-0.5 M).
-
Basification: Add DIPEA (2.2 eq.) to the solution and stir for 5-10 minutes at room temperature to ensure the formation of the free amine.
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with Ethyl Acetate. Wash with 0.5 M HCl (2x), followed by saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.
Protocol 2: High-Efficiency HATU Coupling
-
Pre-activation: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.) and HATU (1.1 eq.). Dissolve in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 eq.) and stir the mixture at room temperature for 2-5 minutes. The solution will typically change color as the active ester forms.
-
Amine Addition: In a separate flask, dissolve this compound (1.1 eq.) in a small amount of DMF and add DIPEA (1.1 eq.). Add this amine solution to the pre-activated acid mixture.
-
Reaction: Stir at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS. HATU reactions are typically much faster than EDC couplings.
-
Workup & Purification: Follow steps 6 and 7 from the EDC/HOBt protocol.
Visual Workflows & Decision Trees
Amide Coupling General Workflow
Caption: General workflow for amide bond formation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low-yield coupling reactions.
References
- Wikipedia. (n.d.). Carbodiimide.
- Aapptec Peptides. (2021). Carbodiimides and Additives.
- Reddit r/Chempros. (2023). HATU coupling - what's the best order?.
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.
- Reddit r/chemistry. (2023). Hatu reaction.
- ResearchGate. (2017). How to separate amides from free amine.
- Reddit r/Chempros. (2022). EDC-HOBt Amide coupling workup help.
- ResearchGate. (2016). Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?.
- Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
- Fisher Scientific. (n.d.). Amide Synthesis.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jpt.com [jpt.com]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. peptide.com [peptide.com]
- 15. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 16. reddit.com [reddit.com]
- 17. biotage.com [biotage.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 2-(pyrrolidin-3-yl)acetate Hydrochloride Stability in Solution
Welcome to the technical support center for Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to help you navigate potential challenges in your experiments, ensuring the integrity and reliability of your results.
Introduction to Stability Concerns
This compound is a bifunctional molecule, containing both an ethyl ester and a secondary amine within a pyrrolidine ring. This structure presents two primary potential routes for degradation in solution: hydrolysis of the ester linkage and reactions involving the pyrrolidine ring. Understanding these pathways is critical for proper sample handling, solution preparation, and the design of stable formulations.
The hydrochloride salt of this compound means that in an unbuffered aqueous solution, it will create a mildly acidic environment due to the protonated pyrrolidine nitrogen. The predicted pKa of the pyrrolidine nitrogen is approximately 10.11[1][2], indicating it is a weak base. The stability of both the ester and the pyrrolidine ring is highly dependent on the pH, temperature, and composition of the solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two main degradation pathways are:
-
Ester Hydrolysis: This is the most common degradation route, where the ethyl ester is cleaved to form 2-(pyrrolidin-3-yl)acetic acid and ethanol. This reaction can be catalyzed by both acids and bases.[3][4][5]
-
Pyrrolidine Ring Degradation: While generally more stable than the ester, the pyrrolidine ring can undergo degradation, primarily through oxidation of the secondary amine to form an N-oxide or other oxidative products. Under more extreme conditions, ring cleavage can occur.[6]
Q2: At what pH is a solution of this compound most stable?
Q3: I've observed a change in the pH of my unbuffered aqueous solution of this compound over time. Why is this happening?
A3: This is likely due to the hydrolysis of the ethyl ester. The hydrolysis product, 2-(pyrrolidin-3-yl)acetic acid, is a carboxylic acid. As it forms, it will lower the pH of the solution, which in turn can further catalyze the hydrolysis in a process known as autocatalysis.
Q4: Can I prepare a stock solution in DMSO? Are there any stability concerns?
A4: Yes, stock solutions can be prepared in high-purity, anhydrous DMSO and stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation. However, it is crucial to use anhydrous DMSO as any residual water can lead to hydrolysis over time. DMSO can also act as an oxidant under certain conditions, potentially leading to the formation of N-oxides. It is recommended to prepare smaller, single-use aliquots to avoid multiple freeze-thaw cycles and minimize exposure to atmospheric moisture.
Q5: What are the visual signs of degradation?
A5: Visual signs such as a change in color or the formation of a precipitate may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC are essential for accurately assessing the stability of your compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency or inconsistent results over time. | Ester hydrolysis leading to the formation of the less active carboxylic acid metabolite. | Prepare fresh solutions for each experiment. If a stock solution must be used, store it at a low temperature (-20°C or below) in an anhydrous solvent and use it within a validated timeframe. For aqueous solutions, use a buffer in the optimal pH range (e.g., pH 4-5 citrate or acetate buffer). |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | Characterize the new peaks using LC-MS to identify potential degradation products such as the hydrolyzed carboxylic acid or oxidized derivatives. This will confirm the degradation pathway. |
| Precipitate formation in aqueous solution. | The free base form of the compound may be less soluble than the hydrochloride salt. If the pH of the solution increases, the compound may precipitate. Alternatively, a degradation product may have lower solubility. | Ensure the pH of the solution is maintained in a range where the compound is soluble, likely in the acidic range. If a precipitate forms upon storage, it should be analyzed to determine if it is the parent compound or a degradant. |
| Discoloration of the solution (e.g., yellowing). | This could be a sign of oxidative degradation or the formation of other chromophoric degradation products. | Protect solutions from light and heat. Consider purging solutions with an inert gas like nitrogen or argon to minimize oxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven at 80°C.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Protect a control sample from light.
3. Time Points:
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 12, and 24 hours). The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
4. Sample Analysis:
-
Before injection into an HPLC system, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.
1. HPLC System and Column:
-
Use a standard HPLC system with a UV or PDA detector.
-
A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase:
-
A gradient elution is often necessary to separate polar degradation products from the less polar parent compound.
-
Mobile Phase A: 0.1% Formic acid or trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
Example Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it over the run time (e.g., to 95% over 20-30 minutes).
3. Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have good absorbance (e.g., determined by UV scan, likely in the low UV range around 210-220 nm as there are no strong chromophores).
-
Injection Volume: 10 µL.
4. Method Validation:
-
Inject the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak and from each other. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizing Stability Concepts
Caption: Workflow for a forced degradation study.
References
- (S)-ethyl 2-(pyrrolidin-3-yl)acetate | 808157-27-9. LookChem.
- Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Tetrahedron.
- hydrolysis of esters. Chemguide.
- Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- Kinetics of Acid hydrolysis of an ester.
- Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry.
- 15.9: Hydrolysis of Esters. Chemistry LibreTexts.
- Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. J-STAGE.
- Forced Degradation Studies. SciSpace.
- Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. NIH.
- Hydrolysis rate of ethyl acetate as function of pH and temperature in C. Based on International Critical Tables (1930). ResearchGate.
- LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. NIH.
- A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing.
Sources
- 1. lookchem.com [lookchem.com]
- 2. (S)-ethyl 2-(pyrrolidin-3-yl)acetate | 808157-27-9 [amp.chemicalbook.com]
- 3. uv.es [uv.es]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Ethyl (S)-2-(pyrrolidin-3-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]
- 6. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
Common impurities in commercial Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride
Document ID: TSC-CHEM-2026-0107
Version: 1.0
Introduction
Welcome to the technical support guide for Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride (CAS 726139-60-2). This document is intended for researchers, scientists, and drug development professionals utilizing this intermediate in their work. The purity of starting materials is paramount for the success of multi-step syntheses and the validity of biological assays. This guide provides an in-depth look at the common impurities associated with this compound, offering troubleshooting advice and analytical protocols to ensure the quality and integrity of your experiments. We will explore the origins of these impurities, their potential impact, and robust methods for their identification and quantification.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in commercial batches of this compound?
A: Impurities typically fall into three categories:
-
Process-Related Impurities: Arising from the synthetic route, these include unreacted starting materials, intermediates, and byproducts from side reactions.
-
Degradation Products: Resulting from improper storage or handling, such as hydrolysis of the ethyl ester.
-
Residual Solvents: Volatile organic chemicals used during synthesis and purification that are not completely removed.[1][2]
Q2: My NMR spectrum shows unexpected peaks. What could they be?
A: Beyond the expected product signals, extraneous peaks could indicate residual solvents (e.g., ethanol, ethyl acetate, THF), diastereomers if a stereocenter is not controlled, or process-related impurities. A common process impurity is the corresponding N-protected intermediate (e.g., N-Boc) if the deprotection step was incomplete.
Q3: Can impurities in this starting material affect my downstream reaction?
A: Absolutely. Nucleophilic impurities (e.g., unreacted pyrrolidine precursors) can compete in subsequent coupling reactions, leading to unwanted byproducts and reduced yield. Residual acids or bases can neutralize reagents or catalyze side reactions. Even seemingly inert impurities can interfere with crystallization or purification steps.
Q4: How should I properly store this compound to minimize degradation?
A: Commercial suppliers recommend storing this compound in an inert atmosphere at 2-8°C. This minimizes exposure to atmospheric moisture, which can cause hydrolysis of the ester group, and prevents degradation from heat or light.
Section 2: Impurity Profile: Origins and Identification
The quality of this compound is intrinsically linked to its manufacturing process. While specific routes are proprietary, a general understanding of pyrrolidine derivative synthesis allows for the prediction of likely impurities.[3][4] A common synthetic approach involves the protection of a pyrrolidine precursor, manipulation of a side chain, and subsequent deprotection.
Process-Related Impurities
These impurities are formed during the synthesis and are often structurally similar to the final product.
| Impurity Name | Structure | Likely Origin | Potential Impact |
| N-Boc-3-pyrrolidineacetic acid ethyl ester | Boc-N(C₄H₇)CH₂COOEt | Incomplete deprotection of the N-Boc protected intermediate. | Reduces the effective molarity of the desired amine; may interfere with subsequent N-alkylation or acylation reactions. |
| 2-(Pyrrolidin-3-yl)acetic acid | (C₄H₈N)CH₂COOH | Hydrolysis of the ethyl ester during acidic workup or purification. | Can form unwanted salts, interfere with reactions sensitive to carboxylic acids, and complicate purification. |
| Diethyl 2,2'-(pyrrolidine-1,3-diyl)diacetate | (EtOOCCH₂)N(C₄H₇)CH₂COOEt | Over-alkylation of the pyrrolidine nitrogen if the reaction conditions are not well-controlled. | A difunctional impurity that can lead to cross-linking or undesired oligomerization in subsequent steps. |
| Positional Isomer (Ethyl 2-(pyrrolidin-2-yl)acetate) | (C₄H₈N)CH₂COOEt | Presence of isomeric starting materials (e.g., 2-substituted pyrrolidine precursors). | May have different reactivity and pharmacological activity, complicating product characterization and biological testing. |
Residual Solvents
Residual solvents are trace volatile chemicals remaining from the manufacturing process.[1][5][6] They are classified by regulatory bodies based on their toxicity.[2][7]
| Solvent Class | Common Examples | Typical Limit (ppm) | Analytical Method |
| Class 2 | Acetonitrile, Dichloromethane | 410, 600 | Headspace GC-MS[1][5] |
| Class 3 | Ethanol, Ethyl Acetate, Heptane | 5000 | Headspace GC-MS[5][6] |
Degradation Products
The primary degradation pathway is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, especially in the presence of moisture and non-neutral pH.
Diagram: Potential Impurity Formation Pathways This diagram illustrates a simplified, hypothetical synthesis to show where common process-related impurities can originate.
Caption: Origin of process-related and degradation impurities.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable solutions.
Problem 1: My reaction yield is consistently low, and purification is difficult.
-
Possible Cause: The presence of a nucleophilic impurity, like an unprotected pyrrolidine precursor, or an incompletely deprotected N-Boc intermediate. These impurities compete for reagents, reducing the formation of the desired product and generating complex byproduct mixtures.
-
Troubleshooting Steps:
-
Re-evaluate Starting Material Purity: Before starting your reaction, run a purity check on the this compound lot. A simple HPLC-UV or LC-MS analysis is highly recommended.
-
Quantify the Amine Content: Perform a titration (e.g., with perchloric acid) or a quantitative NMR (qNMR) using an internal standard to determine the exact molarity of the active primary/secondary amine. Adjust your reagent stoichiometry based on this value, not just the bulk weight.
-
Aqueous Wash: If you suspect the presence of the hydrolyzed carboxylic acid impurity, a simple basic wash (e.g., with dilute NaHCO₃ solution) of the free base in an organic solvent (like ethyl acetate or DCM) can remove it prior to your reaction. Caution: Ensure your desired product is stable to these conditions.
-
Problem 2: I observe a persistent, unidentified peak in my LC-MS analysis.
-
Possible Cause: This could be a positional isomer or a byproduct from an unexpected side reaction during the material's synthesis.
-
Troubleshooting Steps:
-
Characterize the Impurity: If the peak is significant (>0.1%), attempt to characterize it. High-resolution mass spectrometry (HRMS) can provide an accurate mass and potential elemental composition. If possible, collect the fraction from a preparative HPLC run and perform 1H and 13C NMR for structural elucidation.
-
Consult the Supplier: Contact the supplier's technical service department. They may have data on common impurities for that specific batch or be able to provide a certificate of analysis with detailed impurity profiles.
-
Modify Chromatographic Method: The impurity may co-elute with your product. Modify your HPLC method by changing the solvent gradient, pH of the mobile phase, or column chemistry (e.g., switching from a C18 to a phenyl-hexyl column) to achieve better separation.[8]
-
Diagram: Analytical Troubleshooting Workflow
Caption: Workflow for troubleshooting starting material quality.
Section 4: Key Experimental Protocols
Protocol: HPLC-UV Method for Purity Assessment
This protocol provides a general-purpose method for assessing the purity of this compound and detecting common non-volatile impurities.
-
Objective: To separate the main component from potential process-related impurities and degradation products.
-
Instrumentation: A standard HPLC system with a UV detector is sufficient.[9][10]
-
Procedure:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore).
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 Water:Acetonitrile mixture.
-
Injection Volume: 10 µL.
-
-
Data Interpretation: The main peak should correspond to the product. Earlier eluting peaks may correspond to more polar impurities like the hydrolyzed acid. Later eluting peaks often correspond to less polar, N-protected intermediates. Report purity as area percent of the main peak.
Protocol: Headspace GC-MS for Residual Solvent Analysis
This method is standard for identifying and quantifying volatile organic compounds.[1][5]
-
Objective: To detect and quantify residual solvents from synthesis.
-
Instrumentation: Headspace Sampler coupled to a Gas Chromatograph with a Mass Spectrometer (GC-MS).
-
Procedure:
-
Column: DB-624 or equivalent (for volatile organics).
-
Sample Preparation: Accurately weigh ~100 mg of the compound into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Headspace Conditions:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Equilibration Time: 15 min
-
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Program: Start at 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min.
-
-
MS Conditions: Scan range from 35-350 amu.
-
-
Data Interpretation: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify using a pre-run calibration curve with certified standards for expected solvents.
References
- Residual Solvents in Pharmaceuticals. (2020). Veeprho. [Link]
- Residual Solvents in Pharmaceuticals: A Comprehensive Guide. (2022). Pharmaguideline. [Link]
- Classification of residual solvents. (2021). Pharmainform. [Link]
- <467> RESIDUAL SOLVENTS. (2019). USP-NF. [Link]
- <467> RESIDUAL SOLVENTS. (2017). USP-NF. [Link]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). National Institutes of Health (NIH). [Link]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022).
- This compound | 726139-60-2. Sigma-Aldrich (Chinese). [Link]
- Development and validation of an RP-HPLC method for analysis... (2022).
- Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009). Agilent Technologies. [Link]
Sources
- 1. paulrpalmer.com [paulrpalmer.com]
- 2. uspnf.com [uspnf.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. pharmainform.com [pharmainform.com]
- 7. uspnf.com [uspnf.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
Technical Support Center: A Troubleshooting Guide for Reactions with Ethyl 2-(pyrrolidin-3-yl)acetate Hydrochloride
Welcome to the Technical Support Center for Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile building block in organic synthesis. The following question-and-answer format provides in-depth, field-proven insights and solutions to specific experimental issues.
I. Introduction to the Reactivity of this compound
This compound is a bifunctional molecule featuring a secondary amine within a pyrrolidine ring and an ethyl ester moiety. This structure presents both opportunities for diverse chemical transformations and potential challenges related to chemoselectivity and stability. The hydrochloride salt form enhances the compound's stability for storage but requires neutralization for most reactions involving the secondary amine.[1] Understanding the interplay between these functional groups is critical for successful and reproducible synthetic outcomes.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems encountered during reactions with this compound, providing explanations for the underlying causes and actionable solutions.
Q1: My N-alkylation reaction is showing low to no conversion. What are the likely causes and how can I improve the yield?
A1: Low conversion in N-alkylation reactions with this substrate is a frequent issue stemming from several factors. The primary reason is often incomplete neutralization of the hydrochloride salt, which renders the pyrrolidine nitrogen non-nucleophilic. Additionally, the choice of base and solvent system is critical to avoid side reactions and ensure sufficient reactivity.
Troubleshooting Steps:
-
Ensure Complete Neutralization: The pyrrolidine nitrogen must be in its free base form to act as a nucleophile. The addition of at least one equivalent of a suitable base is necessary to neutralize the hydrochloride salt. For many applications, using a slight excess (1.1-1.2 equivalents) of a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) prior to the addition of the alkylating agent is recommended.
-
Optimize Base and Solvent Selection: The choice of base is crucial. While inorganic bases like potassium carbonate (K₂CO₃) can be used, they often have limited solubility in common organic solvents, which can lead to slow and incomplete reactions.[1] Stronger bases like sodium hydride (NaH) are generally effective for deprotonating the pyrrolidine nitrogen but can promote side reactions, including elimination of the alkyl halide or deprotonation at the carbon alpha to the ester, leading to undesired byproducts.[1] A sterically hindered, non-nucleophilic organic base is often the best choice to minimize side reactions. The solvent should be a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) to ensure solubility of the reactants.[1]
-
Consider the Alkylating Agent's Reactivity: Less reactive alkylating agents, such as alkyl chlorides, may require more forcing conditions (higher temperatures, longer reaction times) compared to more reactive alkyl bromides or iodides. If using a less reactive alkylating agent, consider adding a catalytic amount of sodium or potassium iodide to facilitate an in-situ Finkelstein reaction, converting the alkyl chloride/bromide to the more reactive alkyl iodide.
-
Monitor Reaction Progress: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product. This will help determine the optimal reaction time and prevent decomposition from prolonged heating.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the hydrolysis of the ethyl ester. How can I prevent this?
A2: The ethyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions, particularly in the presence of water.[2][3][4] This is a common side reaction that can significantly reduce the yield of the desired product.
Preventive Measures:
-
Use Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried before use. Water is the primary culprit in ester hydrolysis. Use freshly distilled solvents and store them over molecular sieves. Handle hygroscopic reagents, such as certain bases, in a glove box or under an inert atmosphere.
-
Choice of Base: Avoid using strong aqueous bases like sodium hydroxide or potassium hydroxide if the reaction requires heating, as this will readily hydrolyze the ester.[5] If an inorganic base is necessary, use an anhydrous form like powdered potassium carbonate and a polar aprotic solvent. Non-nucleophilic organic bases like DIPEA or TEA are generally preferred as they are less likely to promote hydrolysis.
-
Control Reaction Temperature: Higher temperatures accelerate the rate of hydrolysis. If possible, run the reaction at a lower temperature for a longer period.
-
Work-up Procedure: During the aqueous work-up, minimize the contact time with acidic or basic solutions. If an acidic wash is required to remove excess base, use a dilute solution of a weak acid like citric acid and perform the extraction quickly. Similarly, if a basic wash is needed, use a saturated solution of sodium bicarbonate. Neutralize the reaction mixture to a pH of ~7 as soon as possible.
Q3: My amide coupling reaction is giving a low yield, and I'm isolating unreacted starting materials. What can I do to improve the outcome?
A3: Amide coupling reactions with this compound require careful optimization of the coupling agent, base, and reaction conditions. Low yields are often due to incomplete activation of the carboxylic acid, deactivation of the coupling reagent, or insufficient nucleophilicity of the pyrrolidine nitrogen.
Optimization Strategies:
-
Neutralize the Hydrochloride Salt: As with N-alkylation, the pyrrolidine must be in its free base form. Add at least two equivalents of a non-nucleophilic base like DIPEA or TEA – one to neutralize the hydrochloride salt and another to facilitate the coupling reaction.[6]
-
Select an Appropriate Coupling Reagent: A variety of coupling reagents are available, each with its own advantages.
-
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used, often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and suppress side reactions.[7]
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective, especially for sterically hindered substrates, and often lead to faster reaction times and higher yields.[8]
-
Phosphonium Salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very efficient.
-
-
Order of Reagent Addition: The order of addition can be critical. It is generally recommended to pre-activate the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the Ethyl 2-(pyrrolidin-3-yl)acetate free base. This minimizes the potential for the coupling reagent to react with the pyrrolidine directly.
-
Solvent and Temperature: Anhydrous polar aprotic solvents like DMF or DCM are typically used. Most coupling reactions are performed at room temperature, although starting at 0 °C and allowing the reaction to warm to room temperature can sometimes improve results, especially for sensitive substrates.
Q4: I am having difficulty purifying my N-alkylated or N-acylated product from the starting material and byproducts. What purification strategies are recommended?
A4: Purification can be challenging due to the similar polarities of the starting material, product, and some byproducts. A combination of techniques may be necessary for effective purification.
Purification Techniques:
-
Aqueous Work-up: A well-designed aqueous work-up can significantly simplify the subsequent purification steps.
-
Acidic Wash: A dilute acid wash (e.g., 1 M HCl or 10% citric acid) can be used to remove unreacted starting material (which will form a water-soluble salt) and any remaining basic reagents. Be mindful of potential ester hydrolysis with strong acids.
-
Basic Wash: A wash with a saturated solution of sodium bicarbonate or a dilute solution of sodium carbonate can remove unreacted carboxylic acid (in the case of amide coupling) and acidic byproducts.
-
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying these types of compounds.
-
Solvent System: A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity by adding more ethyl acetate or a small amount of methanol is often effective.
-
Tailing Suppression: The basicity of the pyrrolidine nitrogen can cause tailing on silica gel. Adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can help to obtain sharper peaks and better separation.
-
-
Crystallization/Recrystallization: If the product is a solid, crystallization or recrystallization from a suitable solvent system can be a highly effective method for purification, especially on a larger scale.
III. Visualized Workflows and Decision Trees
To further aid in troubleshooting, the following diagrams illustrate key decision-making processes and experimental workflows.
Caption: Decision tree for troubleshooting low conversion in N-alkylation reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. growingscience.com [growingscience.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Certificate of Analysis for Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and chemical synthesis, the purity and identity of starting materials and intermediates are paramount.[1][2][3] The Certificate of Analysis (CoA) serves as a critical document, providing a batch-specific summary of a product's quality and compliance with preset standards.[4][5][6][7] This guide provides a comprehensive framework for interpreting the CoA of Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride, a key building block in medicinal chemistry.[8][9] It further details the experimental methodologies required to independently verify its quality attributes, ensuring the integrity and reproducibility of your research.
Understanding the Significance of this compound
This compound is a substituted pyrrolidine derivative. The pyrrolidine ring is a fundamental scaffold in numerous natural products and synthetic drugs.[8][9][10] Its derivatives are integral to the synthesis of a wide array of pharmacologically active compounds.[8][9][11] Given its role as a precursor, the purity and structural integrity of this intermediate directly impact the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).[1][2]
Chemical Structure and Properties:
-
IUPAC Name: this compound
-
CAS Number: 726139-60-2[12]
-
Molecular Formula: C₈H₁₆ClNO₂
-
Molecular Weight: 193.67 g/mol
-
Appearance: Typically a white to off-white solid or semi-solid.[12]
Deconstructing the Certificate of Analysis: A Comparative Approach
A CoA for a high-quality research chemical should provide a transparent and detailed account of its identity, purity, and physical properties.[4][5] Below is a breakdown of the key analytical tests presented on a typical CoA for this compound, alongside a comparison of expected results and potential alternatives.
Table 1: Key Analytical Parameters and Comparative Data
| Parameter | Typical Specification | Alternative/Competing Product Specification | Significance and Experimental Causality |
| Purity by HPLC | ≥ 97.0%[12] | ≥ 95.0% | High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.[2][13][14] A higher purity value indicates fewer impurities, which could otherwise lead to side reactions and a lower yield of the desired final product. |
| Identity by ¹H NMR | Conforms to structure | Conforms to structure | Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed fingerprint of the molecule's structure, confirming the presence and connectivity of all hydrogen atoms. This is a primary method for structural elucidation and identity confirmation. |
| Identity by Mass Spec. | Conforms to structure | Conforms to structure | Mass Spectrometry (MS) determines the mass-to-charge ratio of the molecule, providing a precise molecular weight.[15][16][17][18] This confirms the elemental composition and corroborates the identity established by NMR. |
| Water Content (Karl Fischer) | ≤ 1.0% | ≤ 2.0% | Excessive moisture can interfere with subsequent chemical reactions, particularly those sensitive to water. Karl Fischer titration is a specific and accurate method for quantifying water content.[2] |
| Residual Solvents (GC) | Meets ICH Q3C limits | Varies | Gas Chromatography (GC) is used to detect and quantify residual solvents from the synthesis and purification processes. These solvents can be toxic and may interfere with downstream applications. Adherence to ICH (International Council for Harmonisation) guidelines is a mark of a high-quality pharmaceutical intermediate. |
Experimental Protocols for Quality Verification
To ensure the utmost confidence in your starting material, independent verification of the CoA is often a necessary step. The following section provides detailed, step-by-step methodologies for the key analytical experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reversed-phase HPLC method for assessing the purity of this compound.
Experimental Workflow:
Caption: Workflow for HPLC Purity Analysis.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). The exact ratio may need to be optimized.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[13]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 210 nm
-
-
Data Analysis: The purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[19]
Structural Confirmation by ¹H NMR Spectroscopy
This protocol provides a general procedure for acquiring a ¹H NMR spectrum to confirm the identity of this compound.
Experimental Workflow:
Caption: Workflow for ¹H NMR Structural Confirmation.
Methodology:
-
Instrumentation: A ¹H NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the spectrum using standard acquisition parameters.
-
Data Analysis: Process the spectrum (Fourier transform, phasing, and baseline correction). The chemical shifts, splitting patterns, and integrations of the peaks should be consistent with the structure of this compound.
Molecular Weight Verification by Mass Spectrometry (MS)
This protocol outlines the use of mass spectrometry to confirm the molecular weight of the compound.
Experimental Workflow:
Caption: Workflow for Mass Spectrometry Analysis.
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).[20]
-
Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule ([M+H]⁺), which will have a mass-to-charge ratio (m/z) that matches the calculated molecular weight of the free base plus a proton.
Comparison with Alternatives and Field Insights
While this compound is a widely used intermediate, alternative building blocks with different substitution patterns on the pyrrolidine ring may be considered for specific synthetic strategies. When evaluating a supplier or a specific batch, consider the following:
-
Batch-to-Batch Consistency: A reliable supplier will demonstrate minimal variation in purity and impurity profiles between different batches.
-
Impurity Profiling: A comprehensive CoA may include the identification and quantification of specific impurities. Understanding the impurity profile is crucial as certain impurities can have a significant impact on the outcome of a reaction.
-
Documentation and Traceability: High-quality suppliers will provide comprehensive documentation and ensure the traceability of their materials.[3]
Conclusion
The Certificate of Analysis is more than just a document; it is a critical component of quality assurance in scientific research and drug development.[4][21] By understanding how to interpret a CoA for this compound and how to perform the necessary analytical verifications, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible results. This guide provides the foundational knowledge and practical protocols to empower scientists in making informed decisions about the chemical intermediates they use.
References
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Pharmaceutical Intermediate Quality Standards: A Practical Guide.
- Broad Institute.
- Wikipedia. Mass spectrometry.
- Chemistry LibreTexts. 2.2: Mass Spectrometry.
- BYJU'S. Mass Spectrometry.
- Intertek. cGMP Pharmaceutical Quality Control Testing.
- JEOL USA Inc. Mass Spectrometry Basics.
- PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions.
- Advent Chembio.
- Alliance Chemical. (2025, November 4). How to Read a Chemical Certificate of Analysis (COA) (23 min read) | Blog.
- BenchChem.
- Wikipedia.
- Artsyl.
- PubMed.
- Pacific BioLabs. Identity and Purity - Small Molecules.
- Chromatography Online. (2024, June 10). Certificate of Analysis (CoA)
- Inbound Logistics. (2025, October 12). Certificate of Analysis (COA): Quality, Compliance & Trust.
- ResearchGate. (2013, April 1). How to calculate the percentage purity using the HPLC?.
- Sigma-Aldrich. Ethyl 2-(pyrrolidin-3-yl)
- SynHet. Methyl 2-(pyrrolidin-3-yl)
- Sigma-Aldrich. Ethyl 2-(pyrrolidin-3-yl)
- Sigma-Aldrich. Ethyl 2-(pyrrolidin-3-yl)
- Wikipedia. Pyrrolidine.
- PubChem - NIH.
- BLDpharm. 1024038-23-0|(R)-Ethyl 2-(pyrrolidin-3-yloxy)
- PMC - NIH. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- ResearchGate. (2024, October 11). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Organic Chemistry Portal. Pyrrolidine synthesis.
- ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines.
- PubChemLite. Ethyl 2-(pyrrolidin-2-yl)
- ChemicalBook. 2-oxo-pyrrolidine-3-carboxylic acid ethyl ester(36821-26-8) 1 h nmr.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 5. alliancechemical.com [alliancechemical.com]
- 6. Certificate of analysis - Wikipedia [en.wikipedia.org]
- 7. artsyltech.com [artsyltech.com]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 726139-60-2 [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 16. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. byjus.com [byjus.com]
- 19. researchgate.net [researchgate.net]
- 20. pacificbiolabs.com [pacificbiolabs.com]
- 21. inboundlogistics.com [inboundlogistics.com]
A Comparative Guide to the Spectroscopic Characterization of Ethyl 2-(pyrrolidin-3-yl)acetate Hydrochloride
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth look at the spectroscopic characteristics of Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride, a valuable building block in medicinal chemistry. In the absence of publicly available experimental spectra for this specific compound, we present a comprehensive analysis based on validated prediction methodologies. To provide a tangible benchmark, we will compare this predicted data with the established experimental spectroscopic profile of a closely related structural analog, L-proline ethyl ester hydrochloride. This comparative approach will highlight the subtle yet significant spectral differences that arise from positional isomerism on the pyrrolidine ring, offering valuable insights for researchers working with similar scaffolds.
Spectroscopic Profile of this compound (Predicted Data)
The following spectroscopic data has been predicted using a combination of computational chemistry algorithms and established principles of NMR, Mass Spectrometry, and Infrared Spectroscopy. These predictions serve as a robust guideline for the identification and characterization of this compound.
Predicted ¹H NMR Spectral Data
The proton nuclear magnetic resonance (¹H NMR) spectrum is a powerful tool for elucidating the hydrogen framework of a molecule. The predicted chemical shifts for this compound in a typical deuterated solvent like DMSO-d₆ are presented below. The protonation of the pyrrolidine nitrogen by HCl is expected to lead to a downfield shift of the protons on and adjacent to the ring nitrogen.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| -CH₂- (ester) | ~4.1 | Quartet (q) | 2H |
| -CH₃ (ester) | ~1.2 | Triplet (t) | 3H |
| Pyrrolidine -CH- | ~3.0-3.2 | Multiplet (m) | 1H |
| Pyrrolidine -CH₂- (adjacent to N) | ~3.3-3.5 | Multiplet (m) | 2H |
| Pyrrolidine -CH₂- (adjacent to N) | ~3.1-3.3 | Multiplet (m) | 2H |
| Pyrrolidine -CH₂- (beta to N) | ~2.0-2.2 | Multiplet (m) | 2H |
| Acetate -CH₂- | ~2.6 | Doublet (d) | 2H |
| N-H₂⁺ | ~9.0-10.0 | Broad singlet (br s) | 2H |
Predicted ¹³C NMR Spectral Data
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for this compound are as follows:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -C=O (ester) | ~172 |
| -O-CH₂- (ester) | ~60 |
| Pyrrolidine -CH₂- (adjacent to N) | ~45-50 |
| Pyrrolidine -CH₂- (adjacent to N) | ~45-50 |
| Pyrrolidine -CH- | ~35-40 |
| Acetate -CH₂- | ~30-35 |
| Pyrrolidine -CH₂- (beta to N) | ~25-30 |
| -CH₃ (ester) | ~14 |
Predicted Mass Spectrum (MS) Data
For a compound like this compound, Electrospray Ionization (ESI) in positive mode would be the preferred method of analysis. The expected mass-to-charge ratios (m/z) are detailed below. The fragmentation pattern is predicted to involve the loss of the ethyl group, the ethoxycarbonyl group, and fragmentation of the pyrrolidine ring.
| m/z (Predicted) | Assignment |
| 158.1176 | [M+H]⁺ (protonated free base) |
| 113.0811 | [M+H - C₂H₅O]⁺ |
| 84.0811 | [M+H - C₂H₅O₂C]⁺ |
Below is a diagram illustrating the predicted fragmentation pathway.
Caption: General workflow for spectroscopic analysis.
Experimental Spectroscopic Data of a Structural Analog: L-Proline Ethyl Ester Hydrochloride
For a meaningful comparison, we turn to the well-characterized structural analog, L-proline ethyl ester hydrochloride (CAS No: 33305-75-8). In this molecule, the ethyl acetate group is attached to the 2-position of the pyrrolidine ring, as opposed to the 3-position in our target compound. This positional difference is expected to manifest in discernible spectroscopic changes.
¹H NMR Spectral Data of L-Proline Ethyl Ester Hydrochloride
| Proton Assignment | Typical Chemical Shift (ppm) | Typical Multiplicity | Integration |
| -CH₂- (ester) | ~4.2 | Quartet (q) | 2H |
| -CH₃ (ester) | ~1.3 | Triplet (t) | 3H |
| Pyrrolidine -CH- (alpha to N and C=O) | ~4.5 | Doublet of doublets (dd) | 1H |
| Pyrrolidine -CH₂- (adjacent to N) | ~3.3-3.5 | Multiplet (m) | 2H |
| Pyrrolidine -CH₂- | ~2.0-2.4 | Multiplet (m) | 4H |
| N-H₂⁺ | ~9.5-10.5 | Broad singlet (br s) | 2H |
¹³C NMR Spectral Data of L-Proline Ethyl Ester Hydrochloride
| Carbon Assignment | Typical Chemical Shift (ppm) |
| -C=O (ester) | ~170 |
| -O-CH₂- (ester) | ~62 |
| Pyrrolidine -CH- (alpha to N and C=O) | ~59 |
| Pyrrolidine -CH₂- (adjacent to N) | ~46 |
| Pyrrolidine -CH₂- | ~29 |
| Pyrrolidine -CH₂- | ~24 |
| -CH₃ (ester) | ~14 |
Mass Spectrum (MS) Data of L-Proline Ethyl Ester Hydrochloride
| m/z (Observed) | Assignment |
| 144.1025 | [M+H]⁺ (protonated free base) |
| 70.0651 | [M+H - C₂H₅O₂C]⁺ (Proline iminium ion) |
Infrared (IR) Spectroscopy Data of L-Proline Ethyl Ester Hydrochloride
| Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H⁺ stretch (amine salt) | 2400-2800 | Strong, broad |
| C-H stretch (alkane) | 2850-2980 | Medium-Strong |
| C=O stretch (ester) | ~1740 | Strong |
| C-O stretch (ester) | ~1200 | Strong |
Comparative Analysis
The comparison between the predicted data for this compound and the experimental data for L-proline ethyl ester hydrochloride reveals key structural insights:
-
¹H NMR: The most significant difference is expected in the chemical shift of the pyrrolidine proton at the point of substitution. In L-proline ethyl ester hydrochloride, the alpha-proton is deshielded by both the nitrogen and the carbonyl group, resulting in a downfield shift to ~4.5 ppm. In contrast, the corresponding proton in the 3-substituted isomer is further from the ester group and is predicted to be in the more typical range of ~3.0-3.2 ppm.
-
¹³C NMR: Similarly, the carbon at the point of substitution in L-proline ethyl ester hydrochloride is significantly shifted downfield to ~59 ppm due to the influence of both the nitrogen and the ester. The corresponding carbon in the 3-substituted isomer is predicted to be at a more upfield position of ~35-40 ppm.
-
Mass Spectrometry: While both compounds are expected to show a molecular ion corresponding to their respective free bases, the fragmentation patterns will differ. The characteristic fragment for L-proline ethyl ester is the proline iminium ion at m/z 70.0651. For Ethyl 2-(pyrrolidin-3-yl)acetate, a different fragmentation pattern involving the loss of the ethyl acetate side chain is predicted.
-
IR Spectroscopy: The IR spectra are expected to be broadly similar, with both showing the characteristic absorptions for an amine hydrochloride, an ester carbonyl, and C-H bonds. Subtle differences in the fingerprint region (below 1500 cm⁻¹) would be expected due to the different substitution patterns.
Experimental Protocols
To ensure data integrity and reproducibility, the following standard protocols for spectroscopic analysis are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: The NMR spectrometer should be properly tuned and shimmed for the chosen solvent.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.
-
Instrument Setup: Use an electrospray ionization (ESI) source in positive ion mode. Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound of interest.
-
Data Acquisition: Acquire the full scan mass spectrum over an appropriate m/z range. For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor and acquiring the product ion spectrum.
-
Data Analysis: Identify the molecular ion and characteristic fragment ions. Compare the observed m/z values with the theoretical values for the proposed structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Collect the spectrum of the sample. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
References
- PubChem.L-Proline, ethyl ester, hydrochloride.[Link]
- NIST Chemistry WebBook.[Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
A Senior Application Scientist's Guide to the X-ray Crystallography of Ethyl 2-(pyrrolidin-3-yl)acetate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of X-ray crystallography for the structural elucidation of ethyl 2-(pyrrolidin-3-yl)acetate derivatives. It offers a detailed examination of experimental protocols, compares the technique with alternative analytical methods, and presents supporting data to guide researchers in their structural biology workflows.
The Significance of Pyrrolidine Derivatives and Precise Structural Insight
The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved drugs.[1] Its significance stems from several key features: the sp³-hybridized carbons allow for a thorough exploration of pharmacophore space, the inherent chirality contributes significantly to molecular stereochemistry, and the non-planar nature of the ring provides increased three-dimensional complexity.[1][2][3] These attributes make pyrrolidine derivatives, such as ethyl 2-(pyrrolidin-3-yl)acetate, highly valuable starting points for the development of novel therapeutics targeting a wide range of conditions, including cancer, diabetes, and central nervous system disorders.[2][3]
Given the critical role of stereochemistry and conformation in determining a drug's biological activity and binding affinity, obtaining a precise three-dimensional structure is paramount.[2][3] X-ray crystallography stands as the definitive method for unambiguously determining the solid-state atomic arrangement of these molecules, providing crucial insights that guide drug design and optimization.[4][5]
Synthesis and Crystallization: The Foundation of a Successful Structure
The journey to a high-resolution crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
General Synthetic Approach
The synthesis of ethyl 2-(pyrrolidin-3-yl)acetate derivatives often starts from commercially available precursors like proline or 4-hydroxyproline.[6] A variety of synthetic strategies can be employed, including multi-step reactions involving protection, activation, and coupling steps to introduce desired substituents on the pyrrolidine ring or the acetate side chain.
The Art and Science of Crystallization
Obtaining diffraction-quality crystals is often the most challenging step in the X-ray crystallography workflow.[7] For small molecules like ethyl 2-(pyrrolidin-3-yl)acetate derivatives, several techniques can be employed. The choice of solvent is critical, and a systematic screening of various solvents and solvent mixtures is recommended.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.
-
Vapor Diffusion (Hanging and Sitting Drop): A drop containing the compound, precipitant, and buffer is allowed to equilibrate with a larger reservoir of the precipitant solution. The slow diffusion of vapor from the drop to the reservoir (or vice-versa) gradually increases the concentration of the compound, promoting crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and inducing crystallization.
Protocol: A General Crystallization Screening Workflow
-
Solubility Testing: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, water) to identify a solvent in which the compound is sparingly soluble.
-
Prepare a Saturated Solution: Create a nearly saturated solution of the compound in the chosen solvent at a slightly elevated temperature.
-
Set Up Crystallization Trials:
-
Slow Evaporation: Dispense the solution into several small vials. Cover the vials with a cap that has a small hole or with parafilm punctured with a needle. Place the vials in a vibration-free environment.
-
Vapor Diffusion: Place a small drop of the saturated solution on a coverslip (hanging drop) or in a small well (sitting drop). Invert the coverslip over a reservoir containing a solvent in which the compound is less soluble.
-
-
Monitor and Document: Regularly inspect the trials under a microscope for crystal growth. Document the conditions (solvent, temperature, time) for each successful crystallization.
The X-ray Crystallography Workflow: From Crystal to Structure
Once suitable crystals are obtained, the process of determining the molecular structure through single-crystal X-ray diffraction can begin.[4][8]
Protocol: Single-Crystal X-ray Data Collection and Structure Refinement
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[4]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[8][9]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.
-
Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy before deposition in a crystallographic database.
Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides unparalleled detail in the solid state, it is often used in conjunction with other analytical techniques to build a comprehensive understanding of a molecule's properties.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing information.[5] | Unambiguous determination of absolute and relative stereochemistry.[10] Provides a definitive solid-state structure. | Requires high-quality single crystals, which can be difficult to obtain.[10] The structure is static and may not represent the conformation in solution. |
| NMR Spectroscopy | Information about the molecular structure in solution, including connectivity, stereochemistry, and dynamic processes.[11] | Provides information about the molecule's behavior in a physiologically relevant environment (solution).[11] Does not require crystallization.[11] | Structure determination can be complex for larger molecules. May not be able to definitively determine absolute stereochemistry. |
| Mass Spectrometry | Precise molecular weight and fragmentation patterns, which can help confirm the molecular formula and identify structural motifs. | High sensitivity and requires very small amounts of sample. | Does not provide information about the 3D arrangement of atoms. |
| Computational Modeling | Theoretical prediction of molecular geometry, conformational preferences, and electronic properties. | Can explore a wide range of conformations and predict properties that are difficult to measure experimentally. | The accuracy of the results depends heavily on the computational method and the quality of the input parameters. |
Case Study Insights: What the Crystal Structure Reveals
A hypothetical crystal structure of an ethyl 2-(pyrrolidin-3-yl)acetate derivative could reveal several key features:
-
Conformation of the Pyrrolidine Ring: The five-membered ring is not planar and can adopt various "puckered" conformations. The crystal structure would definitively show the specific conformation in the solid state.
-
Stereochemistry: For chiral derivatives, the crystal structure would unambiguously determine the relative and absolute stereochemistry of all stereocenters.
-
Intra- and Intermolecular Interactions: The structure would reveal hydrogen bonding patterns, van der Waals interactions, and other non-covalent interactions that govern how the molecules pack in the crystal lattice. This information can be valuable for understanding physical properties like solubility and melting point.
Conclusion
X-ray crystallography is an indispensable tool in the development of drugs based on the ethyl 2-(pyrrolidin-3-yl)acetate scaffold. It provides a definitive, high-resolution snapshot of the molecule's three-dimensional structure, which is critical for understanding its biological activity and for guiding further optimization efforts. While challenges in crystallization exist, the wealth of information obtained from a successful crystal structure analysis is invaluable. For a comprehensive understanding, it is best used as part of a multi-faceted analytical approach that includes techniques like NMR spectroscopy, mass spectrometry, and computational modeling.
References
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
- ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- News-Medical-Life-Sciences. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. News-Medical-Life-Sciences. [Link]
- PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
- Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]
- Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2). Royal Society of Chemistry. [Link]
- Chemistry Stack Exchange. (2017).
- The University of Queensland. (n.d.). Small molecule X-ray crystallography. The University of Queensland. [Link]
- MDPI. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. [Link]
- Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
- Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute. [Link]
- ACS Publications. (2022).
- ResearchGate. (n.d.). The X‐ray structures of spiropyrrolidine‐pyrrolo[2,3‐b]quinoline 8 s...
- ResearchGate. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties.
- Universität Ulm. (n.d.). Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm. [Link]
- ScienceDirect. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. ScienceDirect. [Link]
- ResearchGate. (n.d.). Powder X-ray diffraction pattern of (1).
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
- PubMed Central. (n.d.). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 5. rigaku.com [rigaku.com]
- 6. mdpi.com [mdpi.com]
- 7. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 8. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 9. books.rsc.org [books.rsc.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. creative-biostructure.com [creative-biostructure.com]
A Comparative Guide to Determining the Enantiomeric Purity of Ethyl 2-(pyrrolidin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical composition of molecules is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate the accurate and precise determination of enantiomeric purity.[1][2] Ethyl 2-(pyrrolidin-3-yl)acetate, a chiral building block, is a key intermediate in the synthesis of various pharmaceutical compounds.[3][4][5] This guide offers an objective comparison of the principal analytical techniques for determining its enantiomeric excess (ee), providing the data and methodologies required to select the most appropriate technique.
The primary methods for ee determination include direct chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) on chiral stationary phases (CSPs), and indirect methods involving the formation of diastereomers using a chiral derivatizing agent (CDA), followed by analysis using standard achiral chromatography or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][6][7] The choice of method is often dictated by the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.[1][2]
Quantitative Performance Comparison
The selection of an analytical technique for determining enantiomeric excess is a critical decision that depends on various factors including the nature of the analyte, the required accuracy and precision, and desired sample throughput.[1][2] The following table summarizes key quantitative performance metrics for the most common analytical methods.
| Parameter | Chiral HPLC | Chiral GC | NMR with Chiral Derivatizing Agent |
| Principle | Differential interaction of enantiomers with a chiral stationary phase.[6] | Differential interaction of volatile enantiomers with a chiral stationary phase.[6] | Formation of diastereomers with distinct NMR signals.[6][8] |
| Resolution | High to Excellent | Excellent | Moderate to High |
| Sensitivity (LOD/LOQ) | High (ng to pg) | Very High (pg to fg) | Moderate (µg to mg) |
| Analysis Time | 5 - 30 min | 10 - 60 min | < 15 min per sample (after derivatization) |
| Sample Preparation | Minimal (dissolution in mobile phase) | May require derivatization for volatility | Derivatization reaction required |
| Instrumentation Cost | Moderate to High | Moderate | High |
| Solvent Consumption | High | Low | Low |
| Method Development | Can be time-consuming | Can be time-consuming | Relatively straightforward |
Direct Chiral Chromatography Methods
Direct chromatographic methods are often considered the gold standard for their high resolving power and accuracy in determining enantiomeric purity.[6] These techniques rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.[2][6]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust technique for enantiomeric separation.[2][9] For a compound like Ethyl 2-(pyrrolidin-3-yl)acetate, which contains both an amine and an ester functional group, polysaccharide-based CSPs are often a good starting point.
Experimental Protocol: Chiral HPLC
-
Column Selection: A chiral stationary phase such as one based on derivatized cellulose or amylose (e.g., Chiralpak® or Chiralcel® series) is recommended.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as isopropanol or ethanol. A small amount of an amine modifier (e.g., diethylamine) is often added to the mobile phase to improve the peak shape of basic analytes like pyrrolidines. A starting mobile phase composition could be Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).
-
Sample Preparation: Dissolve a small amount of the Ethyl 2-(pyrrolidin-3-yl)acetate sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation and Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: Chiralpak AD-H (or equivalent).
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (due to the ester chromophore).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[10]
Workflow for Chiral HPLC Analysis
Caption: Workflow for ee% determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity.[6] Ethyl 2-(pyrrolidin-3-yl)acetate may be amenable to direct analysis, but derivatization to increase volatility and improve peak shape is common for amines and esters.
Experimental Protocol: Chiral GC
-
Derivatization (Optional but Recommended): To improve volatility and chromatographic performance, the pyrrolidine nitrogen can be acylated, for example, with trifluoroacetic anhydride (TFAA). This creates a more volatile and less polar derivative.
-
Column Selection: A cyclodextrin-based chiral stationary phase is typically used for the separation of a wide range of chiral compounds.[11]
-
Sample Preparation:
-
If derivatizing, react a small amount of the sample with TFAA in an appropriate solvent.
-
Dilute the derivatized or underivatized sample in a suitable solvent (e.g., hexane or ethyl acetate).
-
-
Instrumentation and Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A chiral GC column (e.g., Rt-βDEXsm).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 180 °C) at a rate of 5-10 °C/min.
-
Injector and Detector Temperature: Typically 250 °C.
-
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.
Indirect Method: Chiral Derivatization followed by NMR or Achiral Chromatography
An alternative to direct chiral separation is the conversion of the enantiomers into diastereomers by reacting the sample with an enantiomerically pure chiral derivatizing agent (CDA).[7][8] Diastereomers have different physical properties and can be separated and quantified using standard achiral analytical techniques like NMR spectroscopy or achiral HPLC/GC.[7][8]
NMR Spectroscopy with a Chiral Derivatizing Agent
This method is particularly useful for rapid analysis and does not require chromatographic separation. The formation of diastereomers leads to distinct signals in the NMR spectrum for each enantiomer, and the enantiomeric excess can be determined by integrating these signals.[12][13] For Ethyl 2-(pyrrolidin-3-yl)acetate, the secondary amine is a prime target for derivatization. Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) is a classic CDA for amines and alcohols.[8]
Experimental Protocol: NMR with Mosher's Acid Chloride
-
Derivatization: In an NMR tube, dissolve a known amount of the Ethyl 2-(pyrrolidin-3-yl)acetate sample in a deuterated solvent (e.g., CDCl₃). Add one equivalent of an enantiomerically pure Mosher's acid chloride (e.g., (R)-(-)-MTPA-Cl) and a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.
-
Reaction: Gently shake the NMR tube and allow the reaction to proceed to completion (typically monitored by the disappearance of the starting material's signals in the NMR spectrum).
-
NMR Analysis: Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum of the resulting diastereomeric amide mixture.
-
Data Analysis: Identify a pair of well-resolved signals corresponding to a specific proton or the CF₃ group in the two diastereomers. Integrate these signals to determine the ratio of the diastereomers, which directly corresponds to the enantiomeric ratio of the original sample.
Workflow for Chiral Derivatization and NMR Analysis
Caption: Principle of ee% determination by NMR using a CDA.
Method Validation and Considerations
Regardless of the chosen method, proper validation is crucial to ensure the accuracy and reliability of the results.[2][14] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2] For chiral methods, it is also important to confirm that no racemization occurs during sample preparation or analysis.
Conclusion
Both direct chiral chromatography and indirect methods involving chiral derivatization are powerful techniques for determining the enantiomeric purity of Ethyl 2-(pyrrolidin-3-yl)acetate.
-
Chiral HPLC and GC offer high resolution and sensitivity, making them ideal for accurate quantification, especially for detecting trace amounts of the undesired enantiomer.[6]
-
NMR spectroscopy with a chiral derivatizing agent provides a rapid and often less solvent-intensive method that is well-suited for reaction monitoring and situations where chromatographic method development is challenging.[6]
The ultimate choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and the instrumentation available in the laboratory.
References
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (URL: [Link])
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
- Chiral deriv
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. (URL: [Link])
- Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4.
- How To Calculate Enantiomeric Excess: Learn Quickly - PharmaGuru. (URL: [Link])
- Enantiomeric excess - Wikipedia. (URL: [Link])
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. (URL: [Link])
- Handbook of Analytical Valid
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. (URL: [Link])
- Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines. Semantic Scholar. (URL: [Link])
- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. (URL: [Link])
- Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Applic
- A Guide to the Analysis of Chiral Compounds by GC. Restek. (URL: [Link])
- Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)–C(sp3) Coupling. Journal of the American Chemical Society. (URL: [Link])
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Proceedings of the National Academy of Sciences. (URL: [Link])
- Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
- Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chrom
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 11. gcms.cz [gcms.cz]
- 12. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of Ethyl 2-(pyrrolidin-3-yl)acetate Analogues
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a cornerstone of medicinal chemistry, appearing as a key structural motif in numerous FDA-approved drugs.[1] Its prevalence highlights the critical need for efficient and stereocontrolled methods for the synthesis of substituted pyrrolidines. Among these, ethyl 2-(pyrrolidin-3-yl)acetate and its analogues are valuable building blocks for the development of novel therapeutics. This guide provides an in-depth comparison of prominent synthetic strategies to access these compounds, complete with experimental data and detailed protocols to inform methodological choices in a research and development setting.
Introduction to Synthetic Strategies
The synthesis of 3-substituted pyrrolidines like ethyl 2-(pyrrolidin-3-yl)acetate can be broadly approached through two main strategies: modification of a pre-existing chiral pyrrolidine core, often derived from natural amino acids like proline or glutamic acid, or through the de novo construction of the pyrrolidine ring using cyclization reactions. Each approach presents distinct advantages and challenges in terms of stereocontrol, scalability, and substrate scope. This guide will focus on two powerful and widely applicable methods: Asymmetric Michael Addition and Synthesis from Chiral Precursors.
Method 1: Asymmetric Michael Addition for de novo Pyrrolidine Construction
The organocatalytic asymmetric Michael addition is a powerful tool for the de novo construction of highly functionalized and enantioenriched pyrrolidines.[1] This method involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, catalyzed by a chiral organocatalyst, typically a pyrrolidine derivative itself. This approach allows for the creation of multiple stereocenters with high fidelity.
A representative example is the reaction of α,β-unsaturated aldehydes with nitroalkanes, catalyzed by a diarylprolinol silyl ether. The reaction proceeds through the formation of a γ-nitrocarbonyl intermediate, which then undergoes reductive cyclization to afford the desired 3-substituted pyrrolidine.
Experimental Protocol: Organocatalytic Asymmetric Michael Addition and Cyclization
Step 1: Asymmetric Michael Addition
-
To a solution of the α,β-unsaturated aldehyde (1.0 equiv) and the nitroalkane (1.5 equiv) in an appropriate solvent (e.g., toluene, CH2Cl2) at -20 °C, add the chiral diarylprolinol silyl ether catalyst (0.1 equiv).
-
Stir the reaction mixture at -20 °C for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), and dry the combined organic layers over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the γ-nitroaldehyde.
Step 2: Reductive Cyclization
-
Dissolve the γ-nitroaldehyde (1.0 equiv) in a mixture of methanol and acetic acid (10:1 v/v).
-
Add Raney nickel (approximately 10% by weight) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 12-16 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude product is the 3-substituted pyrrolidine.
Step 3: Esterification
-
Dissolve the crude 3-substituted pyrrolidine-2-acetic acid in ethanol.
-
Add a catalytic amount of a strong acid (e.g., H2SO4).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of NaHCO3.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the ethyl ester.
Method 2: Synthesis from a Chiral Precursor: (R)-N-Boc-3-pyrrolidineacetic acid
An alternative and often more direct approach utilizes a commercially available or readily synthesized chiral starting material. (R)-N-Boc-3-pyrrolidineacetic acid is a versatile precursor that can be esterified to provide the desired ethyl ester. This method benefits from the inherent stereochemistry of the starting material, avoiding the need for a chiral catalyst.
Experimental Protocol: Esterification of (R)-N-Boc-3-pyrrolidineacetic acid
A straightforward procedure for the synthesis of the N-Boc protected analogue involves the protection of the pyrrolidine nitrogen followed by esterification. A general procedure starting from a deprotected precursor is outlined below.[2]
Step 1: Boc Protection
-
Dissolve the starting pyrrolidine-3-acetic acid derivative in a mixture of dioxane and 1N NaOH.
-
To this solution, add di-tert-butyl dicarbonate (Boc-anhydride) in dioxane at room temperature.[2]
-
Stir the reaction mixture for 1.5 hours.[2]
-
Dilute the reaction with diethyl ether and wash the organic phase with 1N NaOH.
-
Acidify the aqueous phase with 3N HCl and extract with diethyl ether.
-
Wash the combined ether extracts, dry over an anhydrous salt, and concentrate to yield the N-Boc-3-pyrrolidineacetic acid.[2]
Step 2: Esterification
-
Dissolve the N-Boc-3-pyrrolidineacetic acid (1.0 equiv) in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure and purify by flash column chromatography to afford the desired N-Boc protected ethyl 2-(pyrrolidin-3-yl)acetate.
Step 3: Deprotection (if required)
-
Dissolve the N-Boc protected ester in dichloromethane.
-
Add an excess of trifluoroacetic acid and stir at room temperature for 3 hours.[2]
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid, yielding the deprotected ethyl 2-(pyrrolidin-3-yl)acetate as its trifluoroacetate salt.
Comparative Analysis
| Parameter | Asymmetric Michael Addition | Synthesis from Chiral Precursor |
| Stereocontrol | High enantioselectivity achievable with appropriate chiral catalyst. | Stereochemistry is pre-determined by the starting material. |
| Scalability | Can be challenging to scale up due to catalyst cost and reaction conditions. | Generally more scalable, especially if the chiral precursor is commercially available. |
| Substrate Scope | Broad scope for introducing various substituents on the pyrrolidine ring. | Limited by the availability of appropriately substituted chiral precursors. |
| Number of Steps | Typically a multi-step process involving addition, cyclization, and esterification. | Can be a shorter route if the protected acid is available. |
| Overall Yield | Variable, often moderate to good yields over multiple steps. | Can be high-yielding for the esterification and deprotection steps. |
Logical Workflow and Causality
The choice between these synthetic strategies is dictated by the specific research goals, available resources, and the desired complexity of the final analogue.
Caption: Comparative workflow for the synthesis of Ethyl 2-(pyrrolidin-3-yl)acetate analogues.
Conclusion
Both the asymmetric Michael addition and the use of chiral precursors are viable and powerful strategies for the synthesis of ethyl 2-(pyrrolidin-3-yl)acetate analogues. The choice of method will depend on the specific requirements of the project. For the synthesis of novel analogues with diverse substitution patterns where stereocontrol is paramount, the asymmetric Michael addition offers greater flexibility. Conversely, for the large-scale synthesis of a specific enantiomer where a suitable chiral precursor is available, the latter approach is often more efficient and cost-effective. This guide provides the foundational knowledge and experimental frameworks to enable researchers to make informed decisions in the synthesis of these important pharmaceutical building blocks.
References
Sources
A Comparative Guide to the Biological Evaluation of Ethyl 2-(pyrrolidin-3-yl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Among the vast landscape of pyrrolidine-containing compounds, derivatives of Ethyl 2-(pyrrolidin-3-yl)acetate represent a promising class of molecules for the development of novel therapeutic agents. This guide provides a comparative overview of the biological evaluation of these derivatives, with a focus on their potential anticancer and antimicrobial applications. By synthesizing available data and outlining detailed experimental protocols, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of new chemical entities.
I. Unveiling the Therapeutic Potential: A Comparative Analysis
While direct and extensive comparative studies on a wide range of Ethyl 2-(pyrrolidin-3-yl)acetate derivatives are still emerging in the public domain, the broader family of pyrrolidine-based compounds has demonstrated significant promise in preclinical research. The structural flexibility of the pyrrolidine ring allows for the introduction of various substituents, leading to a diverse chemical space with the potential to modulate different biological targets.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyrrolidine derivatives have been extensively investigated for their ability to inhibit the growth of cancer cells.[2][3] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparing their potency.
Table 1: Comparative Anticancer Activity of Selected Pyrrolidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrrolidine 3h | HCT116 (Colon) | 2.9 - 16 | Doxorubicin | Not specified |
| Pyrrolidine 3k | HL60 (Leukemia) | 2.9 - 16 | Doxorubicin | Not specified |
| Compound 7g | A-549 (Lung) | 0.90 | Doxorubicin | 1.10 |
| Compound 7g | MCF-7 (Breast) | < 0.90 | Doxorubicin | 1.10 |
| Compound 7g | HT-29 (Colon) | < 0.90 | Doxorubicin | 1.10 |
| Compound 10m | Hepatocellular Carcinoma | ~2-fold more potent than Sorafenib | Sorafenib | Not specified |
| Compound 37e | MCF-7 (Breast) | 17 | Doxorubicin | 16 |
| Compound 37e | HeLa (Cervical) | 19 | Doxorubicin | 18 |
Note: The data presented is for various pyrrolidine derivatives and not specifically for Ethyl 2-(pyrrolidin-3-yl)acetate derivatives due to limited publicly available information on the latter. This table serves to illustrate the potential of the broader pyrrolidine class.[1]
The mechanism of action for many anticancer pyrrolidine compounds involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][3] For instance, some derivatives have been shown to arrest the cell cycle at the G0/G1 phase, preventing cancer cells from progressing to the DNA synthesis phase.[2]
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Pyrrolidine-containing compounds have emerged as a promising area of research in this field.[4][5] Their efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity of Selected Pyrrolidine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 5 | Staphylococcus aureus | 32-128 | Ciprofloxacin | 0.50-16 |
| Compound 8 | Staphylococcus aureus | 16-64 | Ciprofloxacin | 0.50-16 |
| Compound 5 | Fungal species | 64-128 | Nystatin | 0.50-2 |
| Compound 8 | Fungal species | 64-256 | Nystatin | 0.50-2 |
| Thiazolyl-pyrrolidine Derivative | Acinetobacter baumannii | 31.25 | Ampicillin | 125 |
| Thiazolyl-pyrrolidine Derivative | M. tuberculosis H37Rv | 0.98-1.96 | Isoniazid | 0.98 |
Note: The data presented is for various pyrrolidine derivatives and not specifically for Ethyl 2-(pyrrolidin-3-yl)acetate derivatives due to limited publicly available information on the latter. This table serves to illustrate the potential of the broader pyrrolidine class.[5][6][7]
II. Experimental Protocols: A Guide to Biological Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential. This section provides detailed methodologies for the in vitro evaluation of the anticancer and antimicrobial activities of Ethyl 2-(pyrrolidin-3-yl)acetate derivatives.
A. In Vitro Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Ethyl 2-(pyrrolidin-3-yl)acetate derivatives in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow for Annexin V/PI Apoptosis Assay
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Protocol:
-
Compound Dilution: Prepare two-fold serial dilutions of the Ethyl 2-(pyrrolidin-3-yl)acetate derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a specific turbidity.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
III. Future Directions and Concluding Remarks
The exploration of Ethyl 2-(pyrrolidin-3-yl)acetate derivatives as potential therapeutic agents is a promising avenue for drug discovery. While the available data on this specific scaffold is currently limited, the broader class of pyrrolidine-containing compounds has demonstrated significant potential in both anticancer and antimicrobial research. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of new derivatives.
Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of Ethyl 2-(pyrrolidin-3-yl)acetate derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying key structural features that contribute to their potency and selectivity. Furthermore, investigations into their mechanisms of action will provide valuable insights for the rational design of more effective and safer drug candidates. As our understanding of the biological activities of these compounds grows, so too will their potential to address unmet medical needs in oncology and infectious diseases.
IV. References
-
Karthikeyan, K., Sivakumar, P. M., Doble, M., & Perumal, P. T. (2010). Synthesis, antibacterial activity evaluation and QSAR studies of novel dispiropyrrolidines. European Journal of Medicinal Chemistry, 45(8), 3446-3452.
-
Sopbué Fondjo, E., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. BMC Chemistry.
-
Al-Ostoot, F. H., et al. (2025). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Ji, J., et al. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie.
-
Al-Tel, T. H., et al. (2017). Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. European Journal of Medicinal Chemistry.
-
Nural, Y., et al. (2018). Synthesis, Antimicrobial Activity and Acid Dissociation Constants of Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate Derivatives. Bioorganic & Medicinal Chemistry Letters.
-
Annor-Gyamfi, J., et al. (2018). Synthesis and biological activity of fused tetracyclic Pyrrolo[2,1-c] [5][8]benzodiazepines. ResearchGate.
-
Gandham, S. K., et al. (2020). New tetrazolopyrrolidine-1,2,3-triazole analogues as potent anticancer agents: design, synthesis and molecular docking studies. ResearchGate.
-
Gaudenzi, G., et al. (2024). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Journal of Medicinal Chemistry.
-
Kaur, R., et al. (2013). Synthesis, cytotoxic evaluation, and in silico studies of substituted N-alkylbromo-benzothiazoles. ResearchGate.
-
Abdel-Maksoud, M. S., et al. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry.
-
Karimi, A., Akbari, R., & Kouhkan, M. (2024). Synthesis of Ethyl Octahydrospiro (indene-2,3'-pyrrolizidine) Derivative and Assessment of Its Antibacterial Activity against Escherichia coli and. Plant Biotechnology Persa.
-
Alqarni, M. H., et al. (2024). Bioactive Potential of Ethyl Acetate Extract from Prosopis laevigata: Antimicrobial and Anti-Inflammatory Effects. Molecules.
-
BenchChem. (2025). Application Notes and Protocols for In Vitro Assays of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one and Its Analogs. BenchChem.
-
Singh, G., et al. (2022). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Monash University.
-
Valavi, T., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Applied Sciences.
-
Navickas, A., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules.
-
Ivanova, Y., et al. (2021). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules.
-
Di Sarno, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
-
de la Puerta, A., et al. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Chemical Communications.
-
Request PDF. (2025). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. ResearchGate.
-
Al-Rawi, A. A., et al. (2016). Synthesis, Characterization and Antibacterial Evaluation of Some Substituted Pyrrolidines. ResearchGate.
-
Request PDF. (2025). Synthesis and Biological Activity Study of Some New Substituted Pyrrolidines. ResearchGate.
-
Liu, Y., et al. (2011). Synthesis and biological evaluation of a 2-aryl polyhydroxylated pyrrolidine alkaloid-based library. Journal of Organic Chemistry.
Sources
- 1. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antibacterial activity evaluation and QSAR studies of novel dispiropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmarking Guide to Ethyl 2-(pyrrolidin-3-yl)acetate Hydrochloride and its Synthetic Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the selection of appropriate synthetic intermediates is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthetic campaign. The 3-substituted pyrrolidine motif is a privileged scaffold in medicinal chemistry, owing to its prevalence in a wide array of biologically active molecules. Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride serves as a key building block for the introduction of this valuable pharmacophore. This guide provides an in-depth, data-driven comparison of this intermediate against its structurally analogous piperidine and azetidine counterparts, offering field-proven insights to inform your synthetic strategy.
Introduction to the Core Scaffold and its Alternatives
This compound is a versatile bifunctional molecule, featuring a secondary amine for nucleophilic additions, N-alkylation, and amide bond formation, and an ester moiety for further derivatization. Its hydrochloride salt form offers enhanced stability, improved solubility in certain solvents, and greater ease of handling compared to the freebase, which can be prone to oxidation and volatility.[1][2]
For the purpose of this comparative analysis, we will benchmark this compound against two commercially relevant and structurally related alternatives:
-
Ethyl 2-(piperidin-3-yl)acetate: A six-membered ring analogue.
-
Ethyl 2-(azetidin-3-yl)acetate: A four-membered ring analogue.
The choice between these building blocks is often dictated by the desired conformational constraints of the final molecule, the synthetic accessibility of the intermediate, and its reactivity in subsequent transformations.
Comparative Synthesis of the Core Intermediates
The synthetic accessibility of these intermediates is a primary consideration for any large-scale drug development program. Here, we compare common synthetic routes to the N-Boc protected precursors of our target molecules, which are the typical forms used in multi-step syntheses.
Synthesis of N-Boc Protected Precursors
| Intermediate | Starting Material | Key Transformation | Typical Yield | Reference |
| N-Boc-3-(carboxymethyl)pyrrolidine | Dimethyl itaconate | Intramolecular cyclization, reduction, Boc protection | Good | [3] |
| N-Boc-3-(carboxymethyl)piperidine | L-glutamic acid | Esterification, reduction, tosylation, cyclization | 44-55% (overall) | [4] |
| N-Boc-3-(carboxymethyl)azetidine | N-Boc-azetidin-3-one | Horner-Wadsworth-Emmons reaction, hydrogenation | Good | [5] |
Expert Insights on Synthetic Accessibility:
The synthesis of the pyrrolidine precursor often benefits from well-established methodologies, starting from readily available materials like itaconic acid derivatives.[3] The piperidine analogue, while accessible from the chiral pool starting material L-glutamic acid, involves a multi-step sequence that may impact overall yield and cost-efficiency.[4] The azetidine precursor synthesis, though seemingly straightforward, can be challenging due to the inherent ring strain of the four-membered ring, which can lead to side reactions and lower yields if not performed under optimized conditions.[6]
Benchmarking Reactivity in Key Transformations
The utility of a synthetic intermediate is ultimately determined by its performance in subsequent chemical reactions. We will now compare the reactivity of this compound and its alternatives in two fundamental transformations: amide coupling and reductive amination.
Amide Coupling Reactions
Amide bond formation is one of the most frequently employed reactions in medicinal chemistry. The nucleophilicity of the secondary amine in our target intermediates is a key determinant of their reactivity in these transformations.
General Protocol for Amide Coupling (EDC/HOBt):
A representative procedure for amide coupling involves the activation of a carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt), followed by the addition of the amine hydrochloride and a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride salt and facilitate the coupling.[7][8]
Workflow for a typical EDC/HOBt mediated amide coupling.
Comparative Performance in Amide Coupling:
| Intermediate | Relative Reactivity | Plausible Yield Range | Key Considerations |
| Ethyl 2-(pyrrolidin-3-yl)acetate | High | 80-95% | The five-membered ring is relatively flexible, and the nitrogen lone pair is readily accessible. |
| Ethyl 2-(piperidin-3-yl)acetate | Moderate to High | 75-90% | The six-membered ring can adopt a chair conformation, which may slightly hinder the approach of bulky electrophiles. |
| Ethyl 2-(azetidin-3-yl)acetate | Moderate | 60-85% | The increased ring strain of the azetidine can influence the nitrogen's nucleophilicity and basicity. |
Expert Insights on Amide Coupling:
In general, the nucleophilicity of secondary amines follows the trend: pyrrolidine > piperidine > azetidine. This is attributed to a combination of steric and electronic factors. The less constrained nature of the pyrrolidine ring allows for easier access to the nitrogen lone pair. While piperidine is also a good nucleophile, the conformational rigidity of the chair form can introduce some steric hindrance. The azetidine ring's strain can alter the hybridization of the nitrogen, potentially reducing its nucleophilicity compared to its larger ring counterparts.[9]
Reductive Amination
Reductive amination is a powerful tool for the N-alkylation of amines. This reaction involves the initial formation of an iminium ion between the amine and a carbonyl compound, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride.
General Protocol for Reductive Amination:
To a solution of the amine hydrochloride and a carbonyl compound (aldehyde or ketone) in a suitable solvent such as dichloromethane, a tertiary amine base is added to liberate the free amine. Sodium triacetoxyborohydride is then added portion-wise to effect the reduction of the intermediate iminium ion.[10][11]
Workflow for a typical reductive amination reaction.
Comparative Performance in Reductive Amination:
| Intermediate | Relative Reactivity | Plausible Yield Range | Key Considerations |
| Ethyl 2-(pyrrolidin-3-yl)acetate | High | 70-90% | Readily forms the iminium ion intermediate. |
| Ethyl 2-(piperidin-3-yl)acetate | High | 70-90% | Similar reactivity to the pyrrolidine analog in this transformation. |
| Ethyl 2-(azetidin-3-yl)acetate | Good | 65-85% | The reaction proceeds well, although reaction times may be slightly longer in some cases. |
Expert Insights on Reductive Amination:
The formation of the iminium ion is often the rate-determining step in reductive amination. All three intermediates generally perform well in this reaction. The subtle differences in basicity and nucleophilicity between the pyrrolidine, piperidine, and azetidine rings have a less pronounced effect on the overall outcome of this transformation compared to amide coupling with sterically demanding partners. The choice of intermediate for reductive amination can, therefore, be guided more by the desired final scaffold rather than significant differences in reactivity.
Conclusion and Recommendations
The selection of the optimal synthetic intermediate is a multifactorial decision that requires a careful consideration of synthetic accessibility, cost, and reactivity.
-
This compound stands out as a highly versatile and reactive building block. Its favorable reactivity profile in common transformations like amide coupling and reductive amination, combined with the well-established synthetic routes to its precursors, makes it an excellent choice for many drug discovery programs.
-
Ethyl 2-(piperidin-3-yl)acetate offers a slightly more conformationally constrained six-membered ring system. While its synthesis can be more involved, its reactivity is comparable to the pyrrolidine analog, making it a suitable alternative when the piperidine scaffold is desired for pharmacological reasons.
-
Ethyl 2-(azetidin-3-yl)acetate provides access to the strained four-membered azetidine ring, which can be a desirable feature for imparting unique conformational properties to a molecule. While its synthesis and reactivity can sometimes be more challenging, it remains a valuable tool for exploring novel chemical space.
Ultimately, the choice of intermediate should be guided by a thorough evaluation of the specific synthetic and medicinal chemistry goals of the project. This guide provides a foundational framework for making an informed decision, and it is recommended to perform small-scale trials to validate the chosen intermediate in the context of the specific reaction conditions and substrates of interest.
References
- Pharmaoffer. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2024, June 2). Open Research@CSIR-NIScPR. [Link]
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011, October 25). Serve Content. [Link]
- Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Organic Chemistry Portal. [Link]
- A Facile Synthesis of Azetidines. ElectronicsAndBooks. [Link]
- CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde.
- Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. (2022, March 8). MDPI. [Link]
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023, January 21).
- Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online. [Link]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
- CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.
- Amide Synthesis. Fisher Scientific. [Link]
- Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane. (2021, July 6). RSC Publishing. [Link]
- pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Use of Piperidine and Pyrrolidine in Knoevenagel Condens
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link]
- Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. [Link]
- (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
- Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogen
- Synthesis and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids. (2015, August 6).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ethyl 1-boc-3-pyrrolidine acetate | 664364-29-8 | PBB36429 [biosynth.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. growingscience.com [growingscience.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. journals.co.za [journals.co.za]
A Comparative Guide to the Validation of Analytical Methods for Ethyl 2-(pyrrolidin-3-yl)acetate Hydrochloride
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is not merely a regulatory formality but the bedrock of confidence in product quality, safety, and efficacy. This guide provides an in-depth technical comparison of potential analytical methods for the quantification of Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride, a key intermediate in pharmaceutical synthesis. By delving into the causality behind experimental choices and presenting illustrative experimental data, this document aims to equip you with the insights to select and validate the most appropriate analytical strategy for your needs.
The validation of an analytical procedure is the documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications[1][2][3]. For a molecule like this compound, which contains both a secondary amine and an ester functional group, as well as a hydrochloride salt, a multi-faceted approach to analytical method validation is prudent. This guide will compare two orthogonal methods: a High-Performance Liquid Chromatography (HPLC) method for the quantification of the active moiety and a Potentiometric Titration method for the determination of the hydrochloride content.
The Imperative of Method Validation in Pharmaceutical Development
Before delving into specific methodologies, it is crucial to understand the regulatory landscape governing analytical method validation. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for validating analytical procedures[1][4][5][6][7]. These guidelines are echoed and enforced by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[2][8][9][10]. The core principle is to demonstrate that an analytical method is suitable for its intended purpose, a concept often referred to as "fitness for purpose"[5][7].
This guide will adhere to the principles outlined in ICH Q2(R2), focusing on the following validation characteristics:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present[2][9].
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range[2][9].
-
Accuracy: The closeness of test results obtained by the method to the true value[8][9].
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision[2][8].
-
Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity[9].
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters[8].
dot
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. mastercontrol.com [mastercontrol.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Download Analytical Method Validation / Verification Protocol – PharmaGuideHub [pharmaguidehub.com]
A Comparative Guide to the In-Vitro Metabolic Stability of Novel Compounds Derived from Ethyl 2-(pyrrolidin-3-yl)acetate
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug from a promising lead compound to a therapeutic agent, its metabolic stability is a paramount determinant of success.[1][2] This property, which describes the susceptibility of a compound to biotransformation by metabolic enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][3][4] A compound with poor metabolic stability is often rapidly cleared from the body, necessitating higher or more frequent doses, which can lead to patient non-compliance and undesirable side effects.[2][3] Conversely, excessively high stability can lead to accumulation and potential toxicity. Therefore, a central challenge in drug design is to finely tune the metabolic stability of a candidate to achieve an optimal therapeutic window.[3]
The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the Cytochrome P450 (CYP) family, plays a pivotal role in modifying xenobiotics.[1][2] Understanding how a new chemical entity (NCE) interacts with these enzymes is crucial for predicting its in-vivo behavior. In-vitro metabolic stability assays serve as essential tools in early drug discovery, providing critical data to guide the selection and optimization of lead compounds long before they reach clinical trials.[2][5][6] These assays allow for the rapid screening of large numbers of compounds, enabling medicinal chemists to establish structure-activity relationships (SAR) and, equally importantly, structure-metabolism relationships (SMR).
This guide provides a comparative analysis of the in-vitro metabolic stability of a series of novel compounds synthesized from the versatile scaffold, Ethyl 2-(pyrrolidin-3-yl)acetate. The pyrrolidine ring is a common motif in many biologically active molecules and approved drugs, making this scaffold a valuable starting point for the discovery of new therapeutic agents.[7][8] We will delve into the experimental methodologies used to assess metabolic stability, present and interpret the data for our hypothetical compound series, and discuss strategies for optimizing metabolic stability.
I. Assessing In-Vitro Metabolic Stability: A Multi-Faceted Approach
To gain a comprehensive understanding of a compound's metabolic fate, a panel of in-vitro assays is typically employed. These assays utilize different preparations of liver enzymes to model various aspects of hepatic metabolism.[9][10] The three primary systems we will consider are:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from liver cells and are enriched in Phase I metabolic enzymes, particularly the CYP450s.[11][12] Microsomal stability assays are a high-throughput and cost-effective method for the initial screening of compounds.[5][11]
-
Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors.[13][14][15] Hepatocyte assays provide a more physiologically relevant model of in-vivo metabolism.[13][14]
-
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[12][16] S9 assays are useful for investigating the contributions of both Phase I and Phase II metabolic pathways.
Experimental Workflow: A Visual Guide
The general workflow for assessing in-vitro metabolic stability is a systematic process designed to ensure reproducibility and accuracy.
Caption: General experimental workflow for in-vitro metabolic stability assays.
II. Comparative Metabolic Stability of Ethyl 2-(pyrrolidin-3-yl)acetate Derivatives
To illustrate the impact of structural modifications on metabolic stability, we synthesized a series of hypothetical compounds based on the Ethyl 2-(pyrrolidin-3-yl)acetate scaffold. These compounds were then subjected to in-vitro metabolic stability assays using human liver microsomes (HLM) and human hepatocytes.
Hypothetical Compound Structures:
-
Compound A (Parent Scaffold): Ethyl 2-(pyrrolidin-3-yl)acetate
-
Compound B: Introduction of a methyl group on the pyrrolidine nitrogen.
-
Compound C: Replacement of the ethyl ester with a more sterically hindered tert-butyl ester.
-
Compound D: Addition of a phenyl group to the pyrrolidine ring.
-
Compound E: Fluorination of the phenyl group in Compound D.
Data Summary: In-Vitro Metabolic Stability Parameters
The following table summarizes the key metabolic stability parameters obtained for our hypothetical compound series.
| Compound | Modification | HLM t1/2 (min) | HLM Clint (µL/min/mg protein) | Hepatocyte t1/2 (min) | Hepatocyte Clint (µL/min/10^6 cells) |
| A | Parent Scaffold | 15 | 92.4 | 25 | 55.4 |
| B | N-Methylation | 28 | 49.5 | 45 | 30.8 |
| C | tert-Butyl Ester | 45 | 30.8 | 70 | 19.8 |
| D | Phenyl Substitution | 8 | 173.3 | 12 | 115.5 |
| E | Phenyl Fluorination | 22 | 63.0 | 38 | 36.5 |
t1/2 (Half-life): The time it takes for 50% of the parent compound to be metabolized. A longer half-life indicates greater stability. Clint (Intrinsic Clearance): The intrinsic ability of the liver enzymes to metabolize a drug. A lower Clint value signifies greater stability.
III. Interpretation and Structure-Metabolism Relationships (SMR)
The data presented above reveals clear structure-metabolism relationships that can guide further drug design efforts.
-
N-Alkylation (Compound B): The addition of a methyl group to the pyrrolidine nitrogen (Compound B) resulted in a significant increase in metabolic stability compared to the parent scaffold (Compound A). This is likely due to the steric hindrance around the nitrogen, which may reduce its susceptibility to N-dealkylation, a common metabolic pathway.[17]
-
Ester Modification (Compound C): Replacing the ethyl ester with a bulkier tert-butyl ester (Compound C) led to a marked improvement in metabolic stability. The increased steric hindrance around the ester carbonyl group likely hinders access by esterase enzymes, thereby slowing down hydrolysis.
-
Aromatic Substitution (Compound D): The introduction of a phenyl group (Compound D) dramatically decreased metabolic stability. Aromatic rings are often susceptible to hydroxylation by CYP450 enzymes. This provides a new, readily accessible site for metabolism, leading to rapid clearance.
-
Halogenation (Compound E): The addition of a fluorine atom to the phenyl ring (Compound E) partially rescued the metabolic stability lost in Compound D. This is a common strategy in medicinal chemistry to block sites of metabolism.[18] The strong carbon-fluorine bond is more resistant to enzymatic cleavage, and the electron-withdrawing nature of fluorine can deactivate the aromatic ring towards oxidative metabolism.[17]
Logical Flow of SMR Analysis
Caption: Logical workflow for improving metabolic stability based on SMR.
IV. Detailed Experimental Protocols
For the purpose of reproducibility and scientific rigor, the detailed protocols for the primary in-vitro metabolic stability assays are provided below.
A. Human Liver Microsomal (HLM) Stability Assay
1. Preparation of Reagents:
- Thaw human liver microsomes (20 mg/mL stock) on ice.[19]
- Prepare a 100 mM potassium phosphate buffer (pH 7.4).[19][20]
- Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[20][21]
- Prepare a 1 µM working solution of the test compound in the phosphate buffer (final DMSO concentration < 0.5%).[19]
2. Incubation:
- In a 96-well plate, combine the microsomal solution (final concentration 0.5 mg/mL), phosphate buffer, and the test compound solution.[19][20]
- Pre-incubate the plate at 37°C for 5 minutes with shaking.[20]
- Initiate the metabolic reaction by adding the NADPH regenerating system solution.[19]
3. Sampling and Reaction Quenching:
- At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[20]
- Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.[11]
4. Sample Processing and Analysis:
- Centrifuge the plate to precipitate the proteins.[21]
- Transfer the supernatant to a new plate for analysis.
- Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[5][11]
5. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- The slope of the linear regression line represents the elimination rate constant (k).
- Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.[22]
- Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) / (mg microsomal protein/mL).[20]
B. Human Hepatocyte Stability Assay
1. Preparation of Hepatocytes:
- Thaw cryopreserved human hepatocytes in a 37°C water bath.
- Gently resuspend the cells in pre-warmed incubation medium (e.g., Williams' Medium E).[13]
- Determine cell viability and density using a suitable method (e.g., trypan blue exclusion).
2. Incubation:
- Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL) in incubation medium.[22]
- Add the test compound to the hepatocyte suspension (final concentration typically 1 µM).[14]
- Incubate the cell suspension in a shaking water bath or on an orbital shaker at 37°C.[13]
3. Sampling and Reaction Quenching:
- At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension.[13]
- Quench the metabolic activity by adding the aliquot to cold acetonitrile containing an internal standard.[15]
4. Sample Processing and Analysis:
- Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.
- Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.[22]
5. Data Analysis:
- Similar to the microsomal assay, determine the half-life (t1/2) and intrinsic clearance (Clint) from the disappearance of the parent compound over time.[13][22]
- Clint is typically expressed as µL/min/10^6 cells.[22]
V. Broader Implications and Future Directions: The Role of CYP450 Inhibition
Beyond metabolic stability, it is also crucial to assess a compound's potential to inhibit CYP450 enzymes.[23][24] CYP inhibition can lead to significant drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism and plasma concentration of another, potentially leading to adverse effects.[3][25]
A standard CYP inhibition assay involves incubating the test compound with human liver microsomes and a specific probe substrate for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[25][26] The ability of the test compound to inhibit the metabolism of the probe substrate is then determined, typically by measuring the formation of the probe's metabolite. The results are expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[25] Compounds with low IC50 values are more likely to cause clinically significant DDIs.
Future work on the promising leads from our Ethyl 2-(pyrrolidin-3-yl)acetate series, such as Compounds C and E, will involve comprehensive CYP inhibition profiling to ensure a favorable safety profile.
Conclusion
The in-vitro metabolic stability of a drug candidate is a critical parameter that must be optimized during the early stages of drug discovery.[1][6] Through a systematic approach of in-vitro testing and iterative structural modification, medicinal chemists can enhance the pharmacokinetic properties of lead compounds. The case of our hypothetical series derived from Ethyl 2-(pyrrolidin-3-yl)acetate demonstrates how targeted modifications, such as increasing steric hindrance and blocking metabolic hotspots, can significantly improve metabolic stability.[17][18] By integrating metabolic stability and CYP inhibition assays into the drug discovery workflow, researchers can increase the likelihood of developing safe and effective medicines.[27]
References
- Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations.
- Drug metabolic stability in early drug discovery to develop potential lead compounds.
- What is the importance of metabolic stability in drug design? - Patsnap Synapse.
- The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy.
- Protocol for the Human Liver Microsome Stability Assay.
- Microsomal Stability Assay Protocol - AxisPharm.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
- Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges.
- Metabolic Stability - Pharma Focus Asia.
- Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
- Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec.
- Metabolic stability assay in human, rat, dog or mouse hepatocytes.
- Microsomal Clearance/Stability Assay - Domainex.
- Cytochrome P450 (CYP) Inhibition Assay (IC50) Test - AxisPharm.
- metabolic stability in liver microsomes - Mercell.
- Hepatocyte Stability Assay - Creative Bioarray.
- ALTERNATE ROUTES IN THE METABOLIC DEGRADATION OF THE PYRROLIDINE RING OF NICOTINE - PubMed.
- Application of In Vitro Metabolism Activation in High-Throughput Screening - MDPI.
- CYP Inhibition Assay - LifeNet Health LifeSciences.
- Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories.
- In vitro test methods for metabolite identification: A review - ResearchGate.
- An evaluation of the latest in vitro tools for drug metabolism studies - ResearchGate.
- A plausible biosynthesis pathway of pyrrolidine alkaloids. The dashed... - ResearchGate.
- High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC - NIH.
- In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant - PMC - NIH.
- Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes - PMC - PubMed Central.
- Biosynthesis of the Pyrrolidine Ring in Plants - MacSphere.
- Strategies for using in vitro screens in drug metabolism. - Semantic Scholar.
- Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - NIH.
- Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed.
- Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central.
- Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions | Request PDF - ResearchGate.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC - NIH.
Sources
- 1. longdom.org [longdom.org]
- 2. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 3. longdom.org [longdom.org]
- 4. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 12. mdpi.com [mdpi.com]
- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. [PDF] Strategies for using in vitro screens in drug metabolism. | Semantic Scholar [semanticscholar.org]
- 17. nedmdg.org [nedmdg.org]
- 18. pharmafocusasia.com [pharmafocusasia.com]
- 19. mercell.com [mercell.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 22. protocols.io [protocols.io]
- 23. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 24. lnhlifesciences.org [lnhlifesciences.org]
- 25. enamine.net [enamine.net]
- 26. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Ethyl 2-(pyrrolidin-3-yl)acetate Hydrochloride: A Guide for Laboratory Professionals
The responsible management and disposal of chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride (CAS No. 726139-60-2). As a valued partner in your research and development endeavors, we are committed to providing comprehensive safety information that extends beyond the product's application to its entire lifecycle, including its ultimate disposal. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.
Hazard Identification and Risk Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound is a pyrrolidine derivative and a hydrochloride salt, which informs its potential risks.
Hazard Profile Summary
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark)[1] | H315: Causes skin irritation[1] | P264: Wash skin thoroughly after handling.[2] |
| Eye Irritation (Category 2) | GHS07 (Exclamation Mark)[1] | H319: Causes serious eye irritation[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3) | GHS07 (Exclamation Mark)[1] | H335: May cause respiratory irritation[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
Due to its classification, this compound must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in general waste or down the drain.[3]
Personal Protective Equipment (PPE) and Safety Precautions
To mitigate the risks of exposure during handling and disposal, the following personal protective equipment is mandatory. This is based on best practices for handling chemicals with similar hazard classifications.[3][4]
-
Eye Protection : Wear chemical safety goggles or a face shield.[3]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile rubber.[3]
-
Skin and Body Protection : A laboratory coat or other protective clothing is necessary to prevent skin contact.[3]
-
Respiratory Protection : All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors.[3]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3][5] Coordination with your institution's Environmental Health and Safety (EHS) department is a critical step in this process.[3][4]
Step 1: Waste Segregation and Collection
-
Designated Waste Container : Collect all waste containing this compound in a dedicated, compatible, and clearly labeled container.[3] The container must be in good condition and have a tightly sealing lid.[6]
-
Labeling : The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7][8] Include the appropriate hazard pictograms.[8]
-
Storage : Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the operator.[7][8] This area should be well-ventilated and away from incompatible materials.
Step 2: Disposal of Empty Containers
Empty containers that previously held this compound must also be treated as hazardous waste.[3]
-
Triple Rinsing : If permitted by your institution's EHS protocols, triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).[3]
-
Rinsate Collection : The rinsate from this process is also considered hazardous waste and must be collected in the designated hazardous waste container for this chemical.
-
Container Disposal : After triple rinsing, the container may be disposed of according to your institution's guidelines for decontaminated lab materials.
Step 3: Coordination with Environmental Health and Safety (EHS)
-
Contact EHS : Notify your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.[3][4]
-
Documentation : Complete any necessary waste disposal forms or documentation as required by your institution and local regulations.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]
-
Spill : In case of a small spill, carefully absorb the material with an inert absorbent material (e.g., sand, silica gel).[9] Place the absorbed material into a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS department immediately.
Regulatory Framework
The disposal of hazardous chemical waste is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) sets the standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[10] Many academic and research institutions may operate under the alternative requirements for eligible academic entities found in Subpart K of 40 CFR Part 262, which provides specific guidelines for laboratory waste management.[10][11] It is imperative to adhere to all local, state, and federal regulations concerning hazardous waste disposal.[3][7]
Disposal Workflow Diagram
Sources
- 1. This compound | 726139-60-2 [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. medlabmag.com [medlabmag.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. fishersci.com [fishersci.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


